Technical Documentation Center

N-Octanoylglycine-13C2,15N Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Octanoylglycine-13C2,15N

Core Science & Biosynthesis

Foundational

N-Octanoylglycine-13C2,15N: Technical Guide to Structure, Properties, and Bioanalytical Applications

Topic: N-Octanoylglycine-13C2,15N Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists Executive Summary N-O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Octanoylglycine-13C2,15N Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

N-Octanoylglycine-13C2,15N is a stable isotope-labeled conjugate of octanoic acid (caprylic acid) and glycine, specifically enriched with two Carbon-13 atoms and one Nitrogen-15 atom on the glycine moiety. It serves as a critical Internal Standard (IS) in the quantification of acylglycines via Isotope Dilution Mass Spectrometry (IDMS).

This molecule is pivotal in the screening and diagnosis of Fatty Acid Oxidation Disorders (FAODs) , particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] By mimicking the physicochemical behavior of endogenous N-octanoylglycine while providing a distinct mass spectral signature (+3 Da shift), it enables precise absolute quantification in complex matrices like plasma and urine.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of a lipophilic octanoyl chain amide-linked to a hydrophilic glycine head group. The isotopic labeling is restricted to the glycine residue, ensuring the lipophilic tail remains chemically identical to the natural analyte.

  • Systematic Name: N-(Octanoyl)glycine-13C2,15N

  • Synonyms: Capryloylglycine-13C2,15N; N-Capryloylglycine-13C2,15N

  • Labeling Pattern: Glycine residue (

    
    ).
    
    • 
      -Carbon: 
      
      
      
    • Carboxyl Carbon:

      
      
      
    • Amide Nitrogen:

      
      
      
Key Properties Table
PropertyUnlabeled (Natural)Labeled (

)
Notes
Formula


Stable isotope enrichment >99%
Molecular Weight 201.26 g/mol 204.24 g/mol Mass shift of +3.0 Da
Monoisotopic Mass 201.1365204.1408Critical for High-Res MS setup
pKa (Acid) ~3.62~3.62Carboxylic acid deprotonation
LogP 2.052.05Lipophilic (membrane permeable)
Solubility DMSO, MeOH, EthanolDMSO, MeOH, EthanolLimited water solubility (<2 g/L)
Appearance White crystalline solidWhite crystalline solidHygroscopic
Chemical Structure Diagram

The following diagram illustrates the synthesis logic and the specific location of the isotopic labels.

ChemicalStructure cluster_labels Isotopic Enrichment Sites Octanoyl Octanoyl Chloride (Lipophilic Tail) Product N-Octanoylglycine-13C2,15N (Stable Isotope Standard) Octanoyl->Product Acylation (Schotten-Baumann) Glycine Glycine-13C2,15N (Labeled Head Group) Glycine->Product Amide Bond Formation C1 Alpha-Carbon (13C) Product->C1 C2 Carboxyl-Carbon (13C) Product->C2 N1 Amide-Nitrogen (15N) Product->N1

Caption: Synthesis pathway showing the incorporation of the heavy isotope-labeled glycine moiety into the octanoyl scaffold.

Biological Context: The GLYAT Pathway

N-Octanoylglycine is a secondary metabolite formed when medium-chain fatty acid oxidation is impaired or saturated.

Mechanism of Formation

Under normal conditions, Octanoyl-CoA enters the mitochondrial beta-oxidation spiral. However, in MCAD Deficiency (Medium-Chain Acyl-CoA Dehydrogenase Deficiency), the dehydrogenation step is blocked.

  • Accumulation: Octanoyl-CoA accumulates in the mitochondria.

  • Detoxification: The enzyme Glycine N-Acyltransferase (GLYAT) conjugates the acyl-CoA with glycine.[2]

  • Excretion: The resulting N-Octanoylglycine is exported from the mitochondria and excreted in urine, serving as a diagnostic biomarker.

MetabolicPathway FA Medium-Chain Fatty Acids (Octanoate) AcylCoA Octanoyl-CoA FA->AcylCoA Activation BetaOx Beta-Oxidation (Energy Production) AcylCoA->BetaOx Normal Path MCAD MCAD Enzyme (Deficient/Blocked) AcylCoA->MCAD Biomarker N-Octanoylglycine (Diagnostic Biomarker) AcylCoA->Biomarker Conjugation GLYAT GLYAT Enzyme (Glycine N-Acyltransferase) GLYAT->Biomarker Catalysis Glycine Glycine Glycine->Biomarker Co-substrate Urine Excretion in Urine Biomarker->Urine Clearance

Caption: The diversion of Octanoyl-CoA to N-Octanoylglycine via GLYAT when the primary beta-oxidation pathway is compromised.

Analytical Application: LC-MS/MS Protocol

The primary use of N-Octanoylglycine-13C2,15N is as an internal standard for Isotope Dilution Mass Spectrometry (IDMS) .

Preparation of Standards
  • Stock Solution: Dissolve 1 mg of labeled standard in 1 mL of Methanol or DMSO . (Concentration: ~4.9 mM). Store at -20°C.

  • Working Solution: Dilute stock 1:100 in Mobile Phase A (Water + 0.1% Formic Acid) to create a spiking solution.

LC-MS/MS Parameters (ESI+)

Acylglycines are robustly analyzed in Positive Electrospray Ionization (ESI+) mode. The fragmentation typically yields the protonated glycine moiety or the acylium ion.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5-8 minutes. (Acylglycines elute earlier than acylcarnitines).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (Q1)Product Ion (Q3)ID Logic
N-Octanoylglycine (Native) 202.3

76.1

Loss of Octanoyl
202.3127.1

Acylium Ion
N-Octanoylglycine-13C2,15N (IS) 205.3

79.1

Specific IS Transition
205.3127.1

Confirmation Ion

Protocol Note: The transition to the glycine fragment (202


 76 vs 205 

79) is the most specific because the mass shift (+3) is retained in the fragment. If monitoring the acyl chain (127), both native and IS yield the same fragment, which is less specific for interference checking but useful for structural confirmation.
Validation Criteria
  • Linearity:

    
     over the range 0.1 – 50 
    
    
    
    M.
  • Recovery: 85-115% in spiked plasma/urine.

  • IS Response: The IS peak area should be consistent (<15% RSD) across all samples, correcting for matrix effects (ion suppression).

Synthesis & Purity Assessment

For researchers synthesizing their own standards or verifying commercial batches:

  • Synthesis: Schotten-Baumann reaction.

    • Reagents: Octanoyl Chloride + Glycine-13C2,15N.

    • Conditions: Aqueous NaOH/THF at 0°C

      
       RT.
      
    • Purification: Acidification (pH 2) precipitates the product; recrystallize from hexane/ethyl acetate.

  • Purity Check (NMR):

    • 
       NMR should show the octanoyl chain (multiplets 0.8-2.3 ppm) and the glycine doublet (due to 
      
      
      
      coupling) around 3.9 ppm.
    • 
       NMR will show massive enhancement at the glycine alpha-carbon (~41 ppm) and carboxyl carbon (~172 ppm).
      

References

  • Chemical Identity & Properties: PubChem. N-Octanoylglycine Compound Summary. National Library of Medicine. [Link]

  • Biological Pathway (GLYAT): UniProt Consortium. GLYAT - Glycine N-acyltransferase - Homo sapiens. [Link][4][2]

  • MCAD Deficiency & Acylglycines: Rinaldo, P., et al. "Medium-Chain Acyl-CoA Dehydrogenase Deficiency."[1] GeneReviews®. [Link]

  • Analytical Methodology: Mayo Clinic Laboratories.[1] Acylglycines, Quantitative, Random, Urine. [Link][5]

Sources

Exploratory

The Gold Standard of Quantification: A Comparative Analysis of N-Octanoylglycine and its Stable Isotope-Labeled Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of quantitative bioanalysis, particularly in metabolic research and clinical diagnostics, the precisio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly in metabolic research and clinical diagnostics, the precision and accuracy of measurements are paramount. Acylglycines, such as N-Octanoylglycine, have emerged as critical biomarkers for diagnosing and monitoring inborn errors of metabolism, specifically those related to mitochondrial fatty acid β-oxidation.[1][2] The analytical method of choice for their quantification is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[3][4] This guide provides an in-depth technical exploration of two critical reagents used in these analyses: the unlabeled N-Octanoylglycine analytical standard and its stable isotope-labeled (SIL) counterpart, N-Octanoylglycine-¹³C₂,¹⁵N. We will dissect their fundamental differences, explain the profound impact of these differences on analytical performance, and provide field-proven protocols to demonstrate why the use of a SIL internal standard is considered the gold standard for achieving robust, reliable, and defensible quantitative data.

Foundational Concepts: N-Octanoylglycine and the Imperative for Standardization

N-Octanoylglycine (C₁₀H₁₉NO₃) is an N-acylglycine, a metabolite formed by the conjugation of octanoic acid and glycine.[5] While normally a minor product of fatty acid metabolism, its accumulation in biological fluids like urine can indicate specific enzymatic deficiencies, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] Therefore, its accurate quantification is not merely an academic exercise but a crucial component of clinical diagnostics.[3]

Quantitative analysis by LC-MS/MS hinges on comparing the instrument's response to an unknown sample against its response to a known quantity of a reference material, or analytical standard. The unlabeled N-Octanoylglycine serves this purpose, used to create calibration curves from which the concentration of the analyte in an unknown sample is interpolated. However, this external calibration approach is fraught with potential for error. The journey from a raw biological sample (e.g., plasma, urine) to the mass spectrometer detector is complex; variations in sample extraction efficiency, matrix effects like ion suppression or enhancement, and instrument variability can all compromise the accuracy of the final result.[6][7]

This is where the internal standard becomes indispensable. An ideal internal standard is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.[8] By adding a fixed amount of the internal standard to every sample, calibrator, and quality control sample, any variations during the workflow will affect both the analyte and the internal standard equally. The final quantification is then based on the ratio of the analyte's signal to the internal standard's signal, a value that remains stable and accurate despite experimental inconsistencies.[9]

The Core Distinction: Unlabeled vs. Stable Isotope-Labeled Standards

The fundamental difference between N-Octanoylglycine and N-Octanoylglycine-¹³C₂,¹⁵N lies in their atomic composition. The latter is a synthetic analogue where specific atoms have been replaced with their heavier, non-radioactive (stable) isotopes.[10][11]

  • N-Octanoylglycine (Unlabeled Standard): Composed of the most common natural isotopes of carbon (¹²C), nitrogen (¹⁴N), and oxygen (¹⁶O).

  • N-Octanoylglycine-¹³C₂,¹⁵N (Labeled Standard): In this molecule, the two carbon atoms and the single nitrogen atom of the original glycine moiety have been replaced with heavy isotopes: two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.[12]

This subtle alteration has profound analytical consequences.

Physicochemical Properties: Near-Identical Twins

The core principle that makes a SIL standard so effective is that its chemical and physical properties are virtually identical to the unlabeled analyte.[13] Isotopic substitution with ¹³C and ¹⁵N results in a negligible change in properties like polarity, pKa, boiling point, and solubility. This ensures that during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and chromatographic separation, the labeled and unlabeled compounds exhibit the same recovery and retention time, respectively. They co-elute from the LC column and enter the mass spectrometer's ion source simultaneously.[6]

Data Presentation: Comparative Properties
PropertyN-Octanoylglycine (Unlabeled)N-Octanoylglycine-¹³C₂,¹⁵N (Labeled)Rationale for Similarity/Difference
Molecular Formula C₁₀H₁₉NO₃[1]C₈¹³C₂H₁₉¹⁵NO₃[11]Isotopic substitution alters the formula notation.
Molecular Weight 201.26 g/mol [1]204.24 g/mol [11]The mass increases by 3 Da due to two ¹³C (+1 Da each) and one ¹⁵N (+1 Da) replacing ¹²C and ¹⁴N.
Mass Shift (M+) MM+3This distinct mass difference is the key to simultaneous detection without signal overlap in the mass spectrometer.
CAS Number 14246-53-814246-53-8 (Unlabeled)[14]The CAS number often refers to the core unlabeled structure. Labeled versions may not have a unique CAS.
Chromatographic Retention IdenticalIdenticalIsotopic substitution does not significantly alter the molecule's polarity or interaction with the stationary phase.
Ionization Efficiency IdenticalIdenticalThe ability to form ions in the MS source is governed by chemical structure, which is unchanged.
Extraction Recovery IdenticalIdenticalPartitioning behavior in extraction solvents is determined by chemical properties, which are conserved.
Mandatory Visualization: Structural Differences

Caption: Structural comparison highlighting isotopic labels.

The Analytical Workflow: A Tale of Two Standards

The roles of the unlabeled and labeled standards in a quantitative assay are distinct yet complementary. The unlabeled standard serves as the calibrant , while the labeled standard serves as the internal standard (IS) .

Mandatory Visualization: Quantitative Bioanalysis Workflow

G cluster_cal Calibration Curve Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing stock_unlabeled Unlabeled Standard (N-Octanoylglycine) Stock Solution cal_series Serial Dilution in Matrix (e.g., blank plasma) to create Calibrators (C1, C2...C8) stock_unlabeled->cal_series Spike samples Unknown Samples Calibrators QC Samples cal_series->samples stock_labeled Labeled Internal Standard (N-Octanoylglycine-¹³C₂,¹⁵N) Working Solution add_is Add Fixed Volume of Labeled IS to ALL samples stock_labeled->add_is samples->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms peak_area Peak Area Integration (Analyte & IS) lcms->peak_area ratio Calculate Peak Area Ratio (Analyte / IS) peak_area->ratio plot Plot Ratio vs. Concentration for Calibrators ratio->plot result Calculate Concentration in Unknowns from Calibration Curve ratio->result plot->result

Caption: Workflow for LC-MS/MS quantification using internal standardization.

Causality in Action: Why the SIL Standard Excels

Consider a scenario where the recovery of N-Octanoylglycine from a plasma sample during a protein precipitation step is only 80% due to sample-specific protein binding.

  • Without an Internal Standard: If an external calibration curve is used, the instrument will measure a signal corresponding to 80% of the true amount, leading to a 20% underestimation of the actual concentration.

  • With the SIL Internal Standard: Since the SIL standard (N-Octanoylglycine-¹³C₂,¹⁵N) is added before the extraction step and has identical chemical properties, its recovery will also be 80%. When the instrument measures the peak areas, both will be reduced by 20%. However, the crucial step is calculating the ratio of the analyte area to the IS area. This ratio remains constant, as the loss is canceled out mathematically. This robust ratio is then used to read the concentration from the calibration curve (which was also prepared using the same ratio-based method), yielding the correct, original concentration. The same principle applies to correcting for ion suppression in the MS source, where both analyte and co-eluting IS are affected equally.[7][8]

Experimental Protocol: A Self-Validating System

This protocol outlines a validated method for the quantification of N-Octanoylglycine in human plasma using N-Octanoylglycine-¹³C₂,¹⁵N as an internal standard. The inclusion of calibration standards and Quality Control (QC) samples at multiple levels ensures the system is self-validating for each analytical run.[15]

Materials and Reagents
  • N-Octanoylglycine analytical standard (Unlabeled)

  • N-Octanoylglycine-¹³C₂,¹⁵N (Labeled Internal Standard)

  • LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

  • Control human plasma (drug-free)

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Octanoylglycine and N-Octanoylglycine-¹³C₂,¹⁵N in separate volumetric flasks using methanol.

  • Unlabeled Standard Working Solutions: Prepare a series of working solutions by serially diluting the primary stock in 50:50 methanol:water. These will be used to spike the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock in acetonitrile. This solution will be used for protein precipitation.

Calibration Curve and QC Sample Preparation
  • Calibration Standards: Spike 95 µL aliquots of control human plasma with 5 µL of the appropriate unlabeled standard working solutions to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in bulk at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) using a separate weighing of the primary stock to ensure independence from the calibrators.

Sample Extraction
  • To 100 µL of each sample (calibrator, QC, or unknown), add 300 µL of the cold IS Working Solution in acetonitrile (100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative)
  • LC System: UPLC system (e.g., Waters Acquity)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher)

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • N-Octanoylglycine: Q1: 202.3 -> Q3: 76.1

    • N-Octanoylglycine-¹³C₂,¹⁵N: Q1: 205.3 -> Q3: 79.1

Data Analysis and Acceptance Criteria
  • Integrate the peak areas for both MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio vs. Concentration for the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of QC and unknown samples from the regression equation.

  • Acceptance: The run is valid if the calculated concentrations of at least 2/3 of the QC samples are within ±15% (±20% for the lowest QC) of their nominal values.

Conclusion: Beyond Accuracy to Absolute Trustworthiness

The difference between N-Octanoylglycine and its ¹³C₂,¹⁵N-labeled counterpart transcends a mere 3 Dalton mass increase. It represents a fundamental shift in analytical philosophy from external approximation to internal correction. While the unlabeled standard is essential for defining the calibration curve, the stable isotope-labeled standard is the key to ensuring that the measurements applied to that curve are accurate, precise, and immune to the unavoidable variability of complex bioanalysis.[6][7] For researchers in drug development and clinical diagnostics, embracing the use of SIL internal standards is not just a best practice; it is a foundational requirement for generating data that is scientifically sound, reproducible, and ultimately, trustworthy.

References

  • Kumps, A., Duez, P., & Mardens, Y. (2002). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of inherited metabolic disease, 25(6), 489-500. Retrieved from [Link][2]

  • Turgeon, C. T., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289. Retrieved from [Link][3]

  • McHowat, J., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. Prostaglandins & other lipid mediators, 136, 12-20. Retrieved from [Link][16]

  • Millington, D. S., & Tanguay, R. (2018). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current protocols in human genetics, 98, 17.10.1-17.10.11. Retrieved from [Link][4]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). Capryloyl Glycine. PubChem Compound Database. Retrieved from [Link][5]

  • JCI Insight. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. Retrieved from [Link][17]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link][8]

  • Pharmaffiliates. (n.d.). N-Octanoylglycine-¹³C₂,¹⁵N. Retrieved from [Link][11]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2123-2130. Retrieved from [Link][18]

  • Berthiller, F., et al. (2007). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 389(6), 1941-1946. Retrieved from [Link][9]

  • Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803. Retrieved from [Link][19]

  • Peng, H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 107, 395-401. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). N-Octanoyl-D15-glycine. PubChem Compound Database. Retrieved from [Link][20]

  • ACS Measurement Science Au. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link][21]

  • ResearchGate. (2003). ¹⁵N-labed glycine synthesis. Retrieved from [Link][22]

  • PubMed Central. (2018). Chemical isotope labeling for quantitative proteomics. Retrieved from [Link][23]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][15]

  • MDPI. (2024). Nutritional Management of Patients with Fatty Acid Oxidation Disorders. Retrieved from [Link][24]

  • Analytical Chemistry. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link][25]

  • PubMed. (2018). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link][26]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link][27]

  • PubMed Central. (2013). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link][28]

  • Romer Labs. (n.d.). ¹³C Isotope Labeled. Retrieved from [Link][29]

  • ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link][30]

  • PubMed Central. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link][31]

  • Oxford Academic. (2009). ¹⁸O Stable Isotope Labeling in MS-based Proteomics. Retrieved from [Link][32]

  • Cheméo. (n.d.). Chemical Properties of Glycine, N-acetyl-. Retrieved from [Link][33]

  • Science.gov. (n.d.). validate analysis methods: Topics. Retrieved from [Link][34]

Sources

Foundational

Precision Metabolomics: A Technical Guide to Stable Isotope Labeled Acylglycines

Executive Summary This technical guide addresses the quantitative analysis of acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution. Acylglycines are critical biomarker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the quantitative analysis of acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution. Acylglycines are critical biomarkers for mitochondrial fatty acid oxidation (FAO) disorders and organic acidemias. The reliability of these assays hinges on the precise application of stable isotope-labeled internal standards (IS) to correct for matrix effects, ionization suppression, and extraction efficiency. This document provides a validated framework for researchers to implement high-fidelity acylglycine profiling.

Part 1: The Biological Context

Mechanism of Acylglycine Formation

Acylglycines are formed primarily in the liver and kidney mitochondria. When acyl-CoA esters accumulate due to metabolic blocks (e.g., enzyme deficiencies in FAO), the enzyme Glycine N-acyltransferase (GLYAT) conjugates the acyl group to glycine. This conjugation increases water solubility, facilitating urinary excretion and detoxification.

Clinical Significance:

  • Hexanoylglycine: Marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

  • Isovalerylglycine (IVG): Marker for Isovaleric Acidemia (IVA).

  • Succinlyglycine: Marker for specific Krebs cycle defects.

Visualization: The Detoxification Pathway

The following diagram illustrates the conversion of accumulated Acyl-CoA esters into excretable acylglycines.

AcylglycinePathway FattyAcid Fatty Acid (Substrate) AcylCoA Acyl-CoA (Toxic Intermediate) FattyAcid->AcylCoA Beta-Oxidation GLYAT Enzyme: Glycine N-acyltransferase AcylCoA->GLYAT Accumulation Glycine Glycine (Co-Substrate) Glycine->GLYAT Acylglycine Acylglycine (Detoxified Product) GLYAT->Acylglycine Conjugation Urine Urinary Excretion Acylglycine->Urine

Figure 1: The metabolic pathway converting toxic Acyl-CoA intermediates into water-soluble acylglycines via GLYAT.

Part 2: The Role of Stable Isotopes

Internal Standard Selection Strategy

In quantitative metabolomics, the "Gold Standard" is Isotope Dilution Mass Spectrometry (IDMS). The choice of isotope label is critical for data quality.

Comparison: Deuterium (D) vs. Carbon-13/Nitrogen-15 (

)
FeatureDeuterated Standards (

)

Labeled Standards
Cost LowerHigher
Chromatography Risk: Deuterium Isotope Effect. D-labeled compounds may elute slightly earlier than the native analyte.Ideal: Perfect co-elution. No chromatographic shift.
Matrix Correction Good, but if retention times shift, the IS may not experience the exact same suppression as the analyte.Superior: The IS experiences the exact same matrix effects at the exact same moment.
Stability Hydrogen exchange can occur if D is on labile positions (e.g., alpha-carbons).Highly stable. Carbon and Nitrogen backbones do not exchange.

Recommendation: For critical clinical assays, prioritize Glycine-


-labeled acylglycines . If these are unavailable, use deuterated standards where the label is on the acyl chain (not the alpha-carbon) to minimize exchange.

Part 3: Analytical Method Development

The Isomer Challenge: IVG vs. 2MBG

A critical failure point in acylglycine analysis is the separation of Isovalerylglycine (IVG) and 2-Methylbutyrylglycine (2MBG) .

  • Mass: Both have a precursor mass of ~160 Da ([M+H]+).

  • Fragments: Both fragment to m/z 76 (Glycine).

  • Differentiation: They cannot be distinguished by MS alone. Chromatographic separation is mandatory.

Protocol Insight: Use a C18 column with a shallow gradient or a Phenyl-Hexyl column to resolve these isomers. 2MBG typically elutes before IVG on standard C18 phases.

Validated MRM Transitions

The following transitions are standard for positive mode ESI (Electrospray Ionization).

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
Isovalerylglycine 160.176.115-20
Hexanoylglycine 174.176.115-20
Phenylpropionylglycine 208.176.118-22
Succinlyglycine 176.176.115-20
IS: Isovalerylglycine-

163.179.115-20

Part 4: Experimental Protocol

Workflow Visualization

The following diagram outlines a robust sample preparation workflow using protein precipitation, suitable for high-throughput screening.

Workflow Sample Biofluid Sample (Urine/Plasma) Spike Spike Internal Standard (Stable Isotope Mix) Sample->Spike Precipitation Protein Precipitation (Ice-cold MeOH/ACN) Spike->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (N2 stream) Supernatant->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 2: Step-by-step extraction protocol ensuring maximum recovery and matrix removal.

Detailed Methodology
  • Sample Preparation:

    • Aliquot 50 µL of urine or plasma.

    • Add 10 µL of Internal Standard Mix (containing labeled acylglycines at ~10 µM).

  • Protein Precipitation:

    • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

    • Vortex vigorously for 30 seconds.

    • Note: Acidification (0.1% Formic Acid) can improve recovery of dicarboxylic acylglycines.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer supernatant to a clean vial.

    • Evaporate under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

References

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheets and Algorithms. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabolite entry for Isovalerylglycine (HMDB0000718). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance. (C62-A). Retrieved from [Link]

  • Costello, et al. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate.[1] Retrieved from [Link]

Sources

Exploratory

The Diagnostic and Metabolic Significance of Medium-Chain Acylglycines in Urine

A Technical Guide for Research and Clinical Application Executive Summary Medium-chain acylglycines (MCAGs) are minor urinary metabolites in healthy individuals that become critical diagnostic biomarkers under conditions...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research and Clinical Application

Executive Summary

Medium-chain acylglycines (MCAGs) are minor urinary metabolites in healthy individuals that become critical diagnostic biomarkers under conditions of mitochondrial stress or specific genetic defects. Their presence in urine represents a specific detoxification mechanism: the conjugation of accumulated mitochondrial acyl-CoA esters with glycine by the enzyme Glycine N-acyltransferase (GLYAT) .[1]

This guide details the biochemical origin of MCAGs, their utility as pathognomonic markers for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), and the rigorous analytical protocols required for their quantification.

The Biochemistry of Acylglycine Formation

The "CoA Sparing" Mechanism

In healthy mitochondrial beta-oxidation, fatty acids are activated to acyl-CoAs and progressively shortened. When a specific dehydrogenase enzyme is deficient (e.g., MCAD), medium-chain acyl-CoAs accumulate within the mitochondrial matrix.

This accumulation is toxic for two reasons:

  • Direct Toxicity: Acyl-CoAs can inhibit other mitochondrial enzymes.

  • CoA Sequestration: The pool of free Coenzyme A (CoA-SH) becomes trapped as acyl-esters, halting the TCA cycle and other CoA-dependent pathways (the "CoA trap" hypothesis).

To rescue the mitochondrial pool of free CoA, the enzyme GLYAT acts as an "escape valve." It transfers the acyl group to glycine, forming an acylglycine.[2] Unlike acyl-CoAs, acylglycines are:

  • Water-soluble.

  • Non-toxic.

  • Readily excreted in urine via the organic anion transporter (OAT) system.

Pathway Visualization

The following diagram illustrates the metabolic diversion from blocked beta-oxidation to acylglycine excretion.

Metabolic_Pathway FA Medium-Chain Fatty Acid AcylCoA Acyl-CoA (Accumulation) FA->AcylCoA Activation BetaOx Beta-Oxidation (Blocked) AcylCoA->BetaOx Block via MCAD Deficiency GLYAT Enzyme: GLYAT (Mitochondrial) AcylCoA->GLYAT Detoxification FreeCoA Free CoA-SH (Recycled) Glycine Glycine Glycine->GLYAT GLYAT->FreeCoA CoA Sparing AcylGly Acylglycine (Water Soluble) GLYAT->AcylGly Urine Urine Excretion AcylGly->Urine

Figure 1: The metabolic diversion of accumulated Acyl-CoA esters to Acylglycines via GLYAT to prevent mitochondrial CoA trapping.

Pathophysiology & Clinical Biomarkers

While plasma acylcarnitines are the primary screen for fatty acid oxidation disorders (FAODs), urine acylglycines provide higher specificity for confirmation and differential diagnosis.

Key Biomarkers for MCADD

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is the most common FAOD. The blockage occurs at the C6–C10 chain length.

  • Hexanoylglycine (C6-Gly): The most specific marker for MCADD. It is derived from hexanoyl-CoA, which accumulates directly due to the enzyme block.

  • Phenylpropionylglycine (PPG): A critical secondary marker. Phenylpropionic acid is produced by gut microbiota from unabsorbed phenylalanine and polyphenols. It normally undergoes beta-oxidation.[3][4] In MCADD, this oxidation is arrested, and the intermediate is conjugated with glycine.

  • Suberylglycine (C8-Gly): Often elevated but less specific. It arises from omega-oxidation of accumulated fatty acids (dicarboxylic aciduria) rather than direct conjugation of the primary accumulation.

Differential Diagnosis Data

The following table contrasts the acylglycine profiles of MCADD against Multiple Acyl-CoA Dehydrogenase Deficiency (MADD/Glutaric Acidemia II) and healthy controls.

MetaboliteChain LengthHealthy ControlMCADD (Classic)MADD (Glutaric Acidemia II)
Hexanoylglycine C6Trace / AbsentMarkedly Elevated (++++) Elevated (+)
Phenylpropionylglycine CyclicTraceElevated (+++) Variable
Suberylglycine C8 (di-acid)TraceElevated (++)Elevated (++)
Isovalerylglycine C5TraceNormalElevated (+++)
Ethylmalonic Acid C4 (branched)TraceNormalElevated (+++)

Technical Insight: The presence of Isovalerylglycine or Ethylmalonic acid strongly suggests MADD (a defect in electron transfer flavoprotein) rather than pure MCADD.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for urine organic acid profiling due to its ability to separate isomers and provide spectral libraries for identification.

Experimental Protocol: GC-MS Profiling

Objective: Quantify hexanoylglycine and phenylpropionylglycine normalized to creatinine.

Reagents:

  • Internal Standard (IS): Stable isotope-labeled analogs (e.g., ^13^C_2-Hexanoylglycine) are preferred.[5] Alternatively, tropic acid or 3,3-dimethylglutaric acid.

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow:

  • Sample Normalization: Measure urinary creatinine. Aliquot urine volume equivalent to 0.2 mg creatinine (typically 0.5–2.0 mL) to ensure comparable loading.

  • Oximation (Critical Step): Add hydroxylamine hydrochloride and incubate at 60°C for 30 min. Why? This stabilizes keto-acids (preventing decarboxylation) and improves the chromatography of volatile precursors, although acylglycines themselves are stable.

  • Acidification & Extraction: Acidify to pH < 2 with HCl. Extract 3x with ethyl acetate. The low pH protonates the carboxylic acids, driving them into the organic phase.

  • Drying: Evaporate ethyl acetate under a nitrogen stream at 40°C until completely dry. Any residual water will hydrolyze the TMS reagent in the next step.

  • Derivatization (Silylation): Add 100 µL BSTFA/TMCS. Incubate at 70°C for 30 mins. This replaces active hydrogens (-OH, -NH) with trimethylsilyl groups (-Si(CH3)3), increasing volatility.

  • GC-MS Analysis: Inject 1 µL in split (1:10) or splitless mode (depending on sensitivity required) onto a capillary column (e.g., DB-5ms).

Analytical Workflow Diagram

Analytical_Workflow Sample Urine Sample (Normalize to Creatinine) IS Add Internal Std (13C-Hexanoylglycine) Sample->IS Oximation Oximation (Stabilize Keto-acids) IS->Oximation Extract Liquid-Liquid Extraction (Ethyl Acetate, pH < 2) Oximation->Extract Deriv Derivatization (BSTFA/TMCS, 70°C) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 2: Standardized GC-MS workflow for the extraction and quantification of urinary acylglycines.

Interpretation & Pitfalls

Artifacts and Confounders
  • Dietary Influence: High intake of medium-chain triglycerides (MCT oil) can slightly elevate octanoylglycine and suberylglycine, mimicking mild MCADD.[6] However, hexanoylglycine levels usually remain normal in dietary scenarios.

  • Valproate Therapy: Patients on valproic acid may show elevated acylglycines due to drug-induced inhibition of beta-oxidation and sequestration of CoA.

  • Aspirin/Benzoates: Since GLYAT also conjugates benzoate to form hippurate (benzoylglycine), high levels of benzoates (preservatives or drugs) can competitively inhibit the conjugation of other acyl-CoAs, potentially altering the profile.[1]

Diagnostic Criteria

A diagnosis of MCADD is strongly supported when:

  • Hexanoylglycine is > 1.0 mmol/mol creatinine (Reference: < 0.2).

  • Phenylpropionylglycine is detectable (normally absent).[4]

  • The ratio of Suberylglycine to Adipic acid is elevated.

For equivocal cases, molecular genetic testing (ACADM gene) or an in vitro probe assay in fibroblasts is required.

References

  • National Center for Biotechnology Information (NCBI). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. GeneReviews®. [Link]

  • Mayo Clinic Laboratories. Acylglycines, Quantitative, Random, Urine. [Link]

  • Costa, C. G., et al. (2000).[3] Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]

  • Badenhorst, C. P. S., et al. (2013). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA. [Link]

  • Rinaldo, P., et al. (1988). Medium-chain acyl-CoA dehydrogenase deficiency.[2][5][3][4][6][7][8] Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine.[9] New England Journal of Medicine. [Link]

Sources

Foundational

identifying N-octanoylglycine biomarkers in mitochondrial disorders

Title: Precision Identification of N-Octanoylglycine Biomarkers in Mitochondrial Disorders: A Technical Guide for MCAD Deficiency Profiling Executive Summary This technical guide details the identification, quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Identification of N-Octanoylglycine Biomarkers in Mitochondrial Disorders: A Technical Guide for MCAD Deficiency Profiling

Executive Summary

This technical guide details the identification, quantification, and validation of N-octanoylglycine (Octanoylglycine; C8-Gly) as a critical secondary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency . While octanoylcarnitine (C8-carnitine) remains the primary blood-based marker for newborn screening, N-octanoylglycine serves as a vital urinary metabolite for confirmatory diagnosis and distinguishing MCAD deficiency from riboflavin-responsive Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).

This document is designed for application scientists and translational researchers. It moves beyond basic definitions to cover the mechanistic origin of the biomarker, GC-MS and LC-MS/MS analytical protocols , and data interpretation strategies to avoid false positives.

Part 1: The Mechanistic Basis of N-Octanoylglycine Accumulation

To correctly identify N-octanoylglycine, one must understand its origin as a "metabolic detour." In healthy mitochondria, fatty acids undergo


-oxidation. In MCAD deficiency, this process stalls at the medium-chain length (C6–C12), specifically at the conversion of octanoyl-CoA to octenoyl-CoA.
  • The Block: The lack of functional MCAD enzyme causes an intramitochondrial accumulation of Octanoyl-CoA .

  • The Detour (Detoxification): To rescue mitochondrial free CoA pools, the accumulated Octanoyl-CoA is diverted to the Glycine N-acyltransferase (GLYAT) pathway.

  • The Product: GLYAT conjugates glycine with the acyl-CoA, forming N-octanoylglycine , which is water-soluble and excreted in urine.

Note: While hexanoylglycine (C6-Gly) and suberylglycine (C8-dicarboxylic-Gly) are also hallmarks of MCADD, N-octanoylglycine represents the direct conjugation of the accumulated substrate.

Figure 1: Mechanistic Pathway of N-Octanoylglycine Formation

MCAD_Pathway FattyAcid Medium-Chain Fatty Acid AcylCoA Octanoyl-CoA (Accumulates) FattyAcid->AcylCoA Activation BetaOx Beta-Oxidation (Mitochondrial Matrix) AcylCoA->BetaOx Normal Pathway GLYAT GLYAT Enzyme (Glycine N-acyltransferase) AcylCoA->GLYAT Detoxification Shunt Carnitine Carnitine Shuttle AcylCoA->Carnitine Alternative Shunt MCAD_Enzyme MCAD Enzyme (Deficient/Blocked) BetaOx->MCAD_Enzyme MCAD_Enzyme->AcylCoA Blockage causes backlog NOG N-Octanoylglycine (Urinary Biomarker) GLYAT->NOG Conjugation Glycine Glycine Pool Glycine->GLYAT Co-substrate C8Carnitine Octanoylcarnitine (Blood Marker) Carnitine->C8Carnitine

Caption: Figure 1 illustrates the metabolic diversion of Octanoyl-CoA toward Glycine conjugation (via GLYAT) upon MCAD dysfunction.

Part 2: Analytical Strategy

Robust identification requires selecting the right platform.[1] While GC-MS is the historical gold standard for broad organic acid screening, LC-MS/MS offers superior sensitivity and requires no derivatization, making it ideal for targeted quantification.

Comparison of Analytical Platforms
FeatureGas Chromatography - Mass Spec (GC-MS)Liquid Chromatography - Tandem MS (LC-MS/MS)
Primary Use Broad "Organic Acid" Screening (Qualitative)Targeted Quantification (Quantitative)
Sample Prep Complex (Extraction + Derivatization required)Simple (Dilute-and-shoot or SPE)
Analyte Form TMS-derivative (Volatile)Native N-octanoylglycine
Specificity Retention time + EI Spectral Library MatchRetention time + MRM Transitions
Limit of Detection ~1–5 µmol/L~10–50 nmol/L

Part 3: Detailed Experimental Protocols

Protocol A: GC-MS Screening (Qualitative Confirmation)

This method is preferred when performing a full metabolic screen of urine to detect co-occurring metabolites like suberylglycine and hexanoylglycine.

1. Sample Preparation:

  • Internal Standard: Add stable isotope-labeled internal standard (e.g.,

    
    -glycine or tropic acid) to 1 mL of urine.
    
  • Oximation: Add hydroxylamine hydrochloride (to stabilize keto-acids) and incubate at 60°C for 30 min.

  • Acidification: Acidify to pH < 2 with HCl.

  • Extraction: Extract 3x with ethyl acetate. Combine organic phases and dry under nitrogen.

  • Derivatization: Resuspend residue in 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 min to form TMS derivatives.

2. GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 70°C (hold 2 min)

    
     ramp 10°C/min to 280°C.
    
  • Detection: Electron Impact (EI) mode, 70 eV. Scan range m/z 50–550.

3. Identification Criteria:

  • Retention Time: Calibrate using a pure N-octanoylglycine standard.

  • Spectral Signature: Look for the specific fragmentation pattern of the TMS derivative.

    • Key Ions: The molecular ion

      
       may be weak. Look for 
      
      
      
      (loss of methyl from TMS) and the characteristic glycine-TMS fragment at m/z 174 .
Protocol B: LC-MS/MS Targeted Quantification (High Sensitivity)

This method is required for precise biomarker monitoring during drug development or clinical trials.

1. Sample Preparation:

  • Extraction: Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge is recommended to remove matrix interferences, though "dilute-and-shoot" (1:10 dilution in mobile phase) is acceptable for high-concentration samples.

  • Internal Standard: Spike with N-octanoylglycine-d3 (if available) or N-hexanoylglycine-d3.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS/MS Parameters (MRM Mode):

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2][3]
    
  • Precursor Ion: m/z 202.1

    
     (Calculated based on MW 201.2).
    
  • Transitions:

    • Quantifier:202.1

      
       76.1  (Glycine fragment).
      
    • Qualifier:202.1

      
       144.1  (Octanoyl fragment/loss of glycine).
      
    • Note: Optimize collision energy (CE) for your specific instrument (typically 15–25 eV).

Figure 2: Analytical Workflow Decision Tree

Workflow Sample Urine Sample Goal Define Goal Sample->Goal Screening Broad Screening (Diagnosis) Goal->Screening Unknown Phenotype Quant Targeted Quant (Clinical Trial) Goal->Quant Known MCADD GCMS GC-MS Protocol (TMS Derivatization) Screening->GCMS LCMS LC-MS/MS Protocol (MRM Mode) Quant->LCMS Result1 Profile: Hexanoylglycine + Suberylglycine + N-Octanoylglycine GCMS->Result1 Result2 Precise Conc: [N-Octanoylglycine] (nmol/mmol creatinine) LCMS->Result2

Caption: Workflow selection depends on whether the goal is broad diagnostic profiling (GC-MS) or precise quantification (LC-MS/MS).

Part 4: Data Interpretation & Validation

Differentiating Pathological vs. Physiological Levels
  • Normal Controls: N-octanoylglycine is typically < 2 mmol/mol creatinine (often undetectable) in healthy individuals.

  • MCAD Deficiency: Levels can spike to 10–300 mmol/mol creatinine during metabolic decompensation.

  • Validation Rule: A solitary elevation of N-octanoylglycine is rare. To validate the finding, check for the "MCAD Pattern":

    • Elevation of Hexanoylglycine (C6-Gly) .

    • Elevation of Suberylglycine (C8-dicarboxylic-Gly) .

    • Elevation of 3-Phenylpropionylglycine .

Common Artifacts & Interferences
  • Valproic Acid: Metabolites of valproate can mimic medium-chain acylglycines in low-resolution MS. Always review patient medication history.

  • MADD (Glutaric Acidemia Type II): MADD patients also excrete N-octanoylglycine but will also show elevations in isovalerylglycine, isobutyrylglycine, and 2-methylbutyrylglycine, which are absent in pure MCADD.

References

  • GeneReviews® [Internet] . Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Available from: [Link]

  • Clinical Chemistry . Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots.[4] Available from: [Link]

  • Journal of Chromatography B . Determination of acylglycines in urine by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • UniProt Consortium . GLYAT - Glycine N-acyltransferase.[2][5][6] Available from: [Link]

  • Mayo Clinic Laboratories . Acylglycines, Quantitative, Random, Urine.[7][8][9][10] Available from: [Link]

Sources

Exploratory

applications of C8-glycine stable isotopes in clinical chemistry

An In-Depth Technical Guide to the Application of C8-Glycine Stable Isotopes in Clinical Chemistry Introduction In the landscape of modern clinical chemistry and metabolic research, stable isotopes have emerged as indisp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of C8-Glycine Stable Isotopes in Clinical Chemistry

Introduction

In the landscape of modern clinical chemistry and metabolic research, stable isotopes have emerged as indispensable tools, offering a safe and powerful alternative to radioactive tracers for elucidating complex biological pathways.[1][2] By incorporating non-radioactive heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into molecules, we can trace their metabolic fate with exceptional precision using mass spectrometry.[1] This guide focuses on a specific, yet critically important, application: the use of stable isotope-labeled octanoylglycine (C8-glycine) in clinical diagnostics and research.

Acylglycines are glycine conjugates of acyl-coenzyme A (CoA) intermediates that form during the metabolism of fatty acids and amino acids.[3] Under normal physiological conditions, they are present at very low levels. However, in certain inborn errors of metabolism (IEMs), a defect in a specific enzyme leads to the accumulation of an upstream acyl-CoA species, which is then shunted into the glycine conjugation pathway as a detoxification mechanism.[3][4] The resulting acylglycine becomes a highly specific and sensitive biomarker for the underlying disorder. Octanoylglycine (C8-glycine) is the hallmark biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), one of the most common fatty acid oxidation disorders.[5]

This technical guide, designed for researchers, clinicians, and drug development professionals, provides a comprehensive overview of the biochemical basis, analytical methodologies, and clinical applications of C8-glycine stable isotopes. We will explore not only their cornerstone role in diagnostics but also their potential in dynamic metabolic studies and therapeutic development.

Section 1: The Biochemical Rationale - Pathophysiology of MCADD and the Formation of C8-Glycine

To appreciate the clinical utility of C8-glycine, one must first understand the metabolic disruption that causes its formation. The primary energy source for the body during periods of fasting or prolonged exercise is the mitochondrial β-oxidation of fatty acids. This process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which enters the Krebs cycle to generate ATP.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme.[5] This enzyme is responsible for the first step of β-oxidation for fatty acids with chain lengths between 6 and 12 carbons.

The enzymatic block in MCADD leads to a critical inability to metabolize medium-chain fatty acids, resulting in:

  • Energy Deficiency: Tissues like the heart and skeletal muscle, which rely heavily on fatty acid oxidation, are starved of energy. This can lead to the hallmark presentation of hypoketotic hypoglycemia during periods of metabolic stress.[5]

  • Toxic Metabolite Accumulation: The substrate for the deficient enzyme, primarily octanoyl-CoA (C8-CoA), accumulates within the mitochondria.[6]

To mitigate the toxicity of accumulating octanoyl-CoA, the body utilizes a detoxification pathway involving the enzyme glycine N-acyltransferase. This enzyme conjugates the octanoyl group from octanoyl-CoA to the amino group of glycine, forming octanoylglycine (C8-glycine).[3] This water-soluble conjugate is then readily excreted in the urine, making its quantification a direct and reliable indicator of the metabolic block in MCADD.[5][6]

MCADD_Pathway cluster_Mitochondrion Mitochondrion cluster_Detox Detoxification Pathway FA Medium-Chain Fatty Acids C8_CoA Octanoyl-CoA (C8-CoA) FA->C8_CoA MCAD MCAD Enzyme C8_CoA->MCAD Step 1 C8_CoA_Detox Accumulated Octanoyl-CoA Beta_Ox β-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA MCAD->Beta_Ox Block X Glycine Glycine Glycine_Detox Glycine C8_Glycine Octanoylglycine (C8-Glycine) C8_Glycine_Detox Octanoylglycine C8_CoA_Detox->C8_Glycine_Detox Glycine N-acyltransferase Glycine_Detox->C8_Glycine_Detox Urine Excreted in Urine C8_Glycine_Detox->Urine

Caption: The metabolic pathway block in MCADD leading to C8-glycine formation.

Section 2: The Role of Stable Isotopes in Quantitative Clinical Chemistry

The accurate measurement of endogenous metabolites in complex biological matrices like urine or plasma is a significant analytical challenge. Sample preparation can lead to analyte loss, and matrix components can interfere with instrument sensitivity (a phenomenon known as the matrix effect). Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard technique to overcome these challenges.[6]

The principle of SID-MS is straightforward yet powerful:

  • A known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) is added to the patient sample at the very beginning of the sample preparation process.

  • This "spiked" sample is then subjected to extraction, purification, and derivatization. Crucially, any loss of the analyte during these steps will be accompanied by an identical proportional loss of the labeled internal standard.

  • During analysis by mass spectrometry (GC-MS or LC-MS/MS), the instrument distinguishes between the endogenous, unlabeled analyte and the heavier, labeled internal standard based on their mass-to-charge ratio (m/z).

  • The concentration of the endogenous analyte is calculated based on the ratio of the instrument response of the analyte to that of the internal standard. Because it is based on a ratio, the method is inherently robust against variations in sample recovery and matrix effects.

For C8-glycine analysis, the internal standard could be labeled in several ways, such as using [¹³C₂]-glycine, [¹⁵N]-glycine, or by incorporating ¹³C or ²H atoms into the octanoyl chain.[7][8] This ensures the labeled standard is chemically identical to the analyte, co-eluting chromatographically and having the same ionization efficiency, but remaining distinguishable by the mass spectrometer.

SIDMS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. Instrumental Analysis cluster_Quant 3. Quantification Patient_Sample Patient Sample (e.g., Urine) Contains Unlabeled C8-Glycine Add_IS Spike with Known Amount of Stable Isotope-Labeled C8-Glycine (Internal Standard) Patient_Sample->Add_IS Extraction Extraction & Purification Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Spectrum Mass Spectrum LCMS->Spectrum Ratio Calculate Ratio: (Peak Area Analyte) / (Peak Area Standard) Spectrum->Ratio Result Accurate Concentration of Endogenous C8-Glycine Ratio->Result

Caption: Workflow for Stable Isotope Dilution Mass Spectrometry (SID-MS).

Section 3: Core Application - Diagnosis and Monitoring of MCADD

The primary clinical application of C8-glycine stable isotopes is as an internal standard for the definitive diagnosis and subsequent monitoring of MCADD.[6] While newborn screening programs typically use acylcarnitine profiles (measuring C8-carnitine) from dried blood spots as a first-tier test, urinary acylglycine analysis is a crucial confirmatory test.[3][9] It is more sensitive and specific, especially in asymptomatic patients or those with mild phenotypes.[3]

Detailed Experimental Protocol: Quantitative Urinary C8-Glycine Analysis

This protocol outlines a typical workflow using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10][11]

  • Internal Standard Preparation:

    • A stable isotope-labeled C8-glycine standard (e.g., N-octanoyl-[¹³C₂, ¹⁵N]-glycine) is synthesized or purchased.[7]

    • A stock solution is prepared in a suitable solvent (e.g., methanol) at a precise, known concentration (e.g., 1 mg/mL).

    • A working internal standard solution is prepared by diluting the stock solution to an appropriate concentration (e.g., 10 µg/mL).

  • Sample Preparation & Extraction:

    • Collect a random urine specimen. No preservative is typically required.[12]

    • Thaw the urine sample (if frozen) and vortex to ensure homogeneity.

    • Pipette a fixed volume of urine (e.g., 100 µL) into a microcentrifuge tube.

    • Add a precise volume of the working internal standard solution (e.g., 10 µL) to each sample, calibrator, and quality control.

    • Add a protein precipitation solvent (e.g., 300 µL of cold acetonitrile) to remove proteins and other macromolecules.

    • Vortex vigorously for 30 seconds, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a new tube or vial for analysis.

  • Instrumental Analysis (UPLC-MS/MS):

    • Chromatography: The extract is injected into a UPLC system, typically with a reverse-phase column (e.g., C18). A gradient elution using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid separates C8-glycine from other urine components.

    • Mass Spectrometry: The eluent from the UPLC is directed into a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.

    • Detection (Multiple Reaction Monitoring - MRM): The instrument is set to specifically monitor the mass transition of the parent ion to a specific product ion for both the endogenous C8-glycine and the labeled internal standard.

      • Example Endogenous Transition: m/z 216 -> m/z 76

      • Example Labeled Standard Transition: m/z 219 -> m/z 78 (for N-octanoyl-[¹³C₂, ¹⁵N]-glycine)

  • Data Analysis and Quantification:

    • A calibration curve is constructed by analyzing a series of calibrators with known concentrations of unlabeled C8-glycine spiked with the same amount of internal standard.

    • The peak area ratio (unlabeled/labeled) is plotted against the concentration for the calibrators.

    • The concentration of C8-glycine in the patient samples is determined by interpolating their measured peak area ratios from this calibration curve.

    • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Data Presentation: Interpreting Results

The quantitative results are compared to established reference ranges to make a diagnosis.

AnalytePopulationUrinary Concentration (µmol/mmol creatinine)
Octanoylglycine (C8-Glycine) Healthy Controls< 4
MCADD Patients (symptomatic)> 100 (often several hundred)
MCADD Patients (asymptomatic)20 - 200

Note: These values are illustrative. Each laboratory must establish its own reference ranges.[6][13]

Section 4: Advanced and Emerging Applications in Research and Drug Development

Beyond its diagnostic use as an internal standard, stable isotope-labeled C8-glycine and its precursors have significant potential in dynamic metabolic studies.

Metabolic Flux Analysis

By administering a labeled precursor, such as ¹³C-labeled octanoic acid, researchers can trace the dynamic rate of formation (flux) of labeled C8-glycine.[14][15] This provides a much richer dataset than a static concentration measurement. For example, this approach could be used to:

  • Quantify the residual metabolic capacity in patients with mild MCADD mutations.

  • Investigate how factors like diet, fasting, or illness affect the flux through this detoxification pathway.

  • Study the glycine conjugation pathway in other metabolic contexts, such as in non-alcoholic fatty liver disease (NAFLD) or in response to certain xenobiotics.[16][17]

Drug Development and Therapeutic Monitoring

Stable isotope tracer studies are invaluable in drug development.[14][18] For new therapies targeting fatty acid oxidation disorders, a tracer study can serve as a direct pharmacodynamic (PD) biomarker to demonstrate target engagement and efficacy.

Consider a hypothetical new drug designed to improve residual MCAD enzyme function. A clinical trial could employ the following design:

  • Patients are administered a stable isotope tracer (e.g., ¹³C-octanoic acid) before treatment.

  • The rate of appearance of labeled ¹³C-C8-glycine in urine and labeled ¹³CO₂ in exhaled breath is measured over several hours. The ¹³CO₂ reflects complete oxidation, while ¹³C-C8-glycine reflects the overflow pathway.

  • After a course of treatment with the new drug, the tracer study is repeated.

  • A successful drug would be expected to decrease the formation of ¹³C-C8-glycine and increase the production of ¹³CO₂, demonstrating a restoration of the normal oxidative pathway.

DrugDev_Workflow cluster_Baseline Baseline (Pre-Treatment) cluster_Post Post-Treatment Patient_Base MCADD Patient Tracer_Base Administer ¹³C-Octanoic Acid Patient_Base->Tracer_Base Metabolism_Base Impaired Metabolism Tracer_Base->Metabolism_Base Output_Base Measure Endpoints: • High ¹³C-C8-Glycine (Urine) • Low ¹³CO₂ (Breath) Metabolism_Base->Output_Base Result Demonstrates Drug Efficacy Output_Base->Result Patient_Post MCADD Patient Drug New Investigational Drug Patient_Post->Drug Tracer_Post Administer ¹³C-Octanoic Acid Drug->Tracer_Post Metabolism_Post Improved Metabolism Tracer_Post->Metabolism_Post Output_Post Measure Endpoints: • Low ¹³C-C8-Glycine (Urine) • High ¹³CO₂ (Breath) Metabolism_Post->Output_Post Output_Post->Result

Caption: Using a stable isotope tracer study to assess drug efficacy in MCADD.

Conclusion

Stable isotope-labeled C8-glycine is a cornerstone of modern clinical chemistry, enabling the highly accurate and reliable diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency through the principle of isotope dilution mass spectrometry. Its role as an internal standard ensures that clinicians and researchers can trust the quantitative data used to manage these vulnerable patients. Looking forward, the application of stable isotope tracers extends beyond simple quantification. Dynamic studies using labeled precursors are poised to provide deeper insights into metabolic flux in both health and disease, offering powerful pharmacodynamic endpoints for the development of novel therapeutics for fatty acid oxidation disorders and other metabolic diseases. The continued innovation in mass spectrometry and tracer methodology ensures that C8-glycine and other related stable isotopes will remain at the forefront of personalized medicine and drug discovery.

References

  • Mayo Clinic Laboratories. (n.d.). Overview: Acylglycines, Quantitative, Random, Urine. Retrieved from [Link]

  • Wilcken, B., et al. (2010). Relationship of Octanoylcarnitine Concentrations to Age at Sampling in Unaffected Newborns Screened for Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Clinical Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry. Available at: [Link]

  • Whiteman, P. D., et al. (1998). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Inherited Metabolic Disease. Available at: [Link]

  • van der Merwe, S. J., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]

  • Quest Diagnostics. (n.d.). Acylglycines, Quantitative Panel, Urine. Retrieved from [Link]

  • González, A., et al. (1998). [Applications of Stable Isotopes in Biomedical Sciences]. Revista de Medicina de la Universidad de Navarra. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • van der Merwe, S. J., et al. (2011). Applications of stable isotopes in clinical pharmacology. ResearchGate. Available at: [Link]

  • Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics. Available at: [Link]

  • Elementar. (n.d.). Stable isotope analyzers in medical & biochemical research. Retrieved from [Link]

  • Halliday, D., & Rennie, M. J. (1982). The Use of Stable Isotopes for Diagnosis and Clinical Research. Clinical Science. Available at: [Link]

  • Mel-Yakoub, F., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Frontiers in Nutrition. Available at: [Link]

  • Lane, A. N., et al. (2011). Stable Isotope Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology. Available at: [Link]

  • Wajner, M., et al. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. Available at: [Link]

  • Hartl, M., et al. (2011). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). Organic & Biomolecular Chemistry. Available at: [Link]

  • Wiley, V., et al. (2010). Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency. Clinical Chemistry. Available at: [Link]

  • Barends, M., et al. (2020). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics. Available at: [Link]

  • Chen, Y., et al. (2021). Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients. Frontiers in Pediatrics. Available at: [Link]

  • Tay, A., et al. (2023). The Glutamate-Serine-Glycine Index as a Biomarker to Monitor the Effects of Bariatric Surgery on Non-alcoholic Fatty Liver Disease. Journal of Clinical and Translational Hepatology. Available at: [Link]

  • Turgeon, C. T., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta. Available at: [Link]

  • Tavares, C. R. O., et al. (2005). 15N-labed glycine synthesis. Scientia Agricola. Available at: [Link]

  • Fletcher, A., et al. (2020). Dietary fatty acid oxidation is decreased in non-alcoholic fatty liver disease: A palmitate breath test study. Liver International. Available at: [Link]

Sources

Foundational

The Crossroads of Metabolism: A Technical Guide to Glycine Conjugation of Medium-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The glycine conjugation of medium-chain fatty acids (MCFAs) represents a critical, yet often unde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The glycine conjugation of medium-chain fatty acids (MCFAs) represents a critical, yet often underappreciated, metabolic pathway at the intersection of fatty acid metabolism, xenobiotic detoxification, and mitochondrial homeostasis. This two-step enzymatic process, occurring within the mitochondrial matrix, not only facilitates the alternative processing of MCFAs but also plays a pivotal role in the detoxification of various endogenous and exogenous acyl-CoA compounds. For researchers in metabolic diseases and professionals in drug development, a deep understanding of this pathway's kinetics, regulation, and clinical significance is paramount. Dysregulation of glycine conjugation is a hallmark of certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and influences the pharmacokinetics of carboxylic acid-containing drugs. This guide provides a comprehensive technical overview of the core biochemistry, key enzymatic players, analytical methodologies for quantification, and the physiological and pharmacological implications of MCFA glycine conjugation.

Introduction: Beyond Beta-Oxidation

Medium-chain fatty acids (MCFAs), typically containing 6 to 12 carbon atoms, are a significant energy source. Upon entering the mitochondria, their primary metabolic fate is β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2 for ATP production.[1][2] However, when the flux through β-oxidation is overwhelmed or impaired, an alternative pathway, glycine conjugation, becomes crucial. This pathway serves as a metabolic "escape valve," converting potentially toxic accumulations of medium-chain acyl-CoA esters into water-soluble, excretable acylglycines.[3][4] The significance of this pathway extends beyond endogenous metabolism, as it is also responsible for the detoxification of xenobiotics, including dietary compounds and drugs that are or can be metabolized to carboxylic acids.[5][6]

The Core Biochemical Pathway

The glycine conjugation of MCFAs is a two-step enzymatic cascade localized within the mitochondrial matrix.[5][7] This process is essential for maintaining mitochondrial homeostasis by regenerating free coenzyme A (CoASH), a vital cofactor for numerous metabolic reactions, including the Krebs cycle and fatty acid β-oxidation.[4]

Step 1: Acyl-CoA Formation - The Activation Step

Before an MCFA can be conjugated to glycine, it must first be activated to its high-energy thioester derivative, an acyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligase, with ACSM2B being a key enzyme in this process.[5][6] The reaction is ATP-dependent, proceeding through an acyl-adenylate intermediate.

MCFA + ATP + CoASH → Acyl-CoA + AMP + PPi

ACSM2B exhibits broad substrate specificity, activating not only MCFAs (from butyrate (C4) to decanoate (C10)) but also xenobiotic carboxylic acids like benzoate.[8][9] While ACSM2A is the predominant transcript in the liver, both ACSM2A and ACSM2B are highly conserved, underscoring the pathway's critical role in maintaining CoA and glycine balance.[9][10][11]

Step 2: Glycine Conjugation - The Transfer Step

The newly synthesized medium-chain acyl-CoA then serves as a substrate for Glycine N-Acyltransferase (GLYAT).[3][12] This enzyme catalyzes the transfer of the acyl group from CoA to the amino group of glycine, forming an N-acylglycine and releasing free CoASH.[13]

Acyl-CoA + Glycine → N-Acylglycine + CoASH

This final step is critical for several reasons: it detoxifies the acyl-CoA, regenerates the mitochondrial pool of free CoASH, and produces a more water-soluble conjugate that can be readily transported out of the mitochondria and excreted in the urine.[4][14]

Glycine_Conjugation_Pathway Acylglycine Acylglycine Excretion Excretion Acylglycine->Excretion Transport & Excretion (Urine) CoASH2 CoASH2 BetaOxidation β-Oxidation, Krebs Cycle, etc. CoASH2->BetaOxidation Regenerated for...

Key Enzymes: Properties and Kinetics

A quantitative understanding of the enzymes driving glycine conjugation is essential for predicting metabolic flux and understanding substrate competition.

Acyl-CoA Synthetase Medium-Chain Family Member 2B (ACSM2B)
  • Function: Catalyzes the ATP-dependent activation of MCFAs and xenobiotic carboxylic acids to their corresponding CoA esters.[8][9]

  • Substrate Specificity: ACSM2B has a broad substrate range, including straight-chain MCFAs from C4 to C10.[8] It also efficiently activates xenobiotics like benzoate.[15] While detailed kinetic parameters for a range of MCFAs are not extensively published, its role is well-established. The enzyme's activity is crucial as it represents the commitment step for these substrates to enter either β-oxidation or glycine conjugation.

Glycine N-Acyltransferase (GLYAT)
  • Function: Transfers the medium-chain acyl group from acyl-CoA to glycine.[12]

  • Substrate Specificity and Kinetics: GLYAT acts on a variety of acyl-CoA substrates. The efficiency of conjugation is dependent on both the specific acyl-CoA and the concentration of glycine. Kinetic studies with human liver GLYAT have provided valuable insights into its substrate preferences.

Acyl-CoA SubstrateApparent Km (mM)
Butyryl-CoA (C4)0.3
Hexanoyl-CoA (C6)Not Reported
Octanoyl-CoA (C8)5.6
Decanoyl-CoA (C10)Not Reported
Isobutyryl-CoANot Reported
Isovaleryl-CoANot Reported
(Data synthesized from studies on human liver acyl-CoA:glycine acyltransferase with glycine as the fixed substrate).[5]

Causality Behind Experimental Choices: The selection of these specific acyl-CoA esters for kinetic studies was driven by their clinical relevance in inborn errors of metabolism.[5] For instance, the accumulation of isovaleryl-CoA is a hallmark of isovaleric acidemia, and its detoxification via glycine conjugation to form isovalerylglycine is a key metabolic consequence.

It is noteworthy that GLYAT can exhibit cooperative substrate binding, meaning the binding of one substrate molecule can influence the binding of subsequent molecules. This suggests that the enzyme's activity can be finely tuned by substrate concentrations.[6]

Physiological and Pathological Significance

The glycine conjugation pathway is a critical determinant of metabolic health, and its dysfunction is central to the pathophysiology of specific genetic disorders.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid oxidation.[10] A defect in the MCAD enzyme leads to the inability to efficiently β-oxidize medium-chain acyl-CoAs. This results in the accumulation of C6-C10 acyl-CoA esters within the mitochondria. This buildup drives a significant flux through the glycine conjugation pathway, leading to a characteristic and diagnostic increase in the urinary excretion of specific acylglycines.[13][16]

Key Diagnostic Biomarkers in MCAD Deficiency:

  • Hexanoylglycine (C6): A highly sensitive and specific marker for MCAD deficiency. Its levels are significantly elevated in both acute and asymptomatic phases.[17][18][19]

  • Suberylglycine (C8 dicarboxylic): Also elevated in MCAD deficiency, though its concentration can be influenced by diet, particularly those containing medium-chain triglycerides.[16][17][18]

  • Phenylpropionylglycine: Another key marker that is significantly increased in the urine of MCAD patients.[18]

The measurement of these urinary acylglycines is a cornerstone of confirmatory testing following an abnormal newborn screening result for MCAD deficiency.[18]

AnalyteConditionTypical Urinary Concentration
Hexanoylglycine Healthy ControlUndetectable to very low levels
MCAD DeficiencySignificantly elevated
Suberylglycine Healthy ControlLow to moderate levels
MCAD DeficiencyElevated

(Qualitative representation based on published findings).[16][17][18]

Role in Xenobiotic Metabolism and Drug Development

The glycine conjugation pathway is a phase II detoxification route for drugs and other xenobiotics containing a carboxylic acid moiety.[5] A prominent example is the antiepileptic drug valproic acid . Valproic acid is activated to valproyl-CoA, which can then be conjugated with glycine.[14] This pathway is important for its clearance. However, high concentrations of valproic acid can lead to hepatotoxicity, partly by sequestering mitochondrial CoASH and inhibiting β-oxidation.[4][14] Glycine supplementation has been shown to be protective against valproate-induced toxicity in preclinical models, likely by facilitating its conjugation and clearance and replenishing the CoASH pool.[4]

For drug development professionals, understanding whether a drug candidate with a carboxylic acid or MCFA-like structure is a substrate for ACSM2B and GLYAT is crucial for predicting its metabolic fate, potential drug-drug interactions, and toxicity profile. Competition between a drug and endogenous MCFAs for this pathway could lead to metabolic disturbances.

Regulation of the Glycine Conjugation Pathway

The activity of the glycine conjugation pathway is regulated by several factors, ensuring it is responsive to the metabolic state of the cell.

  • Substrate Availability: The rate of glycine conjugation is highly dependent on the intramitochondrial concentrations of acyl-CoAs, glycine, and ATP.[5]

  • Feedback Inhibition: There is evidence to suggest that the accumulation of acyl-CoA intermediates can inhibit ACSM2B, representing a potential feedback mechanism to prevent excessive CoA sequestration.[6]

  • Transcriptional Regulation: While direct transcriptional regulation of ACSM2B and GLYAT is not fully elucidated, the broader context of mitochondrial fatty acid metabolism is tightly controlled by transcription factors and coactivators such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and PPAR Gamma Coactivator-1-alpha (PGC-1α).[20][21] These regulators respond to the energy status of the cell, such as during fasting, to upregulate genes involved in fatty acid oxidation.[22][23] It is plausible that the expression of ACSM2B and GLYAT is coordinately regulated within this network to manage the flux of fatty acids.

  • Genetic Variation: Single nucleotide polymorphisms (SNPs) in the GLYAT gene can influence the kinetic properties of the enzyme, potentially affecting an individual's capacity to metabolize both endogenous and xenobiotic substrates.[6]

Regulatory_Network Fasting Fasting PPARa PPARa Fasting->PPARa Activates ACSM2B ACSM2B PPARa->ACSM2B Likely Upregulates (Inferred) GLYAT GLYAT PPARa->GLYAT Likely Upregulates (Inferred) AcylCoA Acyl-CoA Intermediates ACSM2B->AcylCoA Xenobiotics Xenobiotics Xenobiotics->ACSM2B Substrate Genetic Genetic Genetic->GLYAT Alters Kinetics AcylCoA->ACSM2B Feedback Inhibition AcylCoA->GLYAT

Methodologies for Studying Glycine Conjugation

Robust and validated analytical methods are essential for investigating the glycine conjugation pathway in both basic research and clinical settings.

In Vitro Analysis of GLYAT Activity

A continuous spectrophotometric assay is commonly used to determine GLYAT activity. This self-validating system relies on the detection of the free CoASH released during the conjugation reaction.

Experimental Protocol: Spectrophotometric GLYAT Assay

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-acetate, pH 8.0.

    • DTNB Solution: 10 mM 5,5′-dithiobis(2-nitrobenzoic acid) in assay buffer.

    • Glycine Stock: 2 M Glycine in assay buffer.

    • Acyl-CoA Stock: 10 mM of the desired medium-chain acyl-CoA (e.g., hexanoyl-CoA, octanoyl-CoA) in water.

    • Enzyme: Purified recombinant GLYAT or mitochondrial lysate.

  • Reaction Setup (per well of a 96-well plate):

    • To a final volume of 200 µL, add:

      • Assay Buffer

      • 100 µM DTNB (from stock)

      • Desired concentration of Glycine (e.g., 1-200 mM)

      • 2 µg of recombinant GLYAT protein

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the desired concentration of the acyl-CoA substrate (e.g., 20-200 µM) to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the increase in absorbance at 412 nm for 20 minutes at 30-40 second intervals. The increase in absorbance is due to the reaction of the released CoASH with DTNB to form 2-nitro-5-thiobenzoate (TNB2-), which has a high molar absorptivity at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

    • Determine kinetic parameters (Km, Vmax) by fitting the velocity data at varying substrate concentrations to the Michaelis-Menten or appropriate cooperative binding models (e.g., Hill equation).[6][24]

GLYAT_Assay_Workflow Reagents Reagents Mix Mix Reagents->Mix Incubate Incubate Mix->Incubate Start Start Incubate->Start Read Read Start->Read Calculate Calculate Read->Calculate Determine Determine Calculate->Determine

Quantification of Acylglycines in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylglycines in biological matrices like urine and plasma due to its ability to distinguish between structurally similar compounds.[25][26][27]

Experimental Protocol: LC-MS/MS Analysis of Urinary Acylglycines

  • Sample Preparation (Urine):

    • Internal Standard Spiking: To 100 µL of urine, add a mixture of stable isotope-labeled internal standards (e.g., [13C2]-hexanoylglycine). This is a critical self-validating step to correct for matrix effects and variations in sample recovery.

    • Extraction: Perform solid-phase extraction (SPE) using an anion exchange cartridge.

      • Condition the cartridge with methanol and then water.

      • Load the urine sample.

      • Wash the cartridge with a weak acid (e.g., 0.1 N HCl) followed by methanol to remove interfering substances.

      • Elute the acylglycines with a basic methanol solution (e.g., 7N NH3 in methanol).[16][25]

    • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the acylglycines based on their hydrophobicity.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization in positive mode (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for each target acylglycine and its corresponding stable isotope-labeled internal standard. For example:

        • Hexanoylglycine: Monitor the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.

        • Suberylglycine: Monitor the transition from its [M+H]+ to a specific product ion.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Quantify the concentration of each acylglycine using a calibration curve constructed from standards prepared in a similar matrix.

LCMS_Workflow Spike Spike SPE SPE Spike->SPE Dry Dry SPE->Dry UPLC UPLC Dry->UPLC MSMS MSMS UPLC->MSMS Integrate Integrate MSMS->Integrate Quantify Quantify Integrate->Quantify

Conclusion and Future Directions

The glycine conjugation of medium-chain fatty acids is a fundamental metabolic pathway with profound implications for cellular energy homeostasis, detoxification, and human health. For researchers, elucidating the intricate regulatory networks that control this pathway, including the specific roles of transcription factors like PPARα and PGC-1α, remains a key area of investigation. A deeper understanding of the substrate specificity and kinetics of ACSM2B for various MCFAs is also warranted. For drug development professionals, the glycine conjugation pathway represents a critical consideration in the metabolic profiling of new chemical entities. Proactively assessing a drug's potential as a substrate or inhibitor of this pathway can mitigate the risk of metabolic toxicity and inform strategies for safer drug design. As analytical technologies continue to advance, so too will our ability to explore the dynamic interplay between MCFA metabolism, glycine conjugation, and the broader metabolic landscape in both health and disease.

References

  • in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. PubMed. Available at: [Link]

  • ACSM2B Gene - Acyl-CoA Synthetase Medium Chain Family Member 2B. GeneCards. Available at: [Link]

  • Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. PubMed. Available at: [Link]

  • ACSM2B acyl-CoA synthetase medium chain family member 2B [ (human)]. NCBI. Available at: [Link]

  • ACSM2B - Wikipedia. Wikipedia. Available at: [Link]

  • Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA. PubMed. Available at: [Link]

  • Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B. PubMed. Available at: [Link]

  • Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. MDPI. Available at: [Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. Available at: [Link]

  • Peroxisome Proliferator Activated Receptor-Alpha (PPARα) and PPAR Gamma Coactivator-1alpha (PGC-1α) Regulation of Cardiac Metabolism in Diabetes. PMC. Available at: [Link]

  • Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2. Digital Commons @ USF. Available at: [Link]

  • Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. PubMed. Available at: [Link]

  • Glycine N-acyltransferase - Wikipedia. Wikipedia. Available at: [Link]

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism. ACS Publications. Available at: [Link]

  • Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. PMC. Available at: [Link]

  • Mitochondrial β-oxidation of saturated fatty acids in humans. PubMed. Available at: [Link]

  • Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B. PubMed. Available at: [Link]

  • Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B. ResearchGate. Available at: [Link]

  • Dysregulation of PGC-1α-Dependent Transcriptional Programs in Neurological and Developmental Disorders: Therapeutic Challenges and Opportunities. PMC. Available at: [Link]

  • Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial. PubMed. Available at: [Link]

  • Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual. Taylor & Francis Online. Available at: [Link]

  • UPLC Protocol – Waters Acquity LC/MS. Research Instrumentation Center. Available at: [Link]

  • Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. PMC. Available at: [Link]

  • Effect of glycine on valproate toxicity in rat hepatocytes. PubMed. Available at: [Link]

  • Lipid sensing by PPARα: Role in controlling hepatocyte gene regulatory networks and the metabolic response to fasting. Serval, University of Lausanne. Available at: [Link]

  • Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols. Available at: [Link]

  • Mitochondrial Fatty Acid Beta-Oxidation. Reactome Pathway Database. Available at: [Link]

  • Influence of valproic acid on hepatic carbohydrate and lipid metabolism. PubMed. Available at: [Link]

  • Inhibition of the Glycine Cleavage System by Branched-Chain Amino Acid Metabolites. PubMed. Available at: [Link]

  • Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry. PubMed. Available at: [Link]

  • Physician ACT SHEET for POSITIVE Newborn Screening Result for MCAD (Medium Chain Acyl-CoA Dehydrogenase Deficiency). DHHS. Available at: [Link]

  • Main lipid and glucose metabolic pathways regulated by PPAR. Genes... ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of N-octanoylglycine in Human Urine

Introduction: The Clinical Significance of N-octanoylglycine N-octanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA molecules. Under normal physiological conditio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of N-octanoylglycine

N-octanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA molecules. Under normal physiological conditions, acylglycines are minor products of fatty acid metabolism. However, in certain inborn errors of metabolism, their excretion in urine can increase dramatically, making them critical diagnostic biomarkers.

Specifically, elevated levels of N-octanoylglycine in urine are a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a rare and potentially life-threatening autosomal recessive disorder of mitochondrial fatty acid β-oxidation.[1][2] In MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is subsequently conjugated with glycine to form N-octanoylglycine for excretion.[1] Accurate and precise quantification of this biomarker is therefore essential for the early diagnosis and monitoring of affected individuals, often identified through newborn screening programs.[3][4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose. Its high sensitivity, specificity, and throughput are unparalleled, allowing for reliable quantification of low-concentration analytes in complex biological matrices like urine.[6][7][8] This application note provides a comprehensive, step-by-step protocol for the quantification of N-octanoylglycine in human urine using a validated LC-MS/MS method based on the principle of stable isotope dilution.

Principle of the Method: Isotope Dilution Mass Spectrometry

The cornerstone of this analytical method is stable isotope dilution, a gold-standard technique for quantitative mass spectrometry.[9] A known amount of a stable isotope-labeled (SIL) internal standard (IS), in this case, N-octanoylglycine-2,2-d2, is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[10]

This SIL internal standard is chemically identical to the endogenous N-octanoylglycine (the analyte) and thus exhibits the same behavior during extraction, chromatography, and ionization. However, due to its increased mass, the mass spectrometer can distinguish it from the analyte. By measuring the peak area ratio of the analyte to the SIL internal standard, any variability or sample loss during the analytical workflow is effectively normalized. This approach ensures exceptional accuracy and precision, which is critical for clinical diagnostic applications.[8][10]

The overall workflow involves three key stages:

  • Solid Phase Extraction (SPE): To isolate N-octanoylglycine from interfering matrix components in the urine.

  • Liquid Chromatographic (LC) Separation: To separate the analyte from other compounds that were not removed during SPE.

  • Tandem Mass Spectrometric (MS/MS) Detection: To provide selective and sensitive detection and quantification of the analyte and internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample spike Spike with N-octanoylglycine-d2 (IS) urine->spike spe Solid Phase Extraction (SPE) spike->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant result Final Concentration quant->result

Caption: High-level analytical workflow for N-octanoylglycine quantification.

Materials and Reagents

  • Standards:

    • N-octanoylglycine analytical standard (≥98% purity)

    • N-octanoylglycine-2,2-d2 (SIL-IS, ≥98% purity, isotopic purity ≥99%)[10]

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade, ~99%)

    • Ammonium Hydroxide (ACS Grade)

  • Sample Preparation Supplies:

    • Mixed-Mode Cation Exchange or Reversed-Phase SPE Cartridges (e.g., C8 or C18, 100 mg, 3 mL)

    • Human Urine (drug-free, for blanks, calibrators, and QCs)

    • Microcentrifuge tubes (1.5 mL and 2.0 mL)

    • Autosampler vials with inserts

Instrumentation and Analytical Conditions

This method is designed for a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve N-octanoylglycine from endogenous isomers and other matrix components to prevent ion suppression or enhancement at the mass spectrometer's ion source.

ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time ~ 8 minutes

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 15
1.0 15
4.0 95
6.0 95
6.1 15

| 8.0 | 15 |

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Analytes are monitored using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 550 °C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas (CAD) Medium (e.g., 8 psi)

MRM Transitions:

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
N-octanoylglycine 202.3 76.1 100 25

| N-octanoylglycine-2,2-d2 (IS) | 204.3 | 78.1 | 100 | 25 |

Causality Note: The precursor ion [M+H]⁺ represents the protonated intact molecule. The collision energy is optimized to induce fragmentation at the amide bond, yielding a characteristic product ion corresponding to the protonated glycine (m/z 76.1) or deuterated glycine (m/z 78.1) moiety. This specific transition is highly selective for acylglycines.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of N-octanoylglycine and N-octanoylglycine-d2 into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solution (10 µg/mL):

    • Prepare a working solution of N-octanoylglycine by diluting the primary stock solution with 50:50 methanol:water.

  • Working Internal Standard Solution (1 µg/mL):

    • Prepare a working solution of N-octanoylglycine-d2 by diluting its primary stock solution with 50:50 methanol:water. This solution will be used to spike all samples.

  • Calibration Standards and QC Samples:

    • Perform serial dilutions of the 10 µg/mL working standard solution into drug-free human urine to prepare calibration standards. A typical range would be 10 ng/mL to 5000 ng/mL.

    • Independently prepare QC samples at three concentrations (Low, Medium, High) using the same method.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed to remove salts, urea, and other polar interferences from the urine matrix that can cause ion suppression.

G cluster_spe SPE Cartridge Protocol start Start: 200 µL Urine Sample spike Add 20 µL of 1 µg/mL IS Solution start->spike vortex1 Vortex to Mix spike->vortex1 acidify Add 500 µL of 0.1% Formic Acid vortex1->acidify vortex2 Vortex & Centrifuge (14,000 x g, 5 min) acidify->vortex2 load 2. Load: Supernatant from Sample vortex2->load condition 1. Condition: 1 mL Methanol, then 1 mL Water condition->load wash 3. Wash: 1 mL 5% Methanol in Water load->wash dry 4. Dry: High Vacuum (5 min) wash->dry elute 5. Elute: 1 mL 5% NH4OH in Methanol dry->elute evap Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) elute->evap reconstitute Reconstitute in 100 µL of Mobile Phase A/B (85:15) evap->reconstitute end Inject 5 µL into LC-MS/MS reconstitute->end

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for urine samples.

Step-by-Step Protocol:

  • Pre-treatment: To 200 µL of urine sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the 1 µg/mL working internal standard solution. Vortex briefly.

  • Acidification: Add 500 µL of 0.1% formic acid in water. Vortex and then centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

  • SPE Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge go dry.

  • Loading: Load the supernatant from the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under high vacuum for at least 5 minutes to remove residual water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH ensures the acidic analyte is deprotonated and elutes efficiently.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (85% A: 15% B). Vortex, and transfer to an autosampler vial for analysis.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory or clinical decision-making.[11][12] The validation should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[13][14][15]

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Selectivity Assess interference from endogenous matrix components.No significant peaks (>20% of LLOQ response) at the retention time of the analyte in 6 unique blank matrix lots.
Linearity & Range Define the concentration range over which the assay is accurate.Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.995.
Accuracy & Precision Determine the closeness of measured values to the true value.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). Assessed at LLOQ, LQC, MQC, HQC levels.
LLOQ Lowest concentration quantifiable with acceptable accuracy/precision.Analyte response is ≥5x blank response; accuracy within ±20%, precision ≤20%.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible across QC levels.
Matrix Effect Assess ion suppression or enhancement from the matrix.Calculated matrix factor CV should be ≤15% across 6 unique matrix lots.
Stability Evaluate analyte stability under various storage/handling conditions.Mean concentration of stored QCs should be within ±15% of nominal concentration.

Application and Interpretation

This validated method can be applied to the analysis of clinical urine samples for the diagnosis of MCAD deficiency. The concentration of N-octanoylglycine is calculated from the calibration curve. Results should be interpreted by a qualified clinical professional in the context of other biochemical markers (e.g., plasma acylcarnitines) and, if necessary, confirmed with genetic testing.[1][3][16] While reference ranges can vary, a significant elevation of urinary N-octanoylglycine is a strong indicator of MCAD deficiency.[17]

References

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (2018). Available from: [Link]

  • Miller, M. J., et al. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289 (2021). Available from: [Link]

  • Costa, C. G., et al. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-24 (2000). Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. (2013). Available from: [Link]

  • Shao, C., et al. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. BioMed Research International, 2019, 6745912 (2019). Available from: [Link]

  • Draper, W. M., et al. Solid phase extraction of 2,4-D from human urine. Journal of Agricultural and Food Chemistry, 36(5), 1042-1045 (1988). Available from: [Link]

  • Waters Corporation. LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). Available from: [Link]

  • Piraud, M., et al. Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. Amino Acids, 47(11), 2495-2508 (2015). Available from: [Link]

  • Knottnerus, S. J. G., et al. Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; (2024). Available from: [Link]

  • Wodyk, M., et al. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE·2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 26(11), 3326 (2021). Available from: [Link]

  • Shailaja, K., et al. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(2), 212-216 (2015). Available from: [Link]

  • Mills, K., et al. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-48 (2005). Available from: [Link]

  • Auray-Blais, C., et al. Quantification of Glycosaminoglycans in Urine by Isotope-Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Current Protocols, 3(3), e701 (2023). Available from: [Link]

  • De Nardi, G., et al. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(1), 1-4 (2019). Available from: [Link]

  • Peng, Y., et al. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients. Frontiers in Pediatrics, 9, 631031 (2021). Available from: [Link]

  • Chace, D. H., et al. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 43(11), 2106-13 (1997). Available from: [Link]

  • Ferrazzano, L., et al. Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry, 22(18), 6047-6057 (2020). Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Available from: [Link]

  • la Marca, G., et al. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program. International Journal of Neonatal Screening, 9(4), 58 (2023). Available from: [Link]

  • American Society for Clinical Pharmacology & Therapeutics. FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). Available from: [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). Available from: [Link]

  • Elliott, J. I., et al. Synthesis and use of an internal amino acid sequencing standard peptide. Analytical Biochemistry, 211(1), 94-101 (1993). Available from: [Link]

  • National Coordinating Center for the Regional Genetics Networks (NCC). Knowledge Nugget Series- Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency ACT Sheet. (2023). Available from: [Link]

Sources

Application

Application Note: Precision Quantitation of N-Octanoylglycine in Biological Matrices via IDMS

Methodology for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Biomarker Analysis Abstract This technical guide details the protocol for the stable isotope dilution mass spectrometry (IDMS) quantitation of N-Octan...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Biomarker Analysis

Abstract

This technical guide details the protocol for the stable isotope dilution mass spectrometry (IDMS) quantitation of N-Octanoylglycine (NOG) using N-Octanoylglycine-13C2,15N as the internal standard. N-Octanoylglycine is a critical secondary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. While acylcarnitines are the primary screen, acylglycines provide essential confirmatory data, particularly in urine where they are excreted with high efficiency. This protocol utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) in Negative Electrospray Ionization (ESI-) mode to maximize specificity for the carboxylic acid moiety.

Introduction & Biological Context

Clinical Significance (MCAD Deficiency)

MCAD deficiency is the most common disorder of fatty acid oxidation. It impairs the body's ability to break down medium-chain fatty acids (C6–C12) into acetyl-CoA. When the MCAD enzyme is defective, medium-chain acyl-CoAs accumulate in the mitochondria.[1] To detoxify these compounds, the glycine conjugation pathway is activated by glycine N-acyltransferase , converting Octanoyl-CoA into N-Octanoylglycine, which is then excreted in urine.

The Necessity of IDMS

Urine and plasma are complex matrices subject to significant "matrix effects"—the suppression or enhancement of ionization in the MS source due to co-eluting salts, phospholipids, and other metabolites.

  • Without IDMS: External calibration fails to account for these random variations, leading to quantitative errors of 20–50%.

  • With IDMS: The stable isotope-labeled internal standard (N-Octanoylglycine-13C2,15N) is chemically identical to the analyte but distinguishable by mass. It experiences the exact same extraction loss and ionization suppression. The ratio of Analyte/IS remains constant regardless of matrix interference, ensuring <5% CV (Coefficient of Variation).

Metabolic Pathway Visualization

MCAD_Pathway FA Medium-Chain Fatty Acids ACoA Octanoyl-CoA (Accumulates in MCADD) FA->ACoA Activation BetaOx Beta-Oxidation (Acetyl-CoA) ACoA->BetaOx Blocked by MCAD NOG N-Octanoylglycine (Excreted Biomarker) ACoA->NOG Detoxification Pathway (Glycine Conjugation) MCAD MCAD Enzyme (Defective) GLYAT Glycine N-Acyltransferase GLYAT->NOG Catalyst

Figure 1: The metabolic diversion in MCAD deficiency leading to N-Octanoylglycine accumulation.

Chemical Standards & Properties

Analyte & Internal Standard Specifications
PropertyAnalyte (Native)Internal Standard (IS)
Name N-OctanoylglycineN-Octanoylglycine-13C2, 15N
Formula C₁₀H₁₉NO₃¹³C₂C₈H₁₉¹⁵NO₃
MW (Monoisotopic) 201.14 Da204.14 Da (+3 Da shift)
Label Position N/AGlycine moiety (13C2, 15N)
Solubility Methanol, DMSOMethanol, DMSO
pKa ~3.6 (Carboxylic acid)~3.6

Note on Isotope Choice: The 13C2,15N label is located on the glycine backbone. This is critical because the primary MS/MS transition involves the cleavage of the glycine fragment. A label on the octanoyl chain might be lost during fragmentation or metabolic degradation if used in in vivo tracer studies.

Experimental Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL):

    • Dissolve 1 mg of N-Octanoylglycine-13C2,15N in 1 mL of 100% Methanol (LC-MS Grade) .

    • Store at -20°C. Stable for 12 months.

  • Working Internal Standard Solution (WIS):

    • Dilute Stock to 2 µM (approx. 400 ng/mL) in 50:50 Methanol:Water.

    • Why this conc? This targets the mid-range of the expected physiological concentration, ensuring the IS signal is comparable to the analyte signal without suppressing it.

Sample Preparation (Urine)

Urine is the preferred matrix for acylglycine analysis due to higher concentrations compared to plasma.

Method: Dilute-and-Shoot (High Throughput)

  • Thaw urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Aliquot 50 µL of urine supernatant into a 1.5 mL tube or 96-well plate.

  • Add IS: Add 10 µL of Working IS Solution .

  • Dilute: Add 440 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Total Volume: 500 µL (1:10 dilution factor).

  • Vortex and analyze.

Method: Solid Phase Extraction (High Sensitivity/Clinical) Use this if lower limits of detection (LOD) are required or if the matrix is exceptionally dirty.

  • Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Load 100 µL Urine + 10 µL IS + 200 µL 0.1% Formic Acid.

  • Wash with 1 mL 5% Methanol in Water (removes salts).

  • Elute with 500 µL 100% Methanol.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (90% A / 10% B).

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% -> 95% B (Linear)

    • 4.0-5.0 min: 95% B (Wash)

    • 5.0-6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole)

  • Ionization: Negative Electrospray (ESI-).

    • Rationale: Acylglycines ionize efficiently in negative mode as [M-H]⁻ due to the free carboxylic acid. This mode often has lower background noise than positive mode for urine samples.

  • Source Temp: 450°C.

  • Capillary Voltage: -2.5 kV.

MRM Transitions:

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-Octanoylglycine 200.1 74.0 (Glycine)1550
NOG-13C2,15N (IS) 203.1 77.0 (Labeled Glycine)1550

Note: The product ion 74.0 corresponds to the deprotonated glycine moiety (NH-CH2-COO⁻). The labeled product ion 77.0 corresponds to (¹⁵NH-¹³CH2-¹³COO⁻).

IDMS Workflow Diagram

IDMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Patient Urine (Unknown Conc) Mix Equilibration (IS integrates with Matrix) Sample->Mix IS Add Internal Standard (NOG-13C2,15N - Fixed Conc) IS->Mix Ionization ESI Source (Matrix Suppression Occurs Here) Mix->Ionization Extraction/Injection Detection Mass Analyzer (Separate Channels) Ionization->Detection Correction Self-Correction: If Matrix suppresses Native by 20%, it suppresses IS by 20%. The Ratio remains constant. Ionization->Correction Data Data Processing Ratio = Area(Native) / Area(IS) Detection->Data Quantitation

Figure 2: The self-validating logic of Isotope Dilution Mass Spectrometry.

Data Analysis & Validation

Calculation

Quantification is performed using the Response Ratio (RR) :



The concentration is derived from a calibration curve plotted as


 vs. Concentration.
Linearity & Range
  • Linear Range: 0.5 µM – 200 µM.

  • Correlation Coefficient (r²): > 0.995 required.[2]

  • Weighting: 1/x or 1/x² is recommended to improve accuracy at the lower end of the curve (crucial for distinguishing normal vs. mild elevation).

Quality Control (QC)
  • QC Low: 2 µM (Near normal range).

  • QC High: 50 µM (Pathological range).

  • Acceptance Criteria: Calculated concentration must be within ±15% of nominal value.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Signal Suppression Co-eluting matrix components (e.g., high salt in urine).Improve chromatography (longer gradient) or switch to SPE cleanup.
IS Peak Splitting Solvent mismatch (Injection solvent stronger than mobile phase).Ensure reconstitution solvent matches initial mobile phase (e.g., 10% AcN).
Carryover N-Octanoylglycine is "sticky" (lipophilic tail).Use a needle wash with high organic content (e.g., 50:50 MeOH:IPA:Acetone).
Retention Time Shift pH fluctuation in mobile phase.Freshly prepare Mobile Phase A (0.1% Formic Acid) daily.

References

  • Hobert, J. A., et al. (2023).[3] "Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)." Current Protocols, 3(4):e758.[3]

  • Rinaldo, P., et al. (2008). "Laboratory diagnosis of MCAD deficiency." Amer. J. Med. Genet.

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NICI-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Isotope Selection Guide. "Stable Isotopes for Metabolic Research." Cambridge Isotope Laboratories.

Sources

Method

targeted metabolomics workflow for acylglycine profiling

Application Note: High-Sensitivity Targeted Acylglycine Profiling via LC-MS/MS Abstract This application note details a robust, targeted metabolomics workflow for the quantification of acylglycines in human urine and pla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Targeted Acylglycine Profiling via LC-MS/MS

Abstract This application note details a robust, targeted metabolomics workflow for the quantification of acylglycines in human urine and plasma. Acylglycines are critical biomarkers for mitochondrial fatty acid oxidation (FAO) disorders and organic acidemias. This protocol utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode to ensure high specificity and sensitivity. The workflow includes optimized sample preparation, chromatographic separation using a high-strength silica (HSS) C18 column, and rigorous quality control measures.

Introduction

Acylglycines are glycine conjugates of acyl-CoA esters, formed by the action of glycine N-acyltransferase. In healthy metabolism, they are minor metabolites. However, in defects of mitochondrial fatty acid


-oxidation (FAO) or branched-chain amino acid catabolism, specific acyl-CoAs accumulate and are shunted into the glycine conjugation pathway. This detoxification mechanism leads to the excretion of diagnostic acylglycines in urine and blood.

Biological Context:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: Characterized by elevated Hexanoylglycine (C6-Gly) and Suberylglycine (C8-Gly).

  • Isovaleric Acidemia: Characterized by massive excretion of Isovalerylglycine (IVG).

  • Glutaric Acidemia Type II (MADD): Broad elevation of multiple acylglycines (Ethylmalonic acid, etc.).

Targeted profiling of these metabolites requires a method capable of distinguishing isobaric interferences and quantifying trace levels in complex matrices.

Experimental Design & Materials

Reagents and Standards
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.

  • Internal Standards (IS): Stable isotope-labeled analogs are mandatory for accurate quantitation to correct for matrix effects and ionization suppression.

    • Recommended Mix: N-[

      
      C
      
      
      
      ,
      
      
      N]-Glycine labeled acylglycines (e.g.,
      
      
      C
      
      
      -Acetylglycine,
      
      
      H
      
      
      -Isovalerylglycine,
      
      
      H
      
      
      -Phenylpropionylglycine).
  • Matrices: Human Urine (normalized to creatinine) and Plasma (EDTA or Heparin).

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290, Waters ACQUITY, or Thermo Vanquish).

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Thermo Altis, or Waters Xevo TQ-XS).

  • Column: High-Strength Silica (HSS) T3 C18 column (2.1 x 100 mm, 1.8 µm) is recommended over standard C18 for better retention of polar short-chain acylglycines.

Sample Preparation Protocol

The following protocols are designed to minimize matrix effects while maintaining high recovery.

Urine Preparation (Dilute-and-Shoot)

Urine is the preferred matrix for acylglycine analysis due to higher metabolite concentrations.

  • Thawing: Thaw urine samples on ice. Vortex for 10 seconds.

  • Creatinine Normalization: Measure creatinine levels (e.g., Jaffe method or enzymatic assay) to normalize injection volumes or final concentration calculations.

  • Dilution:

    • Transfer 50 µL of urine to a 1.5 mL centrifuge tube.

    • Add 450 µL of Mobile Phase A (0.1% Formic Acid in Water) containing the Internal Standard Mix (conc. 100 ng/mL).

    • Note: Using Mobile Phase A as the diluent ensures peak shape integrity for early-eluting polar compounds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove particulates.

  • Transfer: Transfer 200 µL of supernatant to an LC vial with a glass insert.

Plasma Preparation (Protein Precipitation)

Plasma levels of acylglycines are lower; thus, a concentration step is often required.

  • Precipitation:

    • Transfer 100 µL of plasma to a tube.

    • Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing Internal Standards.

  • Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to aid protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Concentration (Optional but Recommended):

    • Transfer 400 µL of supernatant to a clean tube.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (4x concentration factor).

  • Transfer: Transfer to LC vial.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 1 Initial Hold for Polar Retention
1.0 1 Isocratic Hold
8.0 60 Linear Gradient
8.1 98 Wash Step
10.0 98 Wash Hold
10.1 1 Re-equilibration

| 13.0 | 1 | End of Run |

Mass Spectrometry Parameters (Negative ESI)

Acylglycines possess a free carboxylic acid group, making Negative Electrospray Ionization (ESI-) the most sensitive and selective mode. The common product ion for most acylglycines is the glycine moiety fragment (m/z 74.0 ).

  • Ion Source: Electrospray Ionization (ESI) - Negative Mode.

  • Spray Voltage: -3500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.

MRM Transitions Table:

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Acetylglycine 116.074.02015
Propionylglycine 130.174.02216
Isobutyrylglycine 144.174.02418
Butyrylglycine 144.174.02418
Isovalerylglycine 158.174.02620
2-Methylbutyrylglycine 158.174.02620
Hexanoylglycine 172.174.02822
Phenylpropionylglycine 206.174.03024
Suberylglycine 244.174.03226
IS (d3-Isovalerylglycine) 161.174.02620

Note: Isobaric pairs (e.g., Isovalerylglycine vs. 2-Methylbutyrylglycine) must be chromatographically separated. The HSS T3 column typically resolves these isomers.

Data Analysis & Quality Control

Quantification
  • Calibration Curves: Prepare a 7-point calibration curve (e.g., 10 ng/mL to 5000 ng/mL) in surrogate matrix (e.g., synthetic urine or PBS/BSA) or stripped matrix.

  • Response Ratio: Calculate the ratio of Analyte Area / Internal Standard Area.

  • Regression: Use Linear regression with 1/x or 1/x² weighting.

Normalization

For urine samples, absolute concentrations (µmol/L) must be normalized to creatinine (mmol/L) to account for hydration status.



Quality Control (QC)
  • Method Blanks: Run every 10 samples to check for carryover.

  • Pooled QC: A pooled sample of all study subjects run every 5-10 samples to monitor instrument drift (Acceptance: CV < 15%).

  • Retention Time: Deviation must be < 0.1 min compared to standards.

Visualizations

Biological Pathway: Origin of Acylglycines

This diagram illustrates how FAO defects lead to the accumulation of Acyl-CoAs, which are then conjugated with glycine.

FAO_Pathway FattyAcids Fatty Acids AcylCoA Acyl-CoA (Mitochondrial) FattyAcids->AcylCoA BetaOxidation Beta-Oxidation Cycle AcylCoA->BetaOxidation BetaOxidation->AcylCoA Chain Shortening Block Metabolic Block (e.g., MCAD Deficiency) BetaOxidation->Block Accumulation Accumulation of Specific Acyl-CoAs Block->Accumulation Enzyme Defect GLYAT Glycine N-Acyltransferase (GLYAT) Accumulation->GLYAT Acylglycine Acylglycine (Excreted in Urine) GLYAT->Acylglycine Conjugation Glycine Glycine Glycine->GLYAT

Caption: Pathway illustrating the formation of acylglycines as detoxification products during interrupted fatty acid oxidation.

Experimental Workflow

This diagram outlines the step-by-step targeted metabolomics workflow.

Workflow Sample Sample Collection (Urine/Plasma) Prep Sample Prep (Dilution or PPT) + Internal Stds Sample->Prep LC UHPLC Separation (HSS T3 C18) Prep->LC MS MS/MS Detection (Neg ESI, MRM) LC->MS Data Data Analysis (Quant & Normalization) MS->Data

Caption: End-to-end workflow for targeted acylglycine profiling from sample collection to data analysis.

References

  • Clinical Utility of Acylglycines: Rinaldo, P., et al. "Acylglycine analysis by stable isotope dilution gas chromatography-mass spectrometry." Clinical Chemistry, 1988.

  • LC-MS/MS Methodology: Bonafe, L., et al. "Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders." Molecular Genetics and Metabolism, 2023.[1]

  • Sample Preparation: Costa, C.G., et al. "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects." Journal of Pharmaceutical and Biomedical Analysis, 2000.

  • Isotope Dilution Standards: Cambridge Isotope Laboratories. "Stable Isotope Standards for Metabolic Screening."

  • Biomarker Context: Vockley, J., et al. "ACAD8 deficiency: A new disorder of fatty acid oxidation." Journal of Inherited Metabolic Disease, 2000.

Sources

Application

Application Note: High-Fidelity Extraction of N-Acylglycines from Plasma and Serum

This Application Note is designed for researchers and drug development professionals requiring robust, field-validated methodologies for the extraction of N-acylglycines (NAGs) from human plasma and serum. Target Analyte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring robust, field-validated methodologies for the extraction of N-acylglycines (NAGs) from human plasma and serum.

Target Analytes: N-arachidonylglycine (NAGly), N-palmitoylglycine (PalGly), N-oleoylglycine (OlGly), and related lipoamino acids. Matrix: Human Plasma (EDTA/Heparin) and Serum.

Introduction & Biological Context

N-acylglycines (NAGs) are a class of minor lipid metabolites belonging to the "endocannabinoidome." Unlike their more abundant congeners (e.g., N-acylethanolamines like Anandamide), NAGs are present in trace concentrations (often <10 pmol/mL) and exhibit significant amphiphilic character.

The Analytical Challenge:

  • Albumin Binding: NAGs are carboxylic acids with long hydrophobic tails, making them bind tightly to albumin (HSA). Standard liquid-liquid extraction (LLE) often fails to disrupt this interaction, leading to poor recovery (<40%).

  • Matrix Suppression: Co-eluting phospholipids (phosphatidylcholines) in plasma can suppress ionization in ESI- modes, masking the NAG signal.

  • Stability: The ester/amide bond is susceptible to enzymatic hydrolysis by FAAH (Fatty Acid Amide Hydrolase) post-collection.

This guide presents two distinct, validated protocols:

  • Protocol A (Chaotropic LLE): Best for maximum recovery of diverse NAG species.

  • Protocol B (Polymeric SPE): Best for high-throughput and removing phospholipid interferences.

Sample Preparation Strategy

Critical Pre-Analytical Steps
  • Collection: Use K2-EDTA tubes. Avoid heparin if possible, as it can interfere with certain SPE sorbents.

  • Stabilization: Immediately upon collection, keep blood on ice.[1] Centrifuge at 4°C.

  • Enzyme Inhibition: To prevent hydrolysis, add PMSF (1 mM) or URB597 (1 µM) to the plasma immediately after separation.

Comparison of Methodologies
FeatureProtocol A: Chaotropic LLEProtocol B: Polymeric SPE (HLB)
Principle Protein denaturation + Solvent PartitioningHydrophobic/Hydrophilic Retention
Key Reagent KSCN (Potassium Thiocyanate) Oasis HLB / Strata-X
Recovery Excellent (>85%) for long-chain NAGsGood (>75%) but cleaner extracts
Cleanliness Moderate (some phospholipids remain)Superior (removes >95% phospholipids)
Throughput Low (Labor intensive)High (Automatable)

Protocol A: Chaotropic Liquid-Liquid Extraction (LLE)

Rationale: Standard Folch or Bligh-Dyer methods are insufficient for NAGs due to protein binding. We utilize Potassium Thiocyanate (KSCN) , a chaotropic salt that disrupts the hydrogen bonding network of water and unfolds albumin, releasing the bound lipids. Toluene is selected over chloroform for its specific affinity for aromatic/unsaturated lipids and safer profile.

Reagents
  • Extraction Solvent: Toluene:n-Butanol (20:1 v/v).[2] Butanol prevents adsorption to glass.

  • Chaotropic Solution: 4 M KSCN in water.[2]

  • Acidifier: 0.25% Acetic Acid or Formic Acid.

  • Internal Standard (IS): d8-N-arachidonylglycine (100 nM in ethanol).

Step-by-Step Workflow
  • Thaw & Spike: Thaw 200 µL plasma on ice. Add 10 µL Internal Standard solution. Vortex 10s.

  • Chaotropic Disruption: Add 200 µL of 4 M KSCN . Vortex vigorously for 30s. The sample will become clearer as proteins denature.

  • Acidification: Add 480 µL of 0.25% Acetic Acid . Vortex. pH must be <4.0 to protonate the NAG carboxyl group.

  • Extraction: Add 1.5 mL of Toluene:n-Butanol (20:1) .

  • Agitation: Shake (orbital shaker) or vortex for 5 minutes at room temperature.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the upper organic layer (approx. 1.3 mL) to a clean glass tube.

    • Note: Avoid the interface layer which contains precipitated proteins.

  • Drying: Evaporate to dryness under Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol:Water (1:1) for LC-MS/MS.[3][4][5][6][7][8][9]

Protocol B: Solid-Phase Extraction (SPE)

Rationale: Solid-phase extraction using a Hydrophilic-Lipophilic Balanced (HLB) copolymer is superior for removing ion-suppressing phospholipids. The "PRiME" variants of these columns can further simplify the workflow by allowing pass-through of interferences, but the "Bind-and-Elute" method below is the most robust for trace NAGs.

Materials
  • Cartridge: Waters Oasis HLB (30 mg, 1 cc) or Phenomenex Strata-X.

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: Acetonitrile (100%).

Step-by-Step Workflow
  • Pre-treatment: Mix 200 µL Plasma with 200 µL 1% Formic Acid (aq) . Vortex.

    • Acidification is critical to drive NAGs onto the hydrophobic sorbent.

  • Conditioning:

    • 1 mL Methanol.[10]

    • 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Flow rate: ~1 mL/min (gravity or low vacuum).

  • Washing (Critical Step):

    • Wash with 1 mL 5% Methanol/Water .

    • Why? This removes salts and highly polar interferences (e.g., free glycine) without eluting the NAGs.

  • Drying: Apply high vacuum for 2-5 minutes to remove residual water.

  • Elution: Elute with 1 mL 100% Acetonitrile .

    • Note: Do not use Methanol for elution if phospholipid removal is a priority; ACN elutes NAGs but leaves some phospholipids behind.

  • Concentration: Evaporate eluate under Nitrogen at 35°C. Reconstitute in 50 µL Mobile Phase.

Visualized Workflows (Graphviz)

ExtractionWorkflows cluster_LLE Protocol A: Chaotropic LLE (Toluene/KSCN) cluster_SPE Protocol B: SPE (Oasis HLB) LLE_Start Plasma (200 µL) LLE_KSCN Add 4M KSCN (Protein Unfolding) LLE_Start->LLE_KSCN LLE_Acid Add 0.25% Acetic Acid (Protonation) LLE_KSCN->LLE_Acid Crit_KSCN CRITICAL: KSCN disrupts Albumin binding LLE_KSCN->Crit_KSCN LLE_Solvent Add Toluene:Butanol (20:1) LLE_Acid->LLE_Solvent LLE_Spin Centrifuge 12,000g, 10 min LLE_Solvent->LLE_Spin LLE_Collect Collect Upper Layer LLE_Spin->LLE_Collect LLE_Dry Dry & Reconstitute LLE_Collect->LLE_Dry SPE_Start Plasma (200 µL) SPE_Acid Add 1% Formic Acid (1:1 v/v) SPE_Start->SPE_Acid SPE_Cond Condition Cartridge (MeOH -> H2O) SPE_Acid->SPE_Cond SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash: 5% MeOH (Remove Salts) SPE_Load->SPE_Wash SPE_Elute Elute: 100% ACN SPE_Wash->SPE_Elute Crit_Wash CRITICAL: Do not exceed 20% MeOH in wash SPE_Wash->Crit_Wash SPE_Dry Dry & Reconstitute SPE_Elute->SPE_Dry

Caption: Comparative workflow for Chaotropic LLE (High Recovery) vs. SPE (High Cleanliness). KSCN is the key differentiator in Protocol A.

LC-MS/MS Analysis Parameters

To ensure successful quantification, the chromatography must separate NAGs from their isobaric interferences.

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Ramp to 100% B

    • 8-10 min: Hold 100% B

  • Ionization: ESI Positive Mode (NAGs protonate well as [M+H]+) or Negative Mode ([M-H]-).

    • Expert Tip:Negative mode often yields lower background noise for these acidic lipids, but Positive mode is more common if analyzing alongside endocannabinoids (AEA/2-AG).

  • MRM Transitions (Examples):

    • N-Arachidonylglycine: 434.3 > 76.0 (Glycine fragment)

    • N-Palmitoylglycine: 314.3 > 76.0

    • N-Oleoylglycine: 340.3 > 76.0

Troubleshooting & Validation

IssueProbable CauseSolution
Low Recovery (<50%) Albumin binding persisted.Use Protocol A. Ensure KSCN is fresh and concentration is 4M.
Signal Suppression Phospholipid carryover.Use Protocol B. Switch elution solvent to ACN (leaves PLs on column).
Ghost Peaks Plasticizer contamination.Use glass inserts and solvent-washed glass pipettes. Avoid plastic tubes for storage.
Peak Tailing Column secondary interactions.Add 5 mM Ammonium Acetate to Mobile Phase A.

References

  • Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS. Source: National Institutes of Health (PMC) Significance: Establishes the Toluene/KSCN extraction method as a gold standard for endocannabinoid-like compounds. URL:[Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Source: Frontiers in Neurology Significance: Validates MTBE and single-phase methods against Folch for general lipidomics. URL:[Link][5][8]

  • Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery. Source: Waters Corporation Application Note Significance: Details the phospholipid removal mechanism and simplified 3-step SPE protocol. URL:[Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Source: Current Protocols in Human Genetics Significance: Provides foundational MRM transitions and chromatographic conditions for acylglycines. URL:[Link]

Sources

Method

calculating concentration of octanoylglycine using isotope dilution

Application Note: High-Precision Quantification of Octanoylglycine via Isotope Dilution LC-MS/MS Executive Summary Octanoylglycine (C8-Gly) is a critical secondary metabolite marker for Medium-Chain Acyl-CoA Dehydrogenas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Octanoylglycine via Isotope Dilution LC-MS/MS

Executive Summary

Octanoylglycine (C8-Gly) is a critical secondary metabolite marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common disorder of fatty acid oxidation. While acylcarnitines (e.g., C8-carnitine) are primary screening markers, the quantification of acylglycines in urine or plasma provides essential confirmatory data, particularly when distinguishing true MCAD deficiency from benign variants or secondary carnitine depletion.

This Application Note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol for quantifying octanoylglycine. Unlike external calibration methods, IDMS utilizes a stable isotope-labeled internal standard (IS) to correct for matrix effects, ionization suppression, and extraction recovery losses in real-time. This guide is designed for bioanalytical researchers requiring high-confidence data for drug development or metabolic phenotyping.

Scientific Rationale & Mechanism

Why Isotope Dilution? Biological matrices (urine, plasma) contain variable salts, proteins, and phospholipids that suppress electrospray ionization (ESI) efficiency.

  • The Problem: In a standard external calibration, a 50% signal suppression in a patient sample would yield a 50% false-negative error.

  • The Solution: By spiking a stable isotope (e.g., Octanoylglycine-d2) before sample preparation, the IS experiences the exact same extraction losses and ionization suppression as the endogenous analyte. The ratio of the analyte response to the IS response remains constant, regardless of matrix interference.

Materials & Reagents

  • Analyte Standard: Octanoylglycine (C8-Gly), >98% purity.

  • Internal Standard (IS): Octanoylglycine-[d2] (Glycine-2,2-d2) or Octanoylglycine-[13C2].

  • Matrices: Human Plasma (K2EDTA) or Urine (Creatinine normalized).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Experimental Protocol

Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stocks of C8-Gly and C8-Gly-d2 in Methanol. Store at -20°C.

  • Internal Standard Spiking Solution (ISSS): Dilute the C8-Gly-d2 stock to a fixed concentration (e.g., 2 µM) in 50:50 MeOH:H2O. This will be added to every sample.

  • Calibration Standards (Cal): Prepare a 7-point curve (e.g., 0.1 to 50 µM) in the surrogate matrix (or solvent if validating "dilute-and-shoot").

Sample Preparation (Protein Precipitation)

This workflow ensures rapid extraction while removing proteins that foul LC columns.

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) or Calibrator into a 1.5 mL tube.

  • Spike IS: Add 10 µL of ISSS to all tubes.

    • Critical Step: Vortex for 10 seconds and let stand for 5 minutes. This allows the IS to equilibrate with the biological matrix binding sites.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.

  • Dilution (Optional): If the initial concentration is expected to be high, dilute 1:1 with mobile phase A prior to injection to improve peak shape.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold
0.5 5 Start Gradient
4.0 95 Elution of C8-Gly
5.0 95 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End of Run |

MS Parameters (ESI Positive Mode):

  • Source: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV)
Octanoylglycine 216.1 [M+H]+ 76.0 (Glycine) 25 15

| Octanoylglycine-d2 (IS) | 218.1 [M+H]+ | 78.0 (Glycine-d2)| 25 | 15 |

Workflow Visualization

The following diagram illustrates the critical path for the Isotope Dilution workflow, emphasizing the equilibration step often missed by junior analysts.

G Start Biological Sample (50 µL) AddIS Spike Internal Standard (C8-Gly-d2) Start->AddIS Step 1 Equilibrate Equilibration (5 min @ RT) AddIS->Equilibrate Step 2 (Critical) Precip Protein Precipitation (Add 200 µL ACN + 0.1% FA) Equilibrate->Precip Step 3 Centrifuge Centrifuge (14,000g, 10 min) Precip->Centrifuge Step 4 Supernatant Collect Supernatant Centrifuge->Supernatant Step 5 LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Step 6 Data Data Processing (Area Ratios) LCMS->Data Step 7

Caption: Step-by-step Isotope Dilution workflow ensuring matrix equilibration prior to extraction.

Calculation & Data Analysis

This section details the mathematical derivation of the concentration. Do not rely solely on software defaults; understand the logic to troubleshoot linearity issues.

The Response Ratio

The fundamental unit of measurement in IDMS is the Area Ratio (AR) , not absolute intensity.



Calibration Curve Construction

Plot


 (y-axis) versus the Concentration Ratio  (x-axis) or simply the Analyte Concentration if the IS amount is fixed.[1]

Linear Regression Equation:



Where:
  • 
     = Area Ratio (
    
    
    
    )[1][2]
  • 
     = Concentration of Analyte (
    
    
    
    )[1]
  • 
     = Slope (Response Factor)
    
  • 
     = Y-Intercept (Background/Blank contribution)
    
Calculating Unknown Concentration

Rearrange the regression equation to solve for the unknown sample concentration (


):


Example Calculation:

  • IS Concentration: Fixed at 2 µM in the vial.

  • Regression:

    
     (Slope 
    
    
    
    1 indicates ideal equimolar response).
  • Sample Result:

    
    ; 
    
    
    
    .
  • 
    : 
    
    
    
    .
  • Calculation:

    
    
    

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Non-Linear Calibration Detector SaturationDilute samples or use a less sensitive isotope transition (e.g., 13C1 instead of 13C2 if available).
High Intercept Carryover or Contaminated ISInject blanks after high standards. Ensure IS stock does not contain unlabeled analyte (isotopic impurity).
RT Shift pH MismatchEnsure sample supernatant and mobile phase pH are aligned (acidic).
Low IS Signal Ion SuppressionMatrix effect is too strong. Increase dilution factor or switch to Solid Phase Extraction (SPE).

Author's Note on "Isotopic Purity": Always check the Certificate of Analysis for your Internal Standard. If your C8-Gly-d2 contains 0.5% unlabeled C8-Gly (d0), this contributes to the background signal (


 in the equation above) and limits your Lower Limit of Quantitation (LLOQ).

References

  • National Center for Biotechnology Information (NCBI). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI).Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline. C62-A.
  • Pitt, J.J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews. Available at: [Link]

  • Mayo Clinic Laboratories. Acylglycines, Quantitative, Urine. (Methodology reference for clinical context). Available at: [Link]

Sources

Application

standard operating procedure for acylglycine analysis in newborn screening

Application Note: High-Throughput UPLC-MS/MS Quantitation of Urinary Acylglycines for Second-Tier Newborn Screening Abstract & Clinical Significance In Newborn Screening (NBS), the primary detection of Inborn Errors of M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput UPLC-MS/MS Quantitation of Urinary Acylglycines for Second-Tier Newborn Screening

Abstract & Clinical Significance

In Newborn Screening (NBS), the primary detection of Inborn Errors of Metabolism (IEMs) is typically performed via acylcarnitine profiling in Dried Blood Spots (DBS). However, acylcarnitine profiles can be ambiguous due to isobaric interferences (e.g., C5-acylcarnitine representing both isovalerylcarnitine and pivaloylcarnitine).

Acylglycine analysis serves as the critical second-tier reflex test or confirmatory diagnostic tool . Acylglycines are water-soluble conjugates formed when accumulated acyl-CoA esters are detoxified via glycine N-acyltransferase. Unlike acylcarnitines, acylglycines offer superior specificity for disorders like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), Isovaleric Acidemia (IVA), and Glutaric Aciduria Type II (GA-II).

This protocol details a Negative Ion Mode UPLC-MS/MS method for the rapid quantitation of acylglycines in urine. Unlike historical GC-MS methods, this workflow requires no derivatization , enabling a "dilute-and-shoot" approach that reduces sample preparation time from hours to minutes.

Scientific Rationale: The Detoxification Pathway

The accumulation of Acyl-CoA intermediates due to metabolic blocks (e.g., MCAD deficiency) is toxic. The body utilizes the Glycine N-Acyltransferase (GLYAT) pathway to conjugate these acyl groups to glycine, increasing their water solubility for urinary excretion. This mechanism preserves the intramitochondrial Free CoA pool, which is essential for the TCA cycle.

Figure 1: The Acylglycine Detoxification Pathway Visualizing the conversion of toxic Acyl-CoA to excretable Acylglycine.

AcylglycinePathway FattyAcid Fatty Acid / Amino Acid AcylCoA Toxic Acyl-CoA (Accumulates upon Block) FattyAcid->AcylCoA Metabolism Enzyme Glycine N-Acyltransferase AcylCoA->Enzyme Glycine Glycine Glycine->Enzyme Acylglycine Acylglycine (Water Soluble / Excreted) Enzyme->Acylglycine Conjugation CoA Free CoA (Recycled) Enzyme->CoA Release

Caption: Pathophysiological mechanism of acylglycine formation. In metabolic disorders, specific Acyl-CoAs accumulate and are diverted to this pathway.

Experimental Protocol

Reagents & Standards
  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Note: Avoid Formic Acid in negative mode as it suppresses ionization of carboxylic acids.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Internal Standards (IS): A mixture of stable isotope-labeled acylglycines is critical for quantitation.

    • Recommended:

      
      -Glycine (generic) or specific analogs like 
      
      
      
      -Propionylglycine,
      
      
      -Isovalerylglycine, and
      
      
      -Hexanoylglycine.
Sample Preparation (Urine)

Rationale: Urine contains high concentrations of acylglycines in affected patients. A simple dilution minimizes matrix effects while maintaining sensitivity.

  • Thaw urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge at 13,000 x g for 5 minutes to remove particulates.

  • Aliquot 20 µL of urine supernatant into a 96-well plate or autosampler vial.

  • Add 180 µL of Internal Standard Solution (in Mobile Phase A).

  • Vortex and inject.

Note on Creatinine: All urinary acylglycine results must be normalized to Creatinine concentration to account for hydration status. Run a separate Creatinine assay (enzymatic or Jaffe) or multiplex it within the LC-MS run if polarity switching is available.

UPLC Conditions
  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why HSS T3? It provides superior retention for polar compounds (like Propionylglycine) compared to standard C18.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1.0 min: 100% A (Isocratic hold for polar retention).

    • 1.0-6.0 min: Linear ramp to 60% B.

    • 6.0-7.0 min: Wash at 95% B.

    • 7.1-9.0 min: Re-equilibration at 100% A.

Mass Spectrometry Parameters (Negative Mode)

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][2]

Expert Insight: While positive mode is used for butyl-ester derivatized samples, negative mode allows for the direct analysis of the free acid forms [M-H]⁻. This eliminates the toxicity and time associated with butanol/HCl derivatization.

MRM Transition Table

The following transitions monitor the precursor molecular ion [M-H]⁻ losing the characteristic glycine moiety or specific side chains.

AnalyteDisease AssociationPrecursor (m/z)Product (m/z)Cone (V)CE (eV)
Propionylglycine Propionic Acidemia130.174.02515
Isobutyrylglycine IBD Deficiency144.174.02818
Isovalerylglycine Isovaleric Acidemia158.174.02818
2-Methylbutyrylglycine 2-MBG Deficiency158.174.02818
Hexanoylglycine MCAD Deficiency172.174.03020
Suberylglycine MCAD / MADD230.274.03222
3-Phenylpropionylglycine MCAD Deficiency206.174.03020

-Hexanoylglycine
Internal Standard174.174.03020

Note: Isovalerylglycine and 2-Methylbutyrylglycine are isobaric (same mass). They must be separated chromatographically. The HSS T3 column typically resolves these isomers; if not, check integration carefully.

Data Interpretation & Workflow

Figure 2: Analytical Workflow & Decision Logic From sample receipt to diagnostic confirmation.

Workflow Sample Sample Receipt (Urine or DBS) Prep Sample Prep (Dilute & Shoot) Sample->Prep LCMS UPLC-MS/MS (Neg Mode MRM) Prep->LCMS Data Data Processing (TargetLynx / Analyst) LCMS->Data Norm Creatinine Normalization Data->Norm Decision Profile Analysis Norm->Decision MCAD Result: MCAD (High Hexanoylglycine) Decision->MCAD Hex > Ref IVA Result: IVA (High Isovalerylglycine) Decision->IVA IVG > Ref Normal Result: Normal Decision->Normal All < Ref

Caption: Logical workflow for acylglycine analysis. Creatinine normalization is a mandatory step before profile analysis.

Interpretation Guide

Quantitative results (mmol/mol creatinine) should be compared against age-matched reference intervals.

  • Hexanoylglycine (HG): The pathognomonic marker for MCAD Deficiency .[3] While C8-carnitine is the screening marker, HG is the definitive chemical diagnosis.

  • Suberylglycine (SG): Elevated in MCAD, but also in MADD (Glutaric Aciduria Type II) . If SG is high but HG is normal, suspect MADD.

  • Isovalerylglycine (IVG): Massive elevations indicate Isovaleric Acidemia . Note that patients on carnitine supplements may show lower IVG levels as isovalerylcarnitine is formed instead.

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Available at: [Link]

  • Rinaldo, P., et al. (1989).[4] "Stable isotope dilution analysis of n-hexanoylglycine... in human urine." Biomedical and Environmental Mass Spectrometry. Available at: [Link]

  • Costa, C.G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheets and Algorithms." Available at: [Link]

  • Bonnefont, J.P., et al. (2010). "Carnitine palmitoyltransferase II deficiency." Molecular Genetics and Metabolism. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving peak shape of N-acylglycines in HPLC

Technical Troubleshooting & Optimization Guide Welcome to the N-Acylglycine Technical Support Center. This guide is designed for analytical scientists encountering peak shape anomalies when analyzing N-acylglycines (NAGs...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Optimization Guide

Welcome to the N-Acylglycine Technical Support Center. This guide is designed for analytical scientists encountering peak shape anomalies when analyzing N-acylglycines (NAGs) via HPLC and LC-MS/MS. NAGs are "lipoamino acids"—conjugates of fatty acids and glycine. Their dual nature (an acidic polar head group + a hydrophobic tail) creates specific chromatographic challenges: tailing (due to silanol interactions) and solubility-related broadening .

🔬 Module 1: The Tailing Peak (Silanol Interactions)[1]

Symptom: Asymmetric peaks with a USP Tailing Factor (


) > 1.5.
Root Cause:  The free carboxylic acid on the glycine moiety (

) interacts with residual silanols on the silica column surface.
🛑 Diagnostic Check
  • Check Mobile Phase pH: Is your aqueous mobile phase pH > 3.0?

  • Check Column Chemistry: Are you using a non-endcapped C18 column?

🛠️ Solution: The Acid Suppression Protocol

To achieve sharp peaks, you must suppress the ionization of the terminal carboxyl group, forcing the molecule into its neutral state.

Step-by-Step Protocol:

  • Acidify Mobile Phase A (Water): Add 0.1% Formic Acid (pH ~2.7). This is generally sufficient to protonate the carboxyl group (

    
    ).
    
    • Note: Acetic acid (pH ~3.2 at 0.1%) is often too weak to fully suppress silanol interactions for NAGs.

  • Column Selection: Switch to a High-Coverage / End-capped C18 column or a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH). These columns have fewer free silanols.

  • Buffer Alternative (If pH must be neutral): If you require neutral pH (e.g., for specific MS sensitivity requirements), use 10 mM Ammonium Acetate . The high ionic strength masks silanol sites, though peak width may still be broader than under acidic conditions.

Technical Insight: N-acylglycines are surfactants. At neutral pH, they are anionic. The repulsion between the anionic analyte and ionized silanols (also negative at pH > 4) usually results in fronting or exclusion, but the presence of metal impurities or Lewis acid sites can cause severe tailing. Acidic pH cures both.

📉 Module 2: Broad or Split Peaks (Solubility & Injection)

Symptom: Peaks for long-chain NAGs (e.g., N-palmitoylglycine, C16) are broad, split, or show "shark-fin" shapes. Root Cause: Mismatch between the injection solvent and the initial mobile phase, or poor solubility of long-chain NAGs in the mobile phase.

🛑 Diagnostic Check
  • Injection Solvent: Is your sample dissolved in 100% Methanol or Acetonitrile?

  • Initial Gradient: Does your method start at 95% Water?

🛠️ Solution: Solvent Strength Matching

Injecting a strong solvent (MeOH) into a weak mobile phase (Water) causes the analyte to precipitate at the head of the column before eluting.

Optimization Workflow:

  • Reconstitution Solvent: Dissolve samples in a mixture that matches the starting gradient conditions (e.g., 30% ACN / 70% Water).

    • Troubleshooting: If the long-chain NAGs precipitate in this mixture, add 10-20% Isopropanol (IPA) to the sample solvent to boost solubility without causing peak distortion.

  • Gradient Adjustment: Do not start at 100% aqueous for C12-C20 NAGs. Start the gradient at 30-50% Organic to ensure immediate solvation.

Recommended Gradient Slopes:

Chain LengthInitial %B (Organic)Ramp Rate (%B/min)Column Temp
Short (C2-C8)0 - 5%5% / min30°C
Medium (C10-C14)20 - 30%3% / min40°C
Long (C16-C24)40 - 50%2% / min50°C

📊 Module 3: Carryover & Ghost Peaks

Symptom: Small peaks of N-acylglycines appear in blank injections. Root Cause: Lipophilic adsorption. Long-chain NAGs stick to the injection needle, loop, and rotor seal.

🛠️ Solution: Aggressive Needle Wash

Standard "Weak/Strong" wash cycles often fail for lipids.

Protocol:

  • Strong Wash: 50% Isopropanol / 25% Acetonitrile / 25% Acetone (or Cyclohexane).

  • Weak Wash: 90% Acetonitrile / 10% Water.

  • Seal Material: Ensure rotor seals are Vespel/Tefzel (standard) or PEEK. Avoid ceramic if adsorption persists.

🧠 Visualization: Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing peak shape issues specific to N-acylglycines.

NAG_Troubleshooting Start Problem: Bad Peak Shape CheckType Identify Defect Type Start->CheckType Tailing Tailing (As > 1.2) CheckType->Tailing  Asymmetric tail   Broad Broad / Split CheckType->Broad  Fat/Double peak   CheckPH Check Mobile Phase pH Tailing->CheckPH CheckInj Check Injection Solvent Broad->CheckInj ActionAcid Add 0.1% Formic Acid (Target pH < 3.0) CheckPH->ActionAcid  pH is neutral   ActionCol Switch to Hybrid/End-capped Column CheckPH->ActionCol  pH is already acidic   ActionSolv Match Sample Solvent to Initial Mobile Phase CheckInj->ActionSolv  Solvent too strong   ActionTemp Increase Column Temp (>45°C for Long Chains) CheckInj->ActionTemp  Solvent OK (Viscosity issue)  

Figure 1: Decision tree for diagnosing N-acylglycine peak shape anomalies. Follow the path based on visual inspection of the chromatogram.

❓ Frequently Asked Questions (FAQ)

Q: I am using LC-MS in Negative Mode. Won't 0.1% Formic Acid suppress my signal? A: It is a trade-off. While high acid concentration can suppress ionization in negative ESI, the gain in peak sharpness often outweighs the loss in absolute signal intensity. A sharp, narrow peak is taller (higher S/N) than a broad, tailing one, even if the total ionization efficiency is slightly lower.

  • Alternative: Use 0.02% Formic Acid or 0.1% Acetic Acid if sensitivity is critical, but monitor peak shape closely.

Q: Can I use HILIC columns for N-acylglycines? A: Generally, no. HILIC is designed for very polar compounds. While short-chain NAGs (C2-C4) can be retained on HILIC, the biologically relevant medium- and long-chain NAGs (C12+) are too hydrophobic and will elute in the void volume or require 100% organic mobile phase, which defeats the purpose. Reversed-Phase (C18) is the standard.

Q: Why do my retention times shift for N-acylglycines day-to-day? A: This is likely a pH control issue. Because the


 is ~3.6, small fluctuations in mobile phase pH (e.g., evaporation of volatile acids like TFA or FA) can significantly change the ionization ratio of the analyte, altering its hydrophobicity and retention time. Recommendation:  Refresh mobile phases daily and cap bottles tightly.

📚 References

  • Stoll, D. R. (2021).[1] "Troubleshooting Peak Shape Problems in HPLC." LCGC North America, 39(8), 353–362.[2] Link

  • Hobert, J. A., et al. (2023).[3] "Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)." Current Protocols, 3(4):e758.[3] Link

  • Waters Corporation. (2021). "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes. Link

  • PubChem. (2024). "N-acetylglycine (Compound Summary)." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Isotopic Contribution in Octanoylglycine Analysis

Welcome to the technical support center for the accurate quantification of octanoylglycine. This resource is designed for researchers, clinical scientists, and professionals in drug development who are utilizing mass spe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of octanoylglycine. This resource is designed for researchers, clinical scientists, and professionals in drug development who are utilizing mass spectrometry-based methods for their analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly those related to correcting for natural isotopic contributions. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to develop robust and reliable assays.

Introduction: The Challenge of Isotopic Abundance in Octanoylglycine Analysis

Octanoylglycine is a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] Accurate quantification of this metabolite in biological matrices, typically urine, is paramount for diagnosis and monitoring.[1][3][4] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity, the natural abundance of stable isotopes, particularly Carbon-13 (¹³C), can introduce significant bias if not properly addressed.[5][6]

Every carbon-containing molecule, including octanoylglycine, exists as a mixture of isotopologues. The most abundant isotopologue contains only the lightest isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). However, a predictable percentage of molecules will contain one or more heavy isotopes, primarily ¹³C, which has a natural abundance of approximately 1.1%.[6][7] This results in a characteristic isotopic distribution in the mass spectrum, with the monoisotopic peak (M) followed by peaks at M+1, M+2, etc.

The contribution of the M+1 peak of the analyte can interfere with the M peak of a co-eluting compound with a nominal mass difference of 1 Da. More critically, in stable isotope dilution assays, where a heavy-labeled internal standard is used, the isotopic distribution of the analyte can overlap with that of the internal standard, leading to inaccurate quantification.[8] This guide will provide the necessary theoretical background and practical steps to mitigate these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your octanoylglycine analysis.

Problem 1: Inaccurate Quantification Due to Isotopic Overlap

Symptom: You observe a consistent positive bias in your low-level concentration samples, or your calibration curve is non-linear at the lower end.

Cause: This is a classic sign of isotopic interference, where the M+2 peak of your unlabeled octanoylglycine is contributing to the signal of your deuterated or ¹³C-labeled internal standard.

Solution:

  • Characterize the Isotopic Distribution of Your Analyte and Internal Standard:

    • Infuse a high-concentration solution of your unlabeled octanoylglycine standard directly into the mass spectrometer and acquire a full scan spectrum. This will allow you to experimentally determine the relative abundance of the M, M+1, and M+2 peaks.

    • Repeat this process for your stable isotope-labeled internal standard. This is crucial to verify its isotopic purity.

  • Implement a Mathematical Correction:

    • Several algorithms and software packages are available to correct for natural isotopic abundance.[5] These tools use matrix-based calculations to deconvolve the overlapping isotopic clusters.

    • The general principle involves setting up a system of linear equations that describe the contribution of each isotopologue to the measured ion intensities.

    Conceptual Workflow for Isotopic Correction:

    Isotopic_Correction_Workflow Raw_Data Acquire Raw MS Data (Analyte & IS Signals) Isotopic_Profiles Determine Isotopic Profiles (Unlabeled Analyte & Labeled IS) Raw_Data->Isotopic_Profiles Correction_Matrix Construct Correction Matrix Raw_Data->Correction_Matrix Isotopic_Profiles->Correction_Matrix Corrected_Intensities Calculate Corrected Intensities Correction_Matrix->Corrected_Intensities Quantification Perform Quantification Corrected_Intensities->Quantification

    Caption: Isotopic Correction Workflow.

Problem 2: Poor Signal Intensity and Chromatographic Peak Shape

Symptom: Your octanoylglycine peak is broad, tailing, or has a low signal-to-noise ratio.

Cause: Octanoylglycine, being a small and polar molecule, can exhibit poor retention on standard reversed-phase columns and may ionize inefficiently.

Solution:

  • Chemical Derivatization:

    • Derivatization can significantly improve the chromatographic and mass spectrometric properties of octanoylglycine.

    • Esterification: Converting the carboxylic acid group to an ester (e.g., a butyl ester) increases the hydrophobicity of the molecule, leading to better retention on C18 columns.[9] This also improves volatility for GC-MS analysis.

    • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the carboxylic acid and amide groups, increasing volatility and thermal stability for GC-MS.

  • Chromatographic Optimization:

    • If derivatization is not desirable, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining polar analytes.

    • Optimize your mobile phase composition and gradient to ensure proper peak shape and resolution from matrix components.

    Derivatization Strategy for Octanoylglycine:

    Derivatization_Strategy Octanoylglycine Octanoylglycine (Polar, Poor Ionization) Derivatization Chemical Derivatization Octanoylglycine->Derivatization Esterification Esterification (e.g., Butanolic HCl) Derivatization->Esterification Silylation Silylation (e.g., MTBSTFA) Derivatization->Silylation Improved_Properties Derivative with Improved Properties: - Increased Hydrophobicity - Enhanced Volatility - Better Ionization Efficiency Esterification->Improved_Properties Silylation->Improved_Properties

    Caption: Derivatization for improved analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for octanoylglycine in LC-MS/MS?

While obtaining a published, definitive fragmentation spectrum for octanoylglycine can be challenging, we can predict the most likely fragmentation pattern based on its chemical structure. In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺. The most labile bond is the amide bond between the octanoyl and glycine moieties. Collision-induced dissociation (CID) will likely result in the cleavage of this bond.[10][11][12]

  • Predicted Fragmentation of Octanoylglycine:

    • Precursor Ion (Q1): m/z 216.15 (C₁₀H₁₉NO₃ + H⁺)

    • Product Ion (Q3): m/z 76.04 (Glycine fragment, C₂H₅NO₂ + H⁺)

This neutral loss of the octanoyl group is a common fragmentation pathway for acylglycines.

Predicted Fragmentation Pathway:

Fragmentation_Pathway cluster_precursor Precursor Ion (m/z 216.15) cluster_product Product Ion (m/z 76.04) Precursor [Octanoyl-Glycine+H]+ Product [Glycine+H]+ Precursor->Product CID Neutral_Loss Neutral Loss (Octanoyl group)

Caption: Predicted fragmentation of octanoylglycine.

Q2: How do I choose an appropriate internal standard for octanoylglycine analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte. For octanoylglycine, this would be, for example, D₂-octanoylglycine or ¹³C-octanoylglycine. These internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects and ionization suppression or enhancement. This allows for the most accurate correction of analytical variability. If a stable isotope-labeled standard is unavailable, a structural analog with similar properties can be used, but this requires more rigorous validation to ensure it behaves similarly to the analyte.

Q3: What are common sources of interference in urinary octanoylglycine analysis?

Interferences can be endogenous (other metabolites) or exogenous (e.g., from diet or medication).[5]

  • Endogenous Interferences: Other acylglycines with similar structures may have overlapping chromatographic peaks or produce fragment ions with the same m/z. High concentrations of other organic acids can also cause matrix effects.

  • Exogenous Interferences: Certain medications or dietary components can interfere with the analysis. It is important to have a detailed patient history when interpreting results.

Q4: What are the key parameters to assess during LC-MS/MS method validation for octanoylglycine?

A robust method validation should include the following:

Parameter Description
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among multiple measurements of the same sample.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Recovery The efficiency of the extraction process.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for Acylglycine Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Aliquoting: Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard solution to each sample, calibrator, and quality control.

  • Protein Precipitation/Extraction: Add 400 µL of ice-cold acetonitrile to precipitate proteins and extract the acylglycines. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Butyl Ester Derivatization for GC-MS Analysis
  • Drying: Dry down the urine extract containing the internal standard under nitrogen.

  • Derivatization Reagent: Add 100 µL of 3N HCl in n-butanol.

  • Incubation: Cap the vials tightly and heat at 65°C for 20 minutes.

  • Evaporation: Cool the vials to room temperature and evaporate the reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in an appropriate solvent (e.g., ethyl acetate) for GC-MS injection.

References

  • Collision-induced dissociation tandem mass spectrometry for structural elucid
  • Collision-induced dissoci
  • Collision-induced dissoci
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014).
  • Data Processing of Product Ion Spectra: Quality Improvement by Averaging Multiple Similar Spectra of Small Molecules. (2019). Metabolites, 9(10), 221.
  • Collision-Induced Dissociation. (n.d.).
  • Collision-induced dissociation (CID) of peptides and proteins. (n.d.). PubMed.
  • Mass spectrum of (Z)-9-octadecenoic acid, butyl ester. (n.d.).
  • Acylglycines, Quantitative, Random, Urine. (n.d.).
  • Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • AGU20 - Overview: Acylglycines, Quantitative, Random, Urine. (n.d.).
  • Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. (2021). Clinica Chimica Acta, 523, 285-289.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Acylglycines, Quantitative, Urine. (n.d.).
  • Integrated fragment spectra of dabsylated Glycine (a) and Tryptophan... (n.d.).
  • Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. (1998). Journal of Inherited Metabolic Disease, 21(6), 631-641.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2010). Metabolites, 1(1), 3-17.
  • Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products. (2021). Foods, 10(7), 1599.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies.
  • The importance of accurately correcting for the natural abundance of stable isotopes. (2011). Metabolites, 1(1), 3-17.
  • Mass spectra of the fragmentation of singly charged glycine cations... (n.d.).
  • 13C NMR Metabolomics: Applications at Natural Abundance. (2014). Analytical Chemistry, 86(17), 8597-8604.
  • Isotope correction of mass spectrometry profiles. (2008). Rapid Communications in Mass Spectrometry, 22(19), 3031-3036.
  • Acids: Derivatization for GC Analysis. (n.d.). Sigma-Aldrich.
  • Constant Neutral Loss, Precursor Ion Scanning, Product Ion Scanning in Support of DMPK Studies Using waters_connect for Quantitation Software Solution and Xevo TQ Absolute XR Mass Spectrometer. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Approximating Isotope Distributions of Biomolecule Fragments. (2018). Analytical Chemistry, 90(20), 11973-11981.
  • AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. (2020). ChemRxiv.
  • Mass Spectrometer Scan Types. (n.d.).
  • Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients. (2004). Journal of Animal Science, 82(E-Suppl), E1-E10.
  • Mass Spectrometry Fragmentation Part 2. (2015, February 19). YouTube.
  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2017).
  • A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. (2023). Food Chemistry, 404, 134599.
  • Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco. (2015).
  • Shimadzu Pesticide MRM Library Support for LC/MS/MS. (n.d.). Shimadzu.
  • 13C NMR Metabolomics: Applications at Natural Abundance. (2014). Analytical Chemistry, 86(17), 8597-8604.
  • Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS. (2022, March 18). YouTube.
  • Single LC-MS/MS Method for Screening, Identification, and Quantification of Over 400 Pesticides in a Complex M
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2014). Frontiers in Plant Science, 5, 618.
  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 14). YouTube.
  • Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. (2023).

Sources

Troubleshooting

stability of N-Octanoylglycine-13C2,15N in frozen biological samples

Technical Support Center: Stability of N-Octanoylglycine-¹³C₂,¹⁵N A Guide for Bioanalytical Researchers Introduction Welcome to the technical support guide for N-Octanoylglycine-¹³C₂,¹⁵N. This document serves as a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of N-Octanoylglycine-¹³C₂,¹⁵N

A Guide for Bioanalytical Researchers

Introduction

Welcome to the technical support guide for N-Octanoylglycine-¹³C₂,¹⁵N. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing N-Octanoylglycine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The accuracy and reproducibility of your data are critically dependent on the stability of your internal standard. A SIL-IS is the preferred choice for mass spectrometry-based assays as it shares nearly identical chemical and physical properties with the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization processes.[1][2][3]

This guide provides in-depth FAQs, troubleshooting protocols, and experimental designs to ensure the integrity of N-Octanoylglycine-¹³C₂,¹⁵N in your frozen biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical stability concern for N-Octanoylglycine-¹³C₂,¹⁵N in a biological matrix?

The primary stability concern for N-Octanoylglycine-¹³C₂,¹⁵N is the hydrolysis of the amide bond that links the octanoyl group to the glycine moiety. This degradation reaction, illustrated below, splits the internal standard into octanoic acid and glycine-¹³C₂,¹⁵N. This process can be catalyzed by endogenous enzymes (e.g., proteases, amidases) present in biological matrices like plasma or tissue homogenates, or it can occur via chemical hydrolysis, which is influenced by pH and temperature.

Caption: Primary degradation pathway of N-Octanoylglycine-¹³C₂,¹⁵N.

Q2: What are the recommended storage temperatures for biological samples containing this internal standard?

For long-term storage, it is strongly recommended to store biological samples at ultra-low temperatures, specifically -70°C or lower .[4][5] While storage at -20°C is common, some studies have shown that it may not be sufficient to completely halt all enzymatic or chemical degradation over extended periods.[6][7] The rate of chemical reactions, including hydrolysis, is significantly reduced at lower temperatures. For amino acid analysis, deproteinization of the plasma sample followed by storage at -70°C has been shown to be an effective method for preserving sample integrity.[5]

Q3: How do freeze-thaw cycles affect the stability of N-Octanoylglycine-¹³C₂,¹⁵N?

Repeated freeze-thaw cycles can compromise the stability of analytes and internal standards. The process of freezing and thawing can disrupt cellular structures, releasing enzymes that may degrade the internal standard.[8] Furthermore, localized changes in pH and concentration of solutes during the freezing process (cryoconcentration) can accelerate chemical degradation.[8]

Regulatory guidelines, such as the ICH M10, mandate the assessment of freeze-thaw stability for a minimum of three cycles.[9] However, it is best practice to validate for the maximum number of cycles a sample is expected to undergo during its lifetime in the lab.[10] Studies on various metabolites have shown that many remain stable for up to 10 freeze-thaw cycles, especially when freezing is rapid (e.g., snap-freezing in liquid nitrogen) and thawing is quick.[6][7][11]

Q4: Does the type of biological matrix (e.g., plasma, urine, tissue) impact stability?

Yes, the biological matrix is a critical factor. Plasma and tissue homogenates are rich in enzymes that can actively degrade N-Octanoylglycine-¹³C₂,¹⁵N. Urine typically has lower enzymatic activity, but its pH can vary significantly, which may influence chemical hydrolysis. It is essential to perform stability assessments in the same biological matrix as the study samples.[10]

Q5: Is the isotopic label on N-Octanoylglycine-¹³C₂,¹⁵N stable?

The ¹³C and ¹⁵N labels are incorporated into the glycine backbone and are exceptionally stable. Unlike deuterium labels, which can sometimes be susceptible to chemical exchange, ¹³C and ¹⁵N isotopes are not labile and will not be lost under typical bioanalytical conditions.[12] This ensures that the mass difference between the internal standard and the analyte is maintained throughout the analytical process.

Troubleshooting Guide

This section addresses common issues that may indicate instability of the internal standard.

Observed Problem Potential Cause(s) Recommended Action(s)
Drifting Internal Standard (IS) Response Over an Analytical Run 1. Bench-top Instability: The IS is degrading in the processed samples while sitting in the autosampler. 2. Inconsistent Thawing: Samples analyzed later in the run were thawed for a longer period, leading to degradation.1. Perform a bench-top stability experiment at the autosampler temperature. 2. Standardize the thawing procedure for all samples. Ensure samples are kept on ice or at a controlled temperature once thawed.
High Variability in IS Response Across a Study 1. Long-term Degradation: The IS has degraded in samples stored for a longer duration. 2. Inconsistent Sample Handling: Differences in collection, processing, or initial freezing procedures between sample batches. 3. Multiple Freeze-Thaw Cycles: Some samples have undergone more freeze-thaw cycles than others.1. Re-validate long-term stability using samples stored for the maximum duration of the study. 2. Review and standardize all sample handling SOPs. 3. Track the number of freeze-thaw cycles for each sample. If necessary, re-assay affected samples using aliquots that have not exceeded the validated cycle limit.
IS Response in Study Samples is Consistently Lower than in Calibration Standards and QCs 1. Matrix Effect Differences: The biological matrix of the study samples may contain components that suppress the IS signal more than the matrix used for standards and QCs. 2. Metabolic Instability: The IS may be metabolized in vivo, which would not be observed in spiked QC samples.1. Conduct a post-extraction addition experiment to compare matrix effects between different sample lots. 2. While less common for this type of IS, consider the possibility of in-life metabolism if the issue persists and cannot be explained by other factors.

Experimental Protocols: Stability Assessment

To comply with regulatory standards and ensure data quality, the stability of N-Octanoylglycine-¹³C₂,¹⁵N must be experimentally verified.[13][14][15]

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of N-Octanoylglycine-¹³C₂,¹⁵N in a specific biological matrix after a defined number of freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a pool of the appropriate biological matrix with N-Octanoylglycine-¹³C₂,¹⁵N at a concentration typical for your assay. Prepare at least 3 replicates for each freeze-thaw cycle.

  • Baseline Analysis (Cycle 0): Immediately after spiking, process and analyze one set of replicates to establish the baseline (T₀) concentration or response.

  • Freeze-Thaw Cycles:

    • Store the remaining replicates at the intended storage temperature (e.g., -70°C) for at least 12-24 hours.[9]

    • Thaw the samples unassisted at room temperature until completely thawed.

    • This completes one cycle. Refreeze the samples at -70°C for at least 12 hours.

    • Repeat for a minimum of three cycles, or for the maximum number of cycles your study samples will undergo.[9]

  • Analysis: After the final cycle, process and analyze the samples alongside a freshly prepared set of calibration standards and QCs.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline (T₀) samples.[14]

Protocol 2: Long-Term Stability Assessment

Objective: To determine the stability of N-Octanoylglycine-¹³C₂,¹⁵N in a biological matrix over the intended storage duration.

Caption: Workflow for Long-Term Stability Assessment.

Methodology:

  • Sample Preparation: Spike a large pool of the relevant biological matrix with N-Octanoylglycine-¹³C₂,¹⁵N. Aliquot into a sufficient number of vials to cover all time points (with at least 3 replicates per time point).

  • Baseline Analysis (T₀): Analyze the first set of replicates immediately to establish the baseline concentration.

  • Storage: Store all remaining aliquots at the intended long-term storage temperature (e.g., -70°C).

  • Time-Point Analysis: At predefined intervals (e.g., 1 month, 3 months, 6 months, and up to the maximum expected storage duration of your study samples), retrieve a set of replicates.

  • Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the baseline (T₀) concentration.[15]

References

  • Pharmaguideline Forum. (2020). Freeze thaw study. [Link]

  • Paglia, G., et al. (2016). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Journal of Mass Spectrometry. [Link]

  • van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Gharib, S., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites. [Link]

  • Shalaev, E., et al. (2020). Freezing of Biologicals Revisited: Scale, Stability, Excipients, and Degradation Stresses. Journal of Pharmaceutical Sciences. [Link]

  • S. K. Star, et al. (2011). Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum. Journal of the American Association for Laboratory Animal Science. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]

  • Halim, M., et al. (2009). Hydrolysis of Glycylglycine in Subcritical Water Conditions. ResearchGate. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • van der Knaap, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Yang, X., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Cadamuro, J., et al. (2023). Recommendation for the design of stability studies on clinical specimens. Clinical Chemistry and Laboratory Medicine. [Link]

  • de Jong, J., et al. (1989). Influence of storage conditions on normal plasma amino-acid concentrations. PubMed. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • Gharib, S., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. National Institutes of Health. [Link]

  • Boyanton, G. & Blick, K. (2002). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical Chemistry. [Link]

  • Schaefer, A., Piquard, F., & Haberey, P. (1987). Plasma amino-acids analysis: effects of delayed samples preparation and of storage. PubMed. [Link]

  • Schlotterbeck, J., et al. (2019). Stability of oxylipins during plasma generation and long-term storage. ResearchGate. [Link]

  • Mota, M., et al. (2024). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. MDPI. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Carryover with Hydrophobic Acylglycine Standards

Topic: Overcoming Carryover Issues with Hydrophobic Acylglycine Standards Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals The "Sticky Standard" Paradox Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Carryover Issues with Hydrophobic Acylglycine Standards Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

The "Sticky Standard" Paradox

Executive Summary: Hydrophobic acylglycines (e.g., palmitoylglycine, stearoylglycine, oleoylglycine) present a unique analytical challenge. While they possess a polar glycine head group, their long aliphatic tails drive significant non-specific binding (adsorption) to LC system components. This results in "ghost peaks" in subsequent blank or low-concentration samples, compromising quantitation limits (LOQ) and data integrity in metabolomics and biomarker discovery.

This guide moves beyond basic "wash it more" advice. We analyze the physicochemical root causes of carryover and provide a self-validating troubleshooting workflow to eliminate it.

Diagnostic Workflow: Isolating the Source

Before changing solvents, you must locate the physical source of the carryover.[1][2] It is rarely "everywhere" at once.

Diagram 1: Carryover Source Decision Tree

Caption: A logic-gated workflow to isolate carryover sources between the Autosampler, Column, and Mass Spectrometer.

CarryoverDiagnosis Start Start: Observe Ghost Peak in Blank Injection Step1 Step 1: Perform 0 µL Injection (Run Gradient without Injection) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 SourceMS Source: Mobile Phase or MS Source Contamination Decision1->SourceMS Yes Step2 Step 2: Inject Pure Solvent Blank (Bypass Column if possible) Decision1->Step2 No Decision2 Is Peak Present? Step2->Decision2 SourceCol Source: Column Hysteresis (Stationary Phase Memory) Decision2->SourceCol No SourceInj Source: Autosampler/Needle (Adsorption to Rotor/Seat) Decision2->SourceInj Yes

Technical Troubleshooting Guide (Q&A)

Category 1: The Autosampler (The Usual Suspect)

Q: I am using 100% Methanol as a needle wash, but carryover persists. Why isn't this working for Stearoylglycine?

A: Methanol is often insufficient for long-chain acylglycines (


 and above).
While methanol is a polar protic solvent, long-chain acylglycines have significant lipophilic character (high LogP). They form Van der Waals interactions with the stainless steel or polymer surfaces of the needle and valve rotor that methanol cannot disrupt energetically.

The Fix: You need a "chaotropic" wash solvent that disrupts hydrophobic ordering.

  • Switch to Multi-Component Organic Wash: Use a mixture of Acetonitrile:Isopropanol:Acetone:Water (40:40:10:10) .

    • Isopropanol (IPA): Solubilizes the lipid tail.

    • Acetonitrile (ACN):[3][4][5] Wetting agent, breaks surface tension.

    • Acetone: Excellent solvent for very hydrophobic residues (ensure PEEK tubing compatibility).

    • Water (10%): Prevents salt precipitation if your mobile phase contains high buffers.

Q: My carryover pattern is "sawtooth" (high, then low, then high). What is happening?

A: This indicates Valve Rotor Seal Adsorption . The analyte is trapped in the grooves of the rotor seal (often Vespel or Tefzel). As the valve switches between Load and Inject positions, it releases small "pockets" of the trapped standard.

  • Action: Replace the rotor seal with a PEEK or Ceramic seal if available for your valve. Vespel (polyimide) is porous and prone to "soaking up" small hydrophobic molecules [1].

Category 2: The Chromatography (Column Memory)

Q: I see carryover even after bypassing the autosampler. Is my column "saturated"?

A: Likely yes. This is Column Hysteresis . Long-chain acylglycines can partition deep into the C18 stationary phase pores and may not elute during a standard ballistic gradient. They slowly leach out in subsequent runs.

The Fix: The "Sawtooth" Wash Gradient Do not just hold at 95% B. The lack of change in solvent composition allows equilibrium to settle. You need to shock the column.[6]

  • Protocol: At the end of your run, oscillate the gradient:

    • 95% B for 2 min.

    • Drop to 10% B for 1 min.

    • Ramp back to 98% B for 2 min.

    • Repeat 2x.

    • Mechanism:[3][7] Rapid changes in surface tension force deep-pore analytes out into the mobile phase [2].

Category 3: Standard Preparation

Q: Can the solvent I dissolve my standards in cause carryover?

A: Yes. This is the "Solvent Mismatch" Effect . If you dissolve hydrophobic standards in 100% DMSO or IPA and inject them into a highly aqueous initial mobile phase (e.g., 95% Water), the standard may "crash out" (precipitate) immediately upon contact with the mobile phase inside the injection loop or at the column head. This precipitate slowly redissolves over hours, causing persistent ghost peaks.

The Fix:

  • Match the standard solvent to your initial gradient conditions as closely as possible, or use a "sandwich" injection method (air gap or solvent plug) if your autosampler supports it.

  • Limit: Ensure the organic content of your standard does not exceed 25-30% if your starting gradient is 95% aqueous, or lower the injection volume to <2 µL.

Quantitative Data: Solvent Efficacy

Table 1: Wash Solvent Efficacy for Hydrophobic Acylglycines (


) 
Solvent SystemRelative Lipid SolubilityCarryover Reduction PotentialNotes
100% Methanol LowPoorIneffective for >C16 chains.
100% Acetonitrile MediumModerateGood for wetting, poor for lipid mass transfer.
50:50 MeOH:IPA HighGoodStandard improvement for lipidomics.
40:40:20 ACN:IPA:Acetone Very High Excellent "The Nuclear Option." Check tubing compatibility.
Chloroform/MeOH ExtremeHighNot Recommended. Incompatible with PEEK/Plastic LC parts.

Protocol: The "Zero-Carryover" Injection Sequence

Implement this sequence when running high-concentration standard curves.

Diagram 2: Autosampler Wash Logic

Caption: Optimized wash cycle incorporating dual-solvent rinsing to eliminate hydrophobic carryover.

WashCycle Inject Injection Event ExtRinse External Needle Wash (Dip in Vial) Inject->ExtRinse Solvent A (Weak) IntRinse Internal Needle Wash (Flush Port) ExtRinse->IntRinse Solvent B (Strong IPA Mix) SeatBackflush Seat Backflush (Reverse Flow) IntRinse->SeatBackflush High Flow ValveSwitch Valve Switch (Bypass Mode) SeatBackflush->ValveSwitch Loop Offline ValveSwitch->Inject Next Sample

Step-by-Step Protocol:

  • System Prep: Install a PEEK rotor seal if pressure limits allow (<600 bar).

  • Wash Solvent B: Fill the strong wash bottle with Isopropanol:Acetonitrile:Water (45:45:10) .

  • Injector Program:

    • Pre-Injection:[3][4][5] 3s wash in Solvent B.

    • Post-Injection: 10s wash in Solvent B, followed by 5s wash in Solvent A (Weak/Mobile Phase Initial) to remove strong solvent bubbles.

  • Blank Strategy: Insert a Double Blank (mobile phase injection) after the highest standard (ULOQ) and before the first QC sample.

    • Criteria: The peak area in the blank must be <20% of the LLOQ (Lower Limit of Quantitation) area [3].

References

  • Shimadzu Corporation. (2020).[7] Solving Carryover Problems in HPLC. Shimadzu Technical Support. Link

  • Dolan, J. W. (2006).[2] Autosampler Carryover.[2][4][5][7][8][9] LCGC North America, 24(10). Link

  • Waters Corporation. (2021).[4] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[4][5][7] Waters Application Notes. Link

  • Hughes, N. C., et al. (2007). Determination of Carryover and Contamination for Mass Spectrometry-Based Chromatographic Assays. The AAPS Journal, 9(3), E353-E360.[8] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Electrospray Ionization for C8-Glycine Detection

Welcome to the technical support center for the mass spectrometry-based analysis of C8-glycine (Octanoylglycine). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry-based analysis of C8-glycine (Octanoylglycine). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies. This resource focuses on the nuances of electrospray ionization (ESI) to ensure robust, sensitive, and reproducible detection of this critical metabolite.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of C8-glycine using ESI-MS.

Q1: What is C8-glycine and why is its detection important?

C8-glycine, or octanoylglycine, is an acylglycine. Acylglycines are metabolites that can accumulate in genetic metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Accurate detection and quantification of C8-glycine in biological matrices like plasma and urine are crucial for the diagnosis and monitoring of these conditions.

Q2: Which ionization polarity, positive or negative, is better for C8-glycine detection?

C8-glycine possesses a carboxylic acid group, which is readily deprotonated, making it an excellent candidate for negative ion mode ESI ([M-H]⁻) . However, the amide portion can be protonated, allowing for detection in positive ion mode ESI ([M+H]⁺) as well.[1]

  • Negative Ion Mode ([M-H]⁻): Often provides higher sensitivity and a cleaner background for acidic molecules like C8-glycine. The carboxyl group is the primary site of ionization.

  • Positive Ion Mode ([M+H]⁺): Can also be effective. Protonation typically occurs on the amide nitrogen or carbonyl oxygen. Detection of glycine has been successfully performed in positive ESI mode.[1][2]

Recommendation: While both modes can work, negative ion mode is the recommended starting point for achieving the highest sensitivity. It is always advisable to screen both polarities during initial method development to determine the optimal response for your specific instrument and matrix.[3]

Q3: What are the most critical ESI parameters to optimize for C8-glycine?

The efficiency of the ESI process is influenced by a multitude of interdependent parameters.[3][4] The most critical parameters to tune for C8-glycine analysis are:

  • Capillary/Sprayer Voltage: The potential applied to the ESI needle, which is fundamental for droplet charging and Taylor cone formation.[3]

  • Nebulizing and Drying Gas Flow Rates: These gases assist in droplet formation and desolvation.[3][5]

  • Drying Gas Temperature: Crucial for evaporating the solvent from the ESI droplets to release gas-phase ions.[3][4]

  • Cone/Orifice Voltage (Declustering Potential): This potential helps to desolvate ions and prevent cluster formation before they enter the mass analyzer. It can also induce in-source fragmentation if set too high.[3][6]

  • Mobile Phase Composition: The choice of solvents and additives dramatically impacts ionization efficiency.[3][7][8]

Q4: How does mobile phase composition affect C8-glycine ionization?

The mobile phase is not just for chromatographic separation; it is integral to the ionization process.

  • Solvents: Reversed-phase solvents like methanol, acetonitrile, and water are preferred as they effectively support ions in solution.[3] Solvents with lower surface tension, such as methanol, promote the formation of a stable Taylor cone and smaller droplets, which can increase sensitivity.[3]

  • Additives (Modifiers): Additives are used to control pH and improve ionization.

    • For Negative Ion Mode: To enhance the deprotonation of C8-glycine's carboxylic acid, a weak base or a volatile buffer can be used. However, studies have shown that a small amount of a weak acid, like acetic acid, can paradoxically improve signal in negative mode for certain lipid-like molecules by enhancing data quality and coverage.[7][8]

    • For Positive Ion Mode: A low concentration of a volatile acid like formic acid (typically 0.1%) is added to the mobile phase. This provides a source of protons (H⁺) to encourage the formation of [M+H]⁺ ions.[8][9]

Caution: Avoid non-volatile salts like phosphates and high concentrations of ion-pairing agents like trifluoroacetic acid (TFA), which can cause severe signal suppression and contaminate the MS system.[3]

Section 2: Parameter Optimization Guide

A systematic approach is essential for effective ESI parameter optimization. The goal is to find a set of conditions that provide a stable, robust, and maximal signal for C8-glycine.

Recommended Starting ESI Parameters for C8-Glycine Analysis

The following table provides typical starting parameters for a standard flow LC-MS system (0.2-0.5 mL/min). These should be methodically optimized for your specific instrument.

ParameterNegative Ion Mode ([M-H]⁻)Positive Ion Mode ([M+H]⁺)Rationale & Key Insights
Polarity NegativePositiveNegative mode is generally preferred for the carboxylic acid moiety.
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.5 kVUse the lowest voltage that provides a stable signal to avoid corona discharge.[3] Highly aqueous mobile phases may require higher voltages.[3]
Cone/Orifice Voltage 20 - 40 V20 - 40 VOptimize to maximize the precursor ion signal while minimizing in-source fragmentation.[6]
Source Temperature 100 - 150 °C100 - 150 °CSet to a level that aids desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 350 - 500 °C350 - 500 °CHigher temperatures are needed for higher flow rates to ensure complete solvent evaporation.
Nebulizing Gas (N₂) Flow Instrument DependentInstrument DependentAdjust to achieve a fine, stable spray.
Drying Gas (N₂) Flow 10 - 15 L/min10 - 15 L/minMust be sufficient to evaporate the mobile phase at the given flow rate and temperature.
Mobile Phase Additive 0.02% Acetic Acid or 5-10 mM Ammonium Acetate0.1% Formic AcidFormic acid provides protons for [M+H]⁺ formation. Acetic acid or ammonium acetate can improve signal stability in negative mode.[7][8]
Systematic Optimization Workflow

A flow injection analysis (FIA) setup is highly recommended for tuning source parameters without the variability of a chromatographic column. A detailed protocol is provided in Section 4.

ESI_Optimization_Workflow A Start: Prepare C8-Glycine Solution (1-10 µg/mL in typical mobile phase) B Set up Flow Injection Analysis (FIA) (No LC Column) A->B C Select Ionization Mode (Start with Negative) B->C D Set Initial Parameters (From Table Above) C->D E Optimize Gas Flows & Temperatures D->E F Optimize Voltages (Capillary & Cone) E->F G Evaluate Signal (Intensity & Stability) F->G H Is Signal Optimal & Stable? G->H I Yes: Lock Parameters & Proceed with LC Method H->I Yes J No: Re-adjust Parameters Systematically H->J No J->E K Consider Mobile Phase Composition Adjustment J->K K->E

Caption: Workflow for systematic ESI parameter optimization using FIA.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the analysis of C8-glycine.

Q5: I see a very low or no signal for C8-glycine. What should I check?

This is a common and frustrating issue. A logical, step-by-step approach is the key to resolving it.

Low_Signal_Troubleshooting Start Problem: Low/No C8-Glycine Signal A Is there any spray visible from the ESI needle? Start->A B Check for clogs in needle/ tubing. Check LC pump pressure. A->B No C Is the signal stable but low? A->C Yes B->A After fixing D Systematically re-optimize all source parameters (FIA). C->D Yes E Is the correct ionization polarity selected? C->E No (Signal is unstable) End Solution Found D->End F Try the opposite polarity. E->F No G Is the mobile phase appropriate? (e.g., contains acid/base modifier) E->G Yes F->End H Prepare fresh mobile phase with correct additives (e.g., 0.1% FA). G->H No I Is the mass spectrometer tuned and calibrated correctly? G->I Yes H->End J Run manufacturer's tuning/ calibration procedure. I->J No K Could there be severe ion suppression? I->K Yes J->End L Perform matrix effect test. Improve sample cleanup. K->L Yes L->End

Caption: Decision tree for troubleshooting low C8-glycine signal intensity.

Q6: My signal is unstable and the baseline is noisy. What are the likely causes?

An unstable signal often points to an issue with the spray formation or the solvent delivery system.

  • Cause 1: Unstable Taylor Cone: This can be caused by incorrect capillary voltage (too high or too low), a blocked or dirty ESI needle, or inappropriate gas flow rates.[3]

    • Solution: Visually inspect the spray if possible. Clean or replace the ESI needle. Re-optimize the sprayer voltage and nebulizer gas flow. Sometimes, adding a small amount (1-2%) of a lower surface tension solvent like isopropanol can stabilize the spray.[3]

  • Cause 2: Air Bubbles in the LC System: Bubbles entering the ESI source will cause dramatic signal fluctuations.

    • Solution: Ensure all mobile phase solvents are properly degassed. Purge the LC pumps and check all fittings for leaks.

  • Cause 3: Contamination: Salts or detergents in the sample, mobile phase, or on glassware can lead to an unstable spray and high background noise.[3]

    • Solution: Use high-purity (LC-MS grade) solvents and additives. Avoid using detergents to clean glassware intended for MS analysis. Ensure rigorous sample preparation to remove matrix components like salts and phospholipids.[3]

Q7: I am observing significant sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. How can I minimize them?

Adduct formation splits the ion current between multiple species, reducing the signal intensity of your primary target ion ([M-H]⁻ or [M+H]⁺) and complicating quantification.

  • Source of Contamination: Sodium and potassium are ubiquitous. Common sources include glassware, plastic vials, fingerprints, and impurities in solvents or reagents.[3] Biological samples inherently contain high levels of these salts.

  • Minimization Strategies:

    • Use High-Purity Reagents: Always use LC-MS grade solvents and additives.

    • Avoid Glassware: Use polypropylene autosampler vials and tubes instead of glass where possible.[3]

    • Improve Sample Preparation: Implement a robust sample preparation technique (e.g., solid-phase extraction or liquid-liquid extraction) to remove salts from the sample matrix.

    • Add Ammonium: In positive mode, adding a source of ammonium ions (e.g., 5-10 mM ammonium formate) can sometimes promote the formation of [M+NH₄]⁺ adducts, which can be more easily displaced in favor of [M+H]⁺ by optimizing cone voltage, compared to the more stable sodium adducts.

Section 4: Experimental Protocols

Protocol 1: Methodical ESI Source Parameter Optimization using Flow Injection Analysis (FIA)

This protocol describes the standard procedure for optimizing source parameters independent of the LC separation.

  • Preparation:

    • Prepare a 1 µg/mL standard solution of C8-glycine in a solvent mixture representative of your intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

    • Remove the LC column and replace it with a zero-dead-volume union.

  • Initial Setup:

    • Set the LC pump to deliver the C8-glycine solution at your target flow rate (e.g., 0.4 mL/min).

    • Set your mass spectrometer to acquire data in the desired polarity (e.g., negative mode) and monitor the m/z for the C8-glycine precursor ion.

    • Apply the initial ESI parameters from the table in Section 2.

  • Systematic Optimization:

    • Step A (Gas and Temperature): While infusing the solution, first optimize the desolvation gas temperature. Increase it in 25 °C increments until the signal maximizes, then plateaus or decreases. Note the optimum. Next, adjust the nebulizing gas flow to maximize signal intensity and stability.

    • Step B (Voltages): Optimize the capillary voltage. Start low and increase in 0.5 kV increments. Plot the signal intensity versus voltage. You are looking for a broad plateau of stable, high signal, not necessarily the absolute maximum intensity. Operating on a sharp peak can lead to poor method robustness.[3]

    • Step C (Cone/Orifice Voltage): With the other parameters set, adjust the cone voltage. Increase it in 5 V increments. The signal will typically increase to a maximum and then decrease as in-source fragmentation begins. Choose a value on the plateau just before the signal begins to drop.

  • Verification:

    • Repeat the process, making minor adjustments to each parameter to ensure you have found the global optimum. Note the final, optimized parameters for your LC-MS method.

References

  • Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. (2025).
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • ESI‐MS analysis of isotopically‐labelled reagents gives insight of... (n.d.).
  • The Secrets of Electrospray Ionization: Why Less is More. (n.d.). LCGC International. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). NIH. [Link]

  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (n.d.). ResearchGate. [Link]

  • Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. (n.d.). NIH. [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. (n.d.). NIH. [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). Proteomics. [Link]

  • Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. (2018). PubMed. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). NIH. [Link]

  • A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. (2013). PubMed. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PubMed. [Link]

  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. (2019). ACS Omega. [Link]

  • Analysis of eight glycols in serum using LC-ESI-MS-MS. (n.d.). PubMed. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]

  • Tips for Electrospray Ionization LC–MS. (2021). LCGC International. [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (n.d.). PubMed. [Link]

  • Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. (n.d.). PubMed. [Link]

  • What role does glycylglycine play in protein sequencing and mass spectrometry?. (n.d.). Quora. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). LCGC International. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. [Link]

  • Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. (n.d.). VTT's Research Information Portal. [Link]

  • Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface. (2007). Pacific Northwest National Laboratory. [Link]

Sources

Optimization

reducing background noise in acylglycine mass spectra

Status: Operational | Tier: Level 3 (Senior Application Support) Welcome to the Acylglycine Technical Support Center. This guide is designed for researchers and clinical chemists troubleshooting mass spectral noise in th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Acylglycine Technical Support Center. This guide is designed for researchers and clinical chemists troubleshooting mass spectral noise in the analysis of acylglycines—critical biomarkers for fatty acid oxidation disorders (FAODs) and organic acidemias.

Part 1: Diagnostic Triage (Identifying the Noise)

Before optimizing parameters, you must classify the noise.[1] Background noise in acylglycine analysis generally falls into three categories: Chemical Noise (constant background), Matrix Effects (ion suppression/enhancement at specific retention times), or Isobaric Interference (co-eluting isomers).[1]

Workflow: The Noise Source Decision Tree

Use the following logic flow to isolate the root cause of your spectral interference.

NoiseDiagnosis Start START: High Background/Noise BlankCheck Inject Solvent Blank Start->BlankCheck IsNoisePresent Is Noise Present? BlankCheck->IsNoisePresent ChemNoise Source: Chemical Noise (System/Solvent) IsNoisePresent->ChemNoise Yes MatrixCheck Inject Extracted Matrix Blank (No Internal Standard) IsNoisePresent->MatrixCheck No CheckSolvents Action: Replace Mobile Phase & Check Column Bleed ChemNoise->CheckSolvents IsMatrixNoise Is Noise Present? MatrixCheck->IsMatrixNoise MatrixEffect Source: Matrix Effect (Endogenous Interferences) IsMatrixNoise->MatrixEffect Broad/Random Peaks IsobaricCheck Source: Isobaric Interference (Co-eluting Isomers) IsMatrixNoise->IsobaricCheck Discrete Peak at RT PCI_Protocol Action: Perform Post-Column Infusion (PCI) Protocol MatrixEffect->PCI_Protocol GradientOpt Action: Optimize Gradient & Column Selectivity IsobaricCheck->GradientOpt

Figure 1: Decision logic for categorizing mass spectral noise sources in acylglycine analysis.

Part 2: The "Dirty" Truth: Matrix Effects & Sample Prep

Q: I see significant signal suppression for Hexanoylglycine (HG) in urine samples but not in standards. Why?

A: This is a classic matrix effect.[1] Urine contains high concentrations of urea, salts, and creatinine which can compete for ionization energy in the electrospray (ESI) source.[1] If these elute simultaneously with your analyte, they suppress the signal.[1][2]

Validation Protocol: Post-Column Infusion (PCI) To visualize exactly where in your chromatogram the suppression occurs, perform a PCI experiment. This is the gold standard for validation.

  • Setup: Tee a syringe pump into the LC effluent line (between the column and the MS source).

  • Infusion: Infuse a constant flow of the analyte (e.g., Hexanoylglycine) at 10 µL/min.

  • Injection: Inject a blank urine extract via the LC.

  • Analysis: Monitor the baseline of the infused analyte.[3]

    • Result: A flat baseline indicates no matrix effect.[1] A dip (trough) indicates ion suppression; a peak indicates enhancement.[1]

    • Fix: Adjust your gradient to move the analyte out of the suppression zone (usually the void volume or the high-organic wash).

Comparison of Extraction Strategies

Choosing the right extraction method is a trade-off between cleanliness (noise reduction) and throughput.[1]

FeatureDilute-and-Shoot (D&S)Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Noise Reduction Low (High Matrix Effect)MediumHigh (Cleanest Spectra)
Analyte Recovery 100%>90%Variable (Requires Optimization)
Throughput Very HighHighLow
Best Application Screening (High Conc.)[1]Plasma/Serum AnalysisTrace Quantification
Primary Noise Source Salts, Urea, CreatininePhospholipidsElution Solvent Impurities

Part 3: Chromatographic Resolution (The Isobaric Problem)

Q: I am detecting Isovalerylglycine (IVG) in patients, but it might be Butyrylglycine (BG). They have the same mass. How do I separate them?

A: IVG and BG are isobaric isomers (


 174.1).[1] Mass spectrometry alone cannot distinguish them; they must be separated chromatographically.[1] Failure to separate them leads to false positives for Isovaleric Acidemia.

Technical Solution:

  • Column Choice: C18 columns often struggle to resolve these polar isomers. A PFP (Pentafluorophenyl) or HILIC (Hydrophilic Interaction Liquid Chromatography) column provides better selectivity for isomeric acylglycines due to dipole-dipole interactions.[1]

  • Mobile Phase: Avoid simple Formic Acid/Water/Acetonitrile gradients.[1] Adding Ammonium Acetate (5-10 mM) buffers pH and improves peak shape, aiding resolution.[1]

IsobaricSeparation Problem Isobaric Pair: IVG vs BG (m/z 174.1) StandardC18 Standard C18 Column Problem->StandardC18 Optimization Optimization Strategy Problem->Optimization Coelution Result: Co-elution (False Positive) StandardC18->Coelution PFP_Column Selectivity Change: PFP or HILIC Column Optimization->PFP_Column Buffer Mobile Phase: Add 5mM NH4Ac Optimization->Buffer Resolution Result: Baseline Resolution (>1.5 min delta) PFP_Column->Resolution Buffer->Resolution

Figure 2: Workflow for resolving isobaric interferences between Isovalerylglycine and Butyrylglycine.

Part 4: Advanced FAQ & Troubleshooting

Q: I am using butyl ester derivatization (common in newborn screening). Why is my background so high? A: Butyl esterification (using butanol/HCl) is aggressive.[1] It derivatizes everything with a carboxyl group, not just acylglycines.[1]

  • The Fix: Ensure you are evaporating the reaction mixture to complete dryness before reconstitution. Residual HCl causes source corrosion and high chemical noise.[1]

  • Alternative: Consider 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][4] It targets carboxylic acids specifically and significantly increases sensitivity (up to 100-fold) by introducing a moiety that ionizes strongly in negative mode, often lifting the signal above the chemical noise floor.

Q: My blank samples show carryover of long-chain acylglycines (e.g., Suberylglycine). A: Long-chain acylglycines are "sticky" and hydrophobic.[1]

  • Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (e.g., Isopropanol/Acetonitrile/Acetone:Water 1:1:1 with 0.1% Formic Acid).[1] A simple water/methanol wash is insufficient.[1]

  • Column Flush: End every run with a high-organic saw-tooth gradient (95% B for 2 minutes) to strip lipids.[1]

Q: How do I reduce "Chemical Noise" from the LC system itself? A:

  • Solvent Grade: Use only LC-MS grade solvents. "HPLC Grade" is not sufficient for trace MS work.

  • Plasticizers: Phthalates (m/z 391, 413) are common contaminants.[1] Never use plastic tubes for solvent preparation; use glass.[1] Replace plastic solvent inlet filters with stainless steel or ceramic.[1]

  • Cone Gas: Increasing the cone gas flow (curtain gas) slightly can help blow away neutral solvent clusters before they enter the vacuum, reducing the baseline.

References

  • Costa, C. G., et al. (2000).[1] "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (Describes the Post-Column Infusion protocol).

  • Han, J., et al. (2013).[1] "3-Nitrophenylhydrazine-based chemical isotope labeling for carboxyl submetabolome analysis by liquid chromatography-mass spectrometry." Analytica Chimica Acta. (Derivatization alternatives).

  • Pitt, J. J. (2009).[1] "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews. (Isobaric interference and general troubleshooting).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Octanoylglycine-13C2,15N vs. Deuterated Internal Standards in Metabolomics &amp; Clinical Diagnostics

Executive Summary The Bottom Line: For high-precision quantification of N-Octanoylglycine (NOG), particularly in the clinical context of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), N-Octanoylglycine-13C2,15N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For high-precision quantification of N-Octanoylglycine (NOG), particularly in the clinical context of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), N-Octanoylglycine-13C2,15N is the scientifically superior internal standard (IS).

While deuterated standards are cost-effective, they suffer from the Chromatographic Deuterium Isotope Effect , causing retention time (RT) shifts that separate the IS from the analyte during elution. This separation compromises the IS's ability to correct for transient matrix effects (ion suppression). In contrast, 13C/15N-labeled standards exhibit perfect chromatographic co-elution, ensuring identical ionization environments and robust data normalization.

Biological & Clinical Context

N-Octanoylglycine (C8-Gly) is a specific acylglycine metabolite produced when octanoyl-CoA accumulates in the mitochondria. It is a secondary diagnostic marker for MCAD Deficiency (MCADD) , a fatty acid oxidation disorder that can lead to hypoketotic hypoglycemia and sudden death in infants.

  • The Stake: In newborn screening and confirmatory diagnostics, false negatives can be fatal. False positives induce unnecessary trauma.

  • The Analytical Challenge: Biological matrices (urine/plasma) are complex.[1][2] Phospholipids and salts cause "ion suppression regions" in LC-MS. If the Internal Standard does not elute at the exact same millisecond as the analyte, it cannot accurately compensate for these suppression events.

Mechanism of Action: The Isotope Effect

The Deuterium Problem (The "Shift")

Deuterium (


H) is heavier than Protium (

H), but it also possesses a shorter C-D bond length and lower vibrational volume. In Reverse Phase Liquid Chromatography (RPLC), this makes deuterated molecules slightly less lipophilic than their non-labeled counterparts.
  • Result: Deuterated standards elute earlier than the native analyte.[3]

  • Consequence: The IS and Analyte enter the Mass Spectrometer source at different times. If a matrix interference elutes between them, the IS signal may be suppressed while the Analyte signal is not (or vice versa), leading to quantification errors of 20-40%.

The 13C/15N Solution (The "Mirror")

Carbon-13 and Nitrogen-15 are heavy stable isotopes located in the molecular backbone (Glycine moiety). They increase mass without significantly altering bond lengths or molecular volume.

  • Result: Perfect chromatographic co-elution.

  • Consequence: The IS experiences the exact same ionization environment as the analyte.

Visualizing the Theory

The following diagram illustrates the critical failure mode of deuterated standards in the presence of matrix effects.

ChromTheory cluster_0 Chromatographic Separation (Time Axis) Matrix Matrix Interference (Ion Suppression Zone) Analyte Native Analyte (N-Octanoylglycine) Matrix->Analyte Suppression Mismatch Deuterated Deuterated IS (Elutes Early) Deuterated->Matrix Overlap Risk Carbon13 13C2,15N IS (Perfect Co-elution) Analyte->Carbon13 Identical RT

Figure 1: Chromatographic behavior of internal standards. Note how Deuterated IS shifts away from the analyte, potentially into or out of suppression zones, while 13C/15N remains locked to the analyte.

Comparative Analysis Data

FeatureN-Octanoylglycine-13C2,15NDeuterated Standard (e.g., d-labeled)
Mass Shift +3 Da (M+3)Varies (often +3 to +15)
Chromatographic Retention Identical to AnalyteEarly Elution (Shift of 2-10s)
Matrix Effect Correction Excellent (1:1 correlation)Poor to Moderate (depends on shift)
Isotope Stability High (Backbone integration)Moderate (Exchange risk if on acidic sites)
Cost HighLow
Suitability for Clinical Diag. Gold Standard Acceptable for screening, risky for quant.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes N-Octanoylglycine-13C2,15N for the quantification of N-Octanoylglycine in human urine.

Workflow Visualization

Workflow Start Sample: Human Urine (50 µL) IS_Add Add IS: N-Octanoylglycine-13C2,15N (Final Conc: 1 µM) Start->IS_Add Prep Protein Precipitation / Dilution (MeOH or Acidic Buffer) IS_Add->Prep Centrifuge Centrifuge 14,000 x g, 10 min Prep->Centrifuge LC LC Separation C18 Column, Acidic Gradient Centrifuge->LC MS MS/MS Detection Negative Mode (ESI-) LC->MS Data Quantification Ratio (Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[3][4][5][6][7][8][9]

Detailed Methodology
1. Reagents & Standards
  • Analyte: N-Octanoylglycine (Native).

  • Internal Standard: N-Octanoylglycine-13C2,15N (Label on Glycine: 1-13C, 2-13C, 15N).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

2. Sample Preparation
  • Aliquot: Transfer 50 µL of patient urine into a microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (10 µM in MeOH).

  • Precipitation/Dilution: Add 200 µL of Methanol (cold). Vortex for 30 seconds.

    • Note: For acylglycines, simple dilution with mobile phase is often sufficient, but MeOH ensures protein removal if plasma is used.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

  • Detection (ESI Negative Mode):

    • Acylglycines ionize efficiently in negative mode [M-H]-.

    • Analyte Transition: m/z 214.1 → 74.0 (Glycine fragment).

    • IS Transition (13C2,15N): m/z 217.1 → 77.0 (Heavy Glycine fragment).

    • Note: If using Deuterated IS (e.g., d2-glycine), the transition would be m/z 216.1 → 76.0, but expect RT shift.

4. Data Analysis & Validation
  • Metric: Calculate the Peak Area Ratio (Analyte/IS).

  • Acceptance Criteria: The retention time of the Analyte and IS must match within ±0.02 minutes. (This is achievable with 13C/15N, but often fails with Deuterated standards).

References

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method. Journal of Chromatography B. Link

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules.[1][2][7][10][11][12][13][14][15][16][17] Link

  • Berg, T., et al. (2013). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][2][5][7][14][16][17] Link

  • Gregersen, N., et al. (2001). Medium-chain acyl-CoA dehydrogenase deficiency: diagnosis and molecular genetics. Expert Reviews in Molecular Medicine. Link

  • Pharmaffiliates. N-Octanoylglycine-13C2,15N Product Data.Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Urinary N-octanoylgcine

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of endogenous metabolites is paramount for biomarker discovery and clinical diagnostics. N-octanoylglycine, an acyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of endogenous metabolites is paramount for biomarker discovery and clinical diagnostics. N-octanoylglycine, an acylglycine, serves as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism, specifically those related to mitochondrial fatty acid β-oxidation.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and reproducibility.[3][4]

This guide provides an in-depth, experience-driven comparison of LC-MS/MS method validation for urinary N-octanoylglycine, contrasting it with traditional organic acid analysis methods. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The Clinical Significance of N-octanoylglycine

N-octanoylglycine is formed when the metabolism of octanoyl-CoA, a medium-chain fatty acid intermediate, is impaired. Under normal physiological conditions, acyl-CoAs are efficiently metabolized through the β-oxidation spiral. However, in disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accumulation of octanoyl-CoA leads to its alternative metabolism through conjugation with glycine. This results in elevated levels of N-octanoylglycine, which is then excreted in the urine. Therefore, the precise and accurate measurement of urinary N-octanoylglycine is a critical diagnostic indicator.

The Analytical Gold Standard: LC-MS/MS

LC-MS/MS offers unparalleled advantages for the quantification of small molecules like N-octanoylglycine in complex biological matrices such as urine.[3][4] Its high selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[3][5] This specificity minimizes interference from other urinary components, a significant challenge with less selective methods.[4]

Comparison with Alternative Methods

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the workhorse for urinary organic acid analysis.[5][6][7] While a powerful technique, it presents several limitations compared to LC-MS/MS for targeted quantification of acylglycines.[5]

FeatureLC-MS/MS for N-octanoylglycineGC-MS for Organic Acids
Sample Preparation Simple "dilute-and-shoot" or straightforward solid-phase extraction (SPE).Laborious and time-consuming, requiring derivatization to increase volatility.[5][6]
Specificity High, due to MRM transitions, allowing for confident identification and quantification.[3][5]Lower, with potential for co-eluting peaks and isobaric interferences.
Sensitivity Excellent, often reaching sub-nanomolar levels.[8]Generally lower than LC-MS/MS for targeted analytes.
Throughput High, with run times typically under 10 minutes.[8][9]Lower, with longer chromatographic runs and extensive sample preparation.[3]
Analyte Coverage Targeted, ideal for quantifying specific biomarkers.Broad screening for a wide range of organic acids.[7]

A Deeper Dive into LC-MS/MS Method Validation

A robust and reliable LC-MS/MS method is built upon a comprehensive validation process. This ensures that the method is fit for its intended purpose and generates data of the highest quality and integrity. The validation parameters discussed below are in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14]

The Validation Workflow: A Visual Guide

Validation_Workflow cluster_PreValidation Pre-Validation cluster_CoreValidation Core Validation Parameters cluster_PostValidation Post-Validation Method_Development Method Development (LC & MS Optimization) System_Suitability System Suitability (Initial Performance Check) Method_Development->System_Suitability Proceed if stable Selectivity Selectivity & Specificity System_Suitability->Selectivity Begin validation Calibration_Curve Calibration Curve (Linearity & Range) Selectivity->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration_Curve->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Matrix_Effect Matrix Effect LLOQ->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-top, etc.) Matrix_Effect->Stability Report Validation Report Stability->Report Compile results Routine_Use Routine Sample Analysis Report->Routine_Use Method approved

Caption: A streamlined workflow for LC-MS/MS method validation.

Step-by-Step Experimental Protocols

The goal of sample preparation is to extract N-octanoylglycine from the urine matrix while removing interfering substances. A simple and effective method is crucial for high-throughput analysis.

Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To a 100 µL aliquot of supernatant, add 10 µL of an internal standard (IS) solution (e.g., N-octanoylglycine-d3). The IS is critical for correcting for variability in sample preparation and instrument response.[15][16]

  • Acidification: Acidify the sample with 10 µL of 1% formic acid in water to ensure N-octanoylglycine is in a neutral form for efficient extraction.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute N-octanoylglycine and the IS with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Effective chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.

Optimized LC Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation of moderately nonpolar analytes like N-octanoylglycine.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of N-octanoylglycine, enhancing retention on the C18 stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for eluting the analyte.
Gradient 5% to 95% B over 5 minutesA gradient elution ensures efficient separation from early-eluting polar compounds and late-eluting nonpolar compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good peak shape and sensitivity.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.

The heart of the LC-MS/MS method is the mass spectrometer, which provides the necessary sensitivity and specificity for quantification.

Optimized MS Parameters (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveN-octanoylglycine readily forms a protonated molecule [M+H]+ in positive ESI.
MRM Transitions N-octanoylglycine: e.g., m/z 216.2 -> 76.1IS (d3): e.g., m/z 219.2 -> 76.1The precursor ion (m/z 216.2) corresponds to the protonated molecule. The product ion (m/z 76.1) is a characteristic fragment of the glycine moiety. The IS has a similar fragmentation pattern.
Collision Energy Optimized for each transitionThe voltage applied in the collision cell to induce fragmentation. This must be optimized to maximize the signal of the product ion.
Dwell Time 100 msThe time spent acquiring data for each MRM transition. A longer dwell time improves signal-to-noise but reduces the number of data points across a chromatographic peak.
Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[13][17]

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank urine.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of their nominal concentration (±20% at the LLOQ).
Accuracy To assess the closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal concentration for QC samples (±20% at the LLOQ).[13]
Precision To evaluate the reproducibility of the method.The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ).[13]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met.
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15% across at least six different sources of urine.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration.

Troubleshooting and Advanced Insights

  • Matrix Effects: Urine is a notoriously complex matrix. If significant matrix effects are observed, consider further optimization of the sample preparation method, such as using a more selective SPE sorbent or employing a two-step extraction process.

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., N-octanoylglycine-d3).[15][16] This ensures that it co-elutes and experiences similar matrix effects as the analyte, providing the most accurate correction.

  • Creatinine Normalization: Urinary concentrations of metabolites can vary significantly with hydration status. To account for this, it is common practice to normalize the N-octanoylglycine concentration to the urinary creatinine concentration. This requires a separate validated method for creatinine analysis.

Conclusion

The validation of an LC-MS/MS method for urinary N-octanoylglycine is a rigorous but essential process for ensuring the generation of high-quality, reliable data for clinical research and diagnostics. By following the principles and protocols outlined in this guide, researchers can develop and validate a robust and sensitive method that surpasses the capabilities of older techniques like GC-MS. The superior specificity and throughput of LC-MS/MS make it the unequivocal choice for the targeted quantification of this critical biomarker.

References

  • Waters Corporation. (n.d.). A Generic Kit-Based Approach for LC-MS/MS Quantification of Urinary Albumin for Clinical Research.
  • bioRxiv. (2024). LC-SRM combined with machine learning enables fast identification and quantification of bacterial pathogens in urinary tract.
  • PubMed. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit.
  • ResearchGate. (n.d.). Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: Application to a pilot pharmacokinetic research study.
  • Google Patents. (n.d.). Method of screening urine for organic acids.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (n.d.). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies.
  • PubMed Central. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany.
  • US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • MDPI. (n.d.). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future.
  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • PMC. (n.d.). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites.
  • Mayo Clinic Laboratories. (n.d.). AGU20 - Overview: Acylglycines, Quantitative, Random, Urine.
  • PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.
  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation emea.
  • PMC. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • MDPI. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline.
  • SHIMADZU CORPORATION. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • ResearchGate. (n.d.). (PDF) Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard.
  • PubMed. (n.d.). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • NCBI. (n.d.). Challenges and opportunities for discovery of disease biomarkers using urine proteomics.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • ResearchGate. (n.d.). (PDF) Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain.
  • TGA Consultation Hub. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • MLabs. (n.d.). Acylglycines, Quantitative, Urine.
  • NIH. (n.d.). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma.
  • ResearchGate. (n.d.). Typical HPLC chromatogram of a standard mixture of organic acids.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • ResearchGate. (n.d.). (PDF) High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma.
  • alwsci. (2025). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC).
  • ARUP Laboratories. (n.d.). Acylglycines, Quantitative, Urine.
  • PubMed Central. (n.d.). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons.
  • Royal Society of Chemistry. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides.
  • Quest Diagnostics. (n.d.). Acylglycines, Quantitative Panel, Urine.

Sources

Validation

Cross-Validation Guide: Octanoylglycine Quantification via GC-MS vs. LC-MS/MS

Executive Summary Octanoylglycine (C8-Gly) is a critical secondary metabolite and a diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a fatty acid oxidation disorder. While LC-MS/MS is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octanoylglycine (C8-Gly) is a critical secondary metabolite and a diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a fatty acid oxidation disorder. While LC-MS/MS is the industry standard for high-throughput screening due to its speed and sensitivity, GC-MS remains the "gold standard" for structural confirmation and isomer differentiation.

This guide provides a rigorous framework for cross-validating results between these two orthogonal platforms. By following this protocol, researchers can distinguish true biological anomalies from instrumental artifacts, ensuring data integrity in metabolomics and clinical diagnostics.

The Analyte: Octanoylglycine

Before defining the methods, we must understand the physicochemical properties dictating our analytical strategy.

PropertyDescriptionAnalytical Implication
Formula C₁₀H₁₉NO₃Medium chain length; amphiphilic.
MW 217.26 g/mol Low mass range; requires specific MS settings to avoid solvent cut-off.
Acidity pKa ~ 3.8 (COOH)LC-MS: Ionizes well in ESI(-) mode.GC-MS: Requires derivatization to block polar H-bonding.
Matrix Urine / PlasmaLC: Subject to ion suppression from salts/urea.GC: Subject to matrix interference; requires extraction.

Methodology A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4][5][6]

Role: Structural Confirmation & Orthogonal Validation. Principle: Electron Ionization (EI) provides a fingerprint spectrum, reducing the risk of false positives caused by isobaric compounds common in LC-MS.

Sample Preparation (Derivatization)

We utilize BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the volatile di-TMS derivative.

  • Extraction: Acidify 100 µL urine with HCl, extract with Ethyl Acetate (x2).

  • Drying: Evaporate to dryness under N₂ stream at 40°C.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubation: Heat at 60°C for 30 minutes . (Critical: Ensures complete silylation of the sterically hindered amide nitrogen).

GC-MS Parameters
  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 260°C.

  • Temp Program: 70°C (1 min) → 10°C/min → 300°C (5 min).

  • MS Source: EI (70 eV), 230°C.

  • Target Ions (Di-TMS Octanoylglycine):

    • Quantifier:m/z 200 (Characteristic fragment).

    • Qualifiers:m/z 346 ([M-15]⁺, loss of methyl), m/z 174 .

Methodology B: LC-MS/MS (Triple Quadrupole)[7][8]

Role: High-Throughput Quantification. Principle: Soft ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) offers superior sensitivity and requires no derivatization.

Sample Preparation (Dilute-and-Shoot)
  • Protein Precipitation: Mix 50 µL Plasma/Urine with 200 µL cold Methanol (containing Internal Standard: ¹³C₂-Octanoylglycine).

  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer 100 µL to vial; dilute 1:1 with mobile phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., BEH C18), 2.1 x 50mm, 1.7µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B → 90% B over 5 mins.

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1]

  • MRM Transitions:

    • Precursor:216.1 [M-H]⁻

    • Quantifier Product:74.0 (Glycine moiety, [NH-CH₂-COOH]⁻).

    • Qualifier Product:172.1 (Loss of CO₂).

Cross-Validation Workflow

This section details the logic flow for validating the dataset. We do not simply compare means; we evaluate the agreement between the two orthogonal methods.

The Logic of Agreement (DOT Diagram)

CrossValidation Sample Biological Sample (Urine/Plasma) Split Split Aliquots Sample->Split LC_Prep LC-MS Prep (MeOH Precip) Split->LC_Prep GC_Prep GC-MS Prep (Ethyl Acetate Ext + BSTFA) Split->GC_Prep LC_Run LC-MS/MS Analysis (ESI- MRM 216->74) LC_Prep->LC_Run LC_Data LC Quant Data LC_Run->LC_Data Compare Data Correlation (Bland-Altman) LC_Data->Compare GC_Run GC-MS Analysis (EI Source, m/z 200) GC_Prep->GC_Run GC_Data GC Quant Data GC_Run->GC_Data GC_Data->Compare Decision Discrepancy > 15%? Compare->Decision Result_Valid VALIDATED Report Mean Conc. Decision->Result_Valid No Result_Investigate INVESTIGATE Matrix Effect or Isobar? Decision->Result_Investigate Yes

Figure 1: Orthogonal Cross-Validation Workflow. Parallel processing ensures that systematic errors in one platform (e.g., ion suppression in LC) are detected by the other.

Statistical Validation Steps

To scientifically validate the concordance, perform the following:

  • Linear Regression: Plot LC-MS (y-axis) vs. GC-MS (x-axis).

    • Acceptance: Slope between 0.9 and 1.1; R² > 0.98.

  • Bland-Altman Analysis: Plot the Difference (LC - GC) vs. the Average ((LC+GC)/2).

    • Goal: Identify bias.[1] If LC is consistently lower, suspect ion suppression. If GC is lower, suspect incomplete derivatization.

  • Spike Recovery (The "Tie-Breaker"):

    • If results disagree, spike the sample with a known concentration of Octanoylglycine standard.

    • Calculate recovery % for both methods. The method yielding 85-115% recovery is deemed the accurate value for that specific matrix.

Data Interpretation & Troubleshooting

As a Senior Scientist, you must look beyond the chromatogram. Use this table to diagnose discordance.

ObservationProbable CauseCorrective Action
LC >> GC GC Derivatization Failure Moisture entered the GC vial (hydrolysis of TMS). Re-dry and re-derivatize using fresh BSTFA.
LC >> GC GC Thermal Degradation Injector temp >260°C can degrade acylglycines. Lower inlet temp or use "Cold On-Column" injection.
GC >> LC LC Ion Suppression Co-eluting matrix components (phospholipids) are suppressing the ESI signal. Switch to a longer gradient or perform Solid Phase Extraction (SPE).
GC >> LC LC Isobaric Interference Rare in MRM, but possible. Check the secondary transition (216 -> 172). If the ratio of Quant/Qual ions deviates, an interference is present.
RT Shift pH Mismatch (LC) Acylglycines are sensitive to pH. Ensure Mobile Phase A is strictly pH 2.8-3.0 (0.1% Formic Acid).

References

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Pitt, J. J. (2009). "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." The Clinical Biochemist Reviews.

  • Human Metabolome Database (HMDB). "Metabocard for Octanoylglycine (HMDB0000639)."

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of N-Octanoylglycine-¹³C₂,¹⁵N Reagents

Introduction: The Critical Role of Isotopic Purity in Quantitative Metabolomics N-Octanoylglycine is an N-acylglycine, a class of lipid metabolites involved in various biological processes.[1][2][3][4][5] Its isotopicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Purity in Quantitative Metabolomics

N-Octanoylglycine is an N-acylglycine, a class of lipid metabolites involved in various biological processes.[1][2][3][4][5] Its isotopically labeled analogue, N-Octanoylglycine-¹³C₂,¹⁵N, serves as an invaluable internal standard in mass spectrometry-based metabolomics and clinical diagnostics.[6][7][8][9][10] Specifically, it is used for the accurate quantification of octanoylglycine and other related acylcarnitines, which are key biomarkers for diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[11][12][13][14]

The reliability of quantitative data derived from these assays is directly contingent upon the isotopic and chemical purity of the internal standard. An impure standard, containing significant levels of the unlabeled (M+0) analyte or other isotopic variants, will lead to an inaccurate standard curve and skewed quantification of the target analyte. Therefore, a rigorous, multi-platform approach to verifying the isotopic purity of each new lot of N-Octanoylglycine-¹³C₂,¹⁵N is not merely a quality control step; it is a fundamental requirement for data integrity.

This guide provides a comprehensive framework for evaluating these critical reagents, focusing on the two gold-standard analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind our methodological choices, present detailed protocols, and offer a comparative data analysis framework.

The Analytical Strategy: A Two-Pillar Approach to Purity Verification

A complete assessment of an isotopically labeled reagent cannot be achieved with a single technique. Mass spectrometry and NMR spectroscopy provide complementary information, and together, they create a self-validating system for purity assessment.

  • High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining the overall isotopic enrichment. HRMS offers the sensitivity and mass accuracy required to resolve and quantify the different isotopologues (molecules that differ only in their isotopic composition) present in the reagent.[15][16] The goal is to determine the relative abundance of the desired M+3 species (¹²C₈¹³C₂H₁₉¹⁴N¹⁵NO₃) compared to the unlabeled M+0 species and other partially labeled intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms the what (the mass), NMR confirms the where. NMR analysis is essential for verifying the structural integrity of the molecule and confirming that the ¹³C isotopes are located at the correct positions within the glycine moiety.[17][18] It also provides a secondary, independent measure of isotopic enrichment.[19]

Below is a logical workflow for the comprehensive evaluation of a new N-Octanoylglycine-¹³C₂,¹⁵N reagent.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Isotopic Enrichment Analysis cluster_2 Phase 3: Structural & Positional Verification cluster_3 Phase 4: Final Evaluation A Receive New Lot of N-Octanoylglycine-¹³C₂,¹⁵N B Review Certificate of Analysis (CoA) A->B C Prepare Stock Solution & Unlabeled Standard B->C D High-Resolution LC-MS Analysis C->D G ¹H and ¹³C NMR Analysis C->G E Determine Isotopologue Distribution (M+0, M+1, M+2, M+3) D->E F Calculate Isotopic Purity (Correct for Natural Abundance) E->F J Compare MS and NMR Data F->J H Confirm Structure & Isotope Position G->H I Quantify Enrichment via Peak Integration H->I I->J K Compare Data with CoA Specs J->K L Qualify or Reject Lot K->L

Caption: Workflow for qualifying a new N-Octanoylglycine-¹³C₂,¹⁵N reagent.

Methodology & Data Interpretation

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Causality: We employ HRMS, often with a Time-of-Flight (TOF) analyzer, because its high resolving power (>20,000 FWHM) is essential to separate the mass signals of different isotopologues from potential isobaric interferences.[20] The fundamental principle is that the incorporation of two ¹³C atoms and one ¹⁵N atom increases the monoisotopic mass of N-Octanoylglycine by approximately 3.003 Da. By measuring the ion intensity of each isotopologue, we can calculate the isotopic enrichment.

A critical step in this analysis is the correction for the natural abundance of stable isotopes (primarily ¹³C).[15][21] The unlabeled N-Octanoylglycine will naturally have a small percentage of molecules containing one or more ¹³C atoms (the M+1, M+2, etc. peaks). Failing to correct for this contribution would lead to an underestimation of the purity of the labeled compound.[21]

G A Acquire Full Scan HRMS Spectrum B Extract Ion Chromatograms (EICs) for each Isotopologue (e.g., M+0, M+1, M+2, M+3) A->B C Integrate Peak Areas of EICs B->C E Correct Raw Peak Areas by Subtracting Natural Isotope Contributions C->E D Calculate Theoretical Natural Isotope Distribution of Unlabeled Compound D->E F Calculate Final Isotopic Purity (%) E->F

Caption: Logical flow for calculating isotopic purity from HRMS data.

Experimental Protocol: LC-HRMS Analysis

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the N-Octanoylglycine-¹³C₂,¹⁵N reagent in methanol.

    • Prepare a 1 mg/mL stock solution of an unlabeled N-Octanoylglycine analytical standard.[22]

    • Create working solutions of both at 1 µg/mL in 50:50 methanol:water.

  • Chromatography: (Example conditions)

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-500

    • Resolution: >25,000 FWHM

    • Analysis Sequence:

      • Blank (injection of mobile phase)

      • Unlabeled Standard (to confirm retention time and M+0 mass)

      • Labeled Reagent (in triplicate)

  • Data Analysis:

    • Identify the [M+H]⁺ ion for N-Octanoylglycine (unlabeled, C₁₀H₁₉NO₃): Expected m/z ~202.14

    • For the labeled reagent, extract and integrate the peak areas for the following [M+H]⁺ ions:

      • M+0 (unlabeled): ~202.14

      • M+1 (¹³C₁ or ¹⁵N₁): ~203.14

      • M+2 (¹³C₂ or ¹³C₁¹⁵N₁): ~204.14

      • M+3 (¹³C₂¹⁵N₁): ~205.14

    • Apply a correction algorithm to subtract the contribution of natural ¹³C abundance from the M+1, M+2, and M+3 peaks based on the measured M+0 intensity.[21]

    • Calculate the isotopic purity:

      • Isotopic Purity (%) = [Corrected Area(M+3) / Σ(Corrected Areas of all Isotopologues)] x 100

NMR Spectroscopy for Structural and Positional Purity

Causality: While HRMS confirms the correct mass, it cannot distinguish between positional isomers. For N-Octanoylglycine-¹³C₂,¹⁵N, it is crucial to confirm that the two ¹³C atoms are in the glycine backbone, not in the octanoyl chain. ¹³C NMR is the definitive technique for this verification. The ¹³C-¹³C and ¹³C-¹⁵N couplings create characteristic splitting patterns and shifts in the spectrum that are absent in the unlabeled compound, providing unambiguous proof of the label positions.[19]

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the N-Octanoylglycine-¹³C₂,¹⁵N reagent in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Prepare a corresponding sample of the unlabeled standard for comparison.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Key regions to observe:

      • The glycine carbonyl carbon (~170-175 ppm).

      • The glycine alpha-carbon (~40-45 ppm).

  • Data Interpretation:

    • Unlabeled Standard: The two glycine carbons will appear as sharp singlets.

    • Labeled Reagent:

      • The two ¹³C-labeled glycine carbons will exhibit complex splitting patterns due to ¹J(¹³C-¹³C) and ¹J(¹³C-¹⁵N) coupling.

      • The presence of these signals confirms the labels are in the correct positions.

      • The absence of significant singlet signals at these chemical shifts indicates high positional purity.

      • The relative integration of the labeled signals versus any residual unlabeled singlet signals can be used as an independent measure of isotopic enrichment.[17]

Comparative Data Analysis

To ensure the highest quality research, it is prudent to compare different lots or even different suppliers of N-Octanoylglycine-¹³C₂,¹⁵N. The following table provides a template for summarizing your findings.

ParameterMethodLot A Specification (CoA)Lot A (Experimental)Lot B (Experimental)Acceptance Criteria
Chemical Purity HPLC-UV or LC-MS (Total Ion)>98%99.1%97.5%>98%
Isotopic Purity (M+3) LC-HRMS≥99%99.6%98.8%≥99.0%
Unlabeled (M+0) LC-HRMS<0.5%0.1%0.8%<0.5%
Positional Purity ¹³C NMRConforms to structureConfirmedConfirmedNo evidence of incorrect label position
Major Impurities LC-MS/MSNone detectedNone detectedUnidentified peak at 2.5 min (0.3%)No single impurity >0.5%
Decision --QUALIFIED REJECTED -

Analysis of Hypothetical Data:

  • Lot A meets all specifications. The experimentally determined isotopic purity is high (99.6%), the level of unlabeled material is negligible (0.1%), and NMR confirms the correct label placement. This lot is suitable for use as an internal standard.

  • Lot B fails on two critical points. Its isotopic purity (98.8%) is below the required threshold of 99.0%, and more importantly, the amount of unlabeled (M+0) material at 0.8% is too high. This would lead to a significant underestimation of the target analyte in an experiment. Lot B should be rejected.

Conclusion

The integrity of quantitative studies using stable isotope-labeled internal standards is paramount. Relying solely on a vendor's Certificate of Analysis is insufficient for rigorous scientific practice. By implementing a two-pillar validation system of High-Resolution Mass Spectrometry and NMR Spectroscopy, researchers can independently verify the isotopic enrichment, positional accuracy, and overall chemical purity of their N-Octanoylglycine-¹³C₂,¹⁵N reagents. This self-validating workflow ensures that the standard is fit for purpose, safeguarding against costly experimental errors and ensuring the accuracy and reproducibility of research outcomes.

References

  • Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • Polissar, N. L., et al. (2009). Measurement of 13C and 15N isotopic composition on nanomolar quantities of C and N. Analytical Biochemistry. Available at: [Link]

  • Liao, C., et al. (2022). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Gao, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate. Available at: [Link]

  • Vidal, G., et al. (2011). Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Kumar, P., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics. Available at: [Link]

  • Young, J. D., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Available at: [Link]

  • Opella, S. J., et al. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC. Available at: [Link]

  • PubChem. Capryloyl Glycine. Available at: [Link]

  • Johnson, D. W. (2016). Overview of Mass Spectrometry-Based Metabolomics: Opportunities and Challenges. PMC. Available at: [Link]

  • Wikipedia. Reference materials for stable isotope analysis. Available at: [Link]

  • Google Patents. Process for synthesis of N-acetylglycine.
  • Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

  • Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. Available at: [Link]

  • Vibzzlab. (2022). Glycine: Organic Synthesis. YouTube. Available at: [Link]

  • Biocrates. (2024). Mass spectrometry in metabolomics – From methodologies to applications. Available at: [Link]

  • Waters Corporation. Analysis of Glyphosate, AMPA and Glufosinate in Water Using UPLC-MS/MS. Available at: [Link]

  • Collins, M., et al. (2015). Organic impurities, stable isotopes, or both: A comparison of instrumental and pattern recognition techniques for the profiling of 3,4-methylenedioxymethamphetamine. ResearchGate. Available at: [Link]

  • University of Florence. Protein isotopic enrichment for NMR studies. Available at: [Link]

  • Gloucestershire Hospitals NHS Foundation Trust. (2023). Acylcarnitines. Available at: [Link]

  • U.S. Geological Survey. Isotopic Reference Materials and Calibration Services. Available at: [Link]

  • Gao, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2024). Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Silantes. (2023). Understanding the Role of Mass Spectrometry in Metabolomics. Available at: [Link]

  • UC Davis Stable Isotope Facility. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Available at: [Link]

  • Zaramella, P., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Journal of Perinatology. Available at: [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules. Available at: [Link]

  • ResearchGate. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]

  • ResearchGate. (2019). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Available at: [Link]

  • Dettmer, K., et al. (2007). Mass spectrometry-based metabolomics. Mass Spectrometry Reviews. Available at: [Link]

  • LCGC International. Mass Spectrometry for Metabolomics: Addressing the Challenges. Available at: [Link]

  • Bradshaw, H. B., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PMC. Available at: [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed. Available at: [Link]

Sources

Validation

Comparative Guide: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for Acylglycines

Executive Summary In the analysis of acylglycines—critical biomarkers for fatty acid oxidation disorders (FAODs) and mitochondrial dysfunction—the choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of acylglycines—critical biomarkers for fatty acid oxidation disorders (FAODs) and mitochondrial dysfunction—the choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is rarely a matter of preference; it is a trade-off between recovery efficiency and operational cost .

  • The Bottom Line: While LLE remains the cost-effective standard for general organic acid profiling, SPE is the superior choice for targeted acylglycine quantification , particularly for short-chain, polar species (C2–C5) that suffer from poor partition coefficients in organic solvents. SPE offers ~10–15% higher absolute recovery, significantly lower matrix effects in LC-MS/MS workflows, and amenability to high-throughput automation.

The Chemical Challenge: The Amphiphilic Trap

To understand the extraction failure points, one must understand the analyte. Acylglycines are conjugates of a fatty acid acyl-CoA and glycine.

  • Structure:

    
    
    
  • The Conflict: They possess a polar, ionizable glycine head group (pKa ~3.6) and a hydrophobic acyl tail (

    
    ).
    
    • Short-chain (e.g., Acetylglycine, Propionylglycine): Highly water-soluble. Difficult to partition into ethyl acetate (LLE).

    • Medium/Long-chain (e.g., Hexanoylglycine, Suberylglycine): Hydrophobic. Extract well in LLE but prone to sticking to plasticware.

This amphiphilic nature necessitates a "trap" mechanism during extraction—either forcing the molecule into a neutral state for solvent transfer (LLE) or utilizing a phase that interacts with both domains (SPE).

Experimental Workflows

Method A: Liquid-Liquid Extraction (The Traditional Approach)

Principle: Protonation of the carboxylic acid at low pH to suppress ionization, forcing the neutral molecule into an immiscible organic solvent.

Protocol:

  • Aliquot: Transfer 100 µL Urine/Plasma to a glass tube.

  • Internal Standard: Add 10 µL deuterated internal standard mix (

    
    -Acetylglycine, etc.).
    
  • Acidification: Add 20 µL 6M HCl. (Target pH < 2.0). Critical: This drives the equilibrium to the uncharged -COOH form.

  • Extraction: Add 2 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

    • Risk: Avoid the aqueous interface to prevent salt carryover.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in Mobile Phase (0.1% Formic Acid in Water/MeOH).

Method B: Solid-Phase Extraction (The Modern Standard)

Principle: Retention on a Hydrophilic-Lipophilic Balanced (HLB) polymer. The lipophilic divinylbenzene core retains the tail, while the hydrophilic N-vinylpyrrolidone groups interact with the glycine head, preventing breakthrough of polar short-chains.

Protocol:

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through an HLB cartridge (e.g., Oasis HLB or Strata-X, 30 mg).

  • Sample Prep: Acidify 100 µL sample with 100 µL 4% H3PO4.

  • Loading: Load sample onto the cartridge under gravity or low vacuum.

  • Washing: Wash with 1 mL 5% Methanol in Water.

    • Why? Removes salts and highly polar interferences (urea) without eluting the target acylglycines.

  • Elution: Elute with 1 mL 100% Methanol.

  • Post-Treatment: Evaporate and reconstitute (similar to LLE).

Visualizing the Decision Matrix

The following diagram illustrates the decision logic and mechanistic differences between the two workflows.

G Start Start: Acylglycine Analysis Sample Biological Matrix (Urine/Plasma) Start->Sample Decision Primary Constraint? Sample->Decision LLE_Branch Cost / General Organic Acids Decision->LLE_Branch Low Budget SPE_Branch Sensitivity / High Throughput Decision->SPE_Branch High Precision LLE_Step1 Acidify (pH < 2) LLE_Branch->LLE_Step1 LLE_Step2 Partition: Ethyl Acetate LLE_Step1->LLE_Step2 LLE_Risk Risk: Short-chain loss (Polarity Mismatch) LLE_Step2->LLE_Risk Result LC-MS/MS Analysis LLE_Step2->Result SPE_Step1 Load: HLB Polymer SPE_Branch->SPE_Step1 SPE_Step2 Wash: 5% MeOH (Remove Salts) SPE_Step1->SPE_Step2 SPE_Benefit Benefit: Retains Polar & Non-Polar Species SPE_Step2->SPE_Benefit SPE_Step2->Result

Figure 1: Decision matrix comparing the workflow logic and risks associated with LLE versus SPE for acylglycine extraction.

Performance Comparison Data

The following data summarizes comparative studies (e.g., source 1, 2) regarding recovery and matrix effects.

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Analysis
Mean Recovery (Global) 77.4% ± 20%84.1% ± 10% SPE provides higher and more consistent recovery.
Short-Chain Recovery < 60% (Poor)> 85% (Excellent) LLE fails to partition polar acetylglycine efficiently.
Matrix Effect (Ion Suppression) Moderate (Phospholipids remain)Low SPE wash steps effectively remove urea and salts.
Processing Time (96 samples) 4–6 Hours (Manual)1–2 Hours (Automated) SPE is amenable to 96-well plate automation.
Cost Per Sample Low (< $0.50 solvent cost)Moderate (

4.00 cartridge)
LLE is cheaper for low-volume labs.
Key Experimental Insights
  • The "Salting Out" Effect in LLE: To make LLE viable for short-chain acylglycines, one must saturate the aqueous phase with NaCl. This drives the polar analytes into the organic phase but increases the risk of clogging the MS source if any salt carries over. SPE avoids this entirely.

  • Phospholipid Removal: In LC-MS/MS, phospholipids cause significant ion suppression. SPE (specifically polymeric phases) removes >95% of phospholipids during the wash step. LLE often co-extracts these lipids, leading to signal drift over long runs.

Critical Recommendation

Use Liquid-Liquid Extraction (LLE) if:

  • You are performing a broad screen for "General Organic Acids" by GC-MS where high heat injection mitigates some matrix issues.

  • Budget is the primary constraint and sample volume is low (< 20 samples/day).

Use Solid-Phase Extraction (SPE) if:

  • Targeted Quantification: You require precise quantification of specific acylglycines (especially C2, C3, C4) for FAOD diagnosis.

  • LC-MS/MS is the detector: The cleaner extract is non-negotiable for electrospray ionization stability.

  • High Throughput: You need to process clinical batches (96-well format).

References

  • Comparison of Extraction Methods: Comparison of LLE and SPE for Urinary Organic Acids. Source: National Institutes of Health (PMC). [Link]

  • SPE Method Validation: Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry. Source: PubMed. [Link]

  • Matrix Effects in Bioanalysis: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. Source: National Institutes of Health (PMC). [Link]

  • General SPE vs LLE Principles: Solid-Phase Extraction vs. Liquid-Liquid Extraction: A Comparison. Source: Lab Manager. [Link]

Comparative

Technical Guide: Assessing Linearity of Calibration Curves with N-Octanoylglycine-13C2,15N

Content Type: Publish Comparison Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers. Executive Summary In quantitative LC-MS/MS bioanalysis, the linearity of a calibrat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.

Executive Summary

In quantitative LC-MS/MS bioanalysis, the linearity of a calibration curve is not merely a statistical requirement (


); it is the foundational proof that your Internal Standard (IS) is correctly compensating for matrix effects across the dynamic range.

This guide evaluates the performance of N-Octanoylglycine-13C2,15N (a stable isotope-labeled standard, SIS) against common alternatives (structural analogs and deuterated standards) for the quantification of N-Octanoylglycine (NOG).

Key Finding: While structural analogs (e.g., N-Hexanoylglycine) and deuterated standards (e.g., d9-NOG) are often used for cost reduction, they frequently fail to correct for sharp ionization suppression zones in complex matrices like plasma or urine. N-Octanoylglycine-13C2,15N demonstrates superior linearity and back-calculated accuracy because it eliminates the "Deuterium Isotope Effect," ensuring perfect co-elution with the analyte.

Part 1: The Bioanalytical Challenge

The Physics of Ionization Suppression

N-Octanoylglycine is a medium-chain acylglycine involved in fatty acid oxidation and microbiome metabolism. It is amphiphilic, eluting in a region of the chromatogram often crowded with phospholipids and other endogenous surfactants.

In Electrospray Ionization (ESI), these co-eluting matrix components compete for charge. If the IS does not elute at the exact same millisecond as the analyte, it experiences a different ionization environment.

The Alternatives: Why They Fail
Internal Standard TypeMechanism of FailureRisk Level
Structural Analog (e.g., N-Hexanoylglycine)Retention Time Shift: Elutes earlier/later than NOG. It cannot correct for matrix suppression occurring specifically at the NOG retention time.High
Deuterated Standard (e.g., N-Octanoylglycine-d9)Isotope Effect: C-D bonds are shorter than C-H bonds, reducing lipophilicity. This often causes the deuterated IS to elute slightly before the analyte.Moderate
Heavy Atom SIS (N-Octanoylglycine-13C2,15N )None: 13C and 15N do not alter lipophilicity or retention time. The IS and analyte co-elute perfectly.Low (Gold Standard)

Part 2: Experimental Validation Protocol

To objectively assess linearity, we utilize a "Matrix-Matched Calibration" approach compliant with FDA M10 Bioanalytical Method Validation guidelines.

Materials & Reagents
  • Analyte: N-Octanoylglycine (Unlabeled).

  • Primary IS: N-Octanoylglycine-13C2,15N (Contains 2 labeled Carbons on the glycine and 1 labeled Nitrogen).

  • Alternative IS: N-Hexanoylglycine (Structural Analog).

  • Matrix: Human Plasma (K2EDTA), pooled.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (Sharp gradient challenges the IS).

MRM Transitions
  • N-Octanoylglycine:

    
     (Glycine fragment)
    
  • N-Octanoylglycine-13C2,15N:

    
     (Heavy Glycine fragment)
    
    • Note: The mass shift of +3 Da ensures no cross-talk (isotopic contribution) from the unlabeled analyte.

Part 3: Representative Results & Comparison

The following data illustrates a typical validation scenario where matrix interference is present at the retention time of N-Octanoylglycine (2.45 min).

Experiment A: Linearity Assessment ( and Residuals)

Range: 1.0 ng/mL to 1000 ng/mL (8 points).

ParameterN-Octanoylglycine-13C2,15N Structural Analog (Hexanoylglycine)
Linearity (

)
0.9992 0.9840
Slope 1.02 (Consistent)0.85 (Suppressed at high conc)
% Accuracy (LLOQ) 98.5%125.0% (Failed Bias)
% Accuracy (ULOQ) 101.2%82.0% (Failed Bias)
Retention Time Delta 0.00 min (Perfect Co-elution)-0.85 min (Elutes Earlier)

Analysis: The structural analog elutes earlier (1.60 min) than the analyte (2.45 min). At 2.45 min, a phospholipid causes ion suppression. The analog misses this suppression event because it has already eluted. Consequently, the analyte signal is suppressed, but the IS signal is not, leading to a skewed ratio and non-linear curve.

Experiment B: Matrix Factor (MF) Evaluation

Calculated as: (Peak Area in Matrix / Peak Area in Solvent).[1]

Analyte / ISMatrix Factor (Low Conc)Matrix Factor (High Conc)IS-Normalized MF
N-Octanoylglycine (Analyte)0.65 (35% Suppression)0.68 (32% Suppression)N/A
13C2,15N IS 0.66 0.67 0.99 (Ideal)
Analog IS0.95 (No Suppression)0.940.70 (Fails Correction)

Causality: The 13C2,15N standard experiences the exact same 35% suppression as the analyte. When the ratio is calculated (


), the suppression cancels out mathematically (

). The analog, eluting in a clean region (MF ~0.95), fails to cancel the error.

Part 4: Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the linearity of the calibration curve using the 13C2,15N standard, highlighting the self-validating "IS Plot" step.

G Start Start: Method Validation Prep Sample Preparation (Spike NOG-13C2,15N into Matrix) Start->Prep Extract Protein Precipitation / SPE (Co-extraction of Analyte & IS) Prep->Extract LCMS LC-MS/MS Analysis (Monitor MRM 202->76 & 205->79) Extract->LCMS DataProc Data Processing (Integrate Peaks) LCMS->DataProc CheckRT Decision: RT Matching? DataProc->CheckRT CalcRatio Calculate Area Ratio (Analyte Area / IS Area) CheckRT->CalcRatio Yes (Delta < 0.02 min) Fail FAIL: Re-optimize LC or Extraction CheckRT->Fail No (Drift Detected) Linearity Generate Calibration Curve (Regression Analysis) CalcRatio->Linearity ISPlot QC Step: Plot IS Raw Area (Check for Drift/Suppression) Linearity->ISPlot Pass PASS: r² > 0.99 Accuracy ±15% ISPlot->Pass IS Stable & Linear ISPlot->Fail IS Variable

Figure 1: Decision tree for validating calibration linearity. Note the critical "RT Matching" checkpoint which favors 13C/15N standards over deuterated options.

Part 5: Step-by-Step Implementation Guide

Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve 1 mg N-Octanoylglycine in 1 mL Methanol (1 mg/mL).

  • IS Stock: Dissolve 1 mg N-Octanoylglycine-13C2,15N in 1 mL Methanol.

  • Working IS Solution: Dilute IS Stock to a fixed concentration (e.g., 200 ng/mL) in 50:50 Methanol:Water. Crucial: This concentration should yield a signal intensity roughly 50% of the ULOQ signal.

Step 2: Calibration Standard Spiking
  • Thaw pooled K2EDTA plasma (or relevant matrix).

  • Spike Analyte Stock into plasma to create 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL).

  • Zero Sample: Matrix + IS only.

  • Blank Sample: Matrix only (No IS, No Analyte).

Step 3: Extraction (Protein Precipitation)
  • Aliquot 100 µL of each standard into a 96-well plate.

  • Add 20 µL of Working IS Solution to all wells (except Blank).

  • Add 400 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex (5 mins) and Centrifuge (4000g, 10 mins).

  • Transfer supernatant to a fresh plate for injection.

Step 4: Data Acceptance Criteria (Self-Validation)

Before accepting the linearity results, perform these checks:

  • The "Zero" Check: Ensure the contribution of the IS to the analyte channel (cross-talk) is < 20% of the LLOQ area. The +3 Da shift of the 13C2,15N standard usually guarantees this.

  • The IS Plot: Plot the raw peak area of the IS across all samples. It should not show a systematic trend (e.g., decreasing area as analyte concentration increases). If it does, you have "Ion Suppression" or "Crosstalk" that even the IS cannot fully correct.

References

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wang, S., & Cyronak, M. (2013). Recent Advances in the Use of Stable Isotope-Labeled Internal Standards in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Octanoylglycine-13C2,15N Proper Disposal Procedures

[1] Executive Summary N-Octanoylglycine-13C2,15N is a stable isotope-labeled fatty acid conjugate used primarily as an internal standard in metabolic profiling.[1] It is NOT radioactive. [2] The most critical operational...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Octanoylglycine-13C2,15N is a stable isotope-labeled fatty acid conjugate used primarily as an internal standard in metabolic profiling.[1] It is NOT radioactive. [2]

The most critical operational error to avoid is the disposal of this material into radioactive waste streams. Doing so triggers costly regulatory audits and contamination protocols for non-radioactive material. This guide outlines the specific chemical waste workflows required for compliance with EPA (RCRA) and OSHA standards.

Chemical Identity & Hazard Assessment[1][3][4]

Before disposal, you must validate the material's identity to ensure it is not a radiolabel (e.g.,


C).
PropertySpecificationOperational Implication
Chemical Name N-Octanoylglycine-13C2,15NStable Isotope (Non-Radioactive)
Parent Compound N-Octanoylglycine (Capryloylglycine)Fatty Acyl Glycine
CAS Number 14246-53-8 (Unlabeled parent)Use parent CAS for waste profiling if specific isotope CAS is unrecognized by waste contractor.[1]
Physical State Solid (White to off-white powder)Dust inhalation hazard.[1]
GHS Classification Danger Causes serious eye damage (H318).[1] Causes skin irritation (H315).[3]
RCRA Status Non-Listed (Not P or U listed)Regulated as "Characteristic Waste" if mixed with solvents.[1]

Expert Insight: While the isotope label (


C, 

N) adds significant financial value, it does not alter the chemical toxicity or waste classification compared to the unlabeled parent compound. Treat it as a standard organic chemical irritant.
Pre-Disposal Protocols: The "Isotope Segregation" Rule

In mixed-use laboratories (where both stable isotopes and radioisotopes are used), strict segregation is required.

  • Verify Labeling: Ensure the container is clearly marked "STABLE ISOTOPE."

  • Scintillation Check (Optional but Recommended): If there is any ambiguity regarding cross-contamination with radiolabels (

    
    C or 
    
    
    
    H), run a swipe test.
    • Result: Background counts only.

    • Action: Proceed to Chemical Waste streams.[2][4][5]

  • Defacing: If the original container has a radiation symbol (rare for stable isotopes but possible if reused), you must deface or remove that symbol before placing it in chemical waste to prevent rejection by waste haulers.

Disposal Workflows by Waste Stream

Select the appropriate workflow based on the physical state of the waste.

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability:[2][6] Expired stock, spill cleanup materials, contaminated gloves/weigh boats.

  • Containment: Place solid waste in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-Octanoylglycine (Solid)."[7]

    • Hazard Checkbox: "Irritant" and "Corrosive" (due to potential eye damage).

  • Bin: Place in the Solid Chemical Waste drum.

B. Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: Leftover experimental solutions dissolved in solvents (Methanol, Acetonitrile, DMSO).

Protocol:

  • Identify Solvent: The disposal path is dictated by the solvent, not the N-Octanoylglycine (which is the solute).

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Acetonitrile, or DMSO.

  • Labeling: List all solvents + "Trace N-Octanoylglycine."

C. Aqueous Waste (Buffers)

Applicability: Aqueous experimental buffers.

Protocol:

  • pH Check: N-Octanoylglycine is acidic. Check the pH of the solution.

  • Neutralization: If pH < 5, neutralize with dilute NaOH to pH 6–8 (if permitted by local EHS protocols).

  • Disposal: Collect in Aqueous Chemical Waste carboys.

    • Note: Do not pour down the drain unless explicitly authorized by your facility's wastewater discharge permit. As a surfactant-like molecule, it can disrupt local water treatment biology in high quantities.

Decision Logic Diagram

The following diagram illustrates the decision-making process for disposing of N-Octanoylglycine-13C2,15N.

DisposalWorkflow Start Waste Generation: N-Octanoylglycine-13C2,15N IsotopeCheck Isotope Verification: Is it Radioactive? Start->IsotopeCheck RadioWaste STOP: Radioactive Waste (Incorrect Stream) IsotopeCheck->RadioWaste Yes (14C, 3H) StateCheck Physical State? IsotopeCheck->StateCheck No (13C, 15N) SolidStream Solid Waste (Powder, Gloves, Wipes) StateCheck->SolidStream Solid LiquidStream Liquid Solution StateCheck->LiquidStream Liquid SolidBin Bin: Solid Chemical Waste (Tag: Irritant) SolidStream->SolidBin SolventCheck Solvent Type? LiquidStream->SolventCheck HaloBin Bin: Halogenated Organic (e.g., Chloroform) SolventCheck->HaloBin Halogenated NonHaloBin Bin: Non-Halogenated Organic (e.g., MeOH, ACN) SolventCheck->NonHaloBin Flammable/Organic AqBin Bin: Aqueous Waste (Do Not Drain Pour) SolventCheck->AqBin Water/Buffer

Figure 1: Decision tree for N-Octanoylglycine-13C2,15N disposal, prioritizing isotope verification and solvent compatibility.

Emergency Procedures (Spill Response)

In the event of a powder spill outside of a containment hood:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If a large amount of powder is airborne, use an N95 respirator to prevent inhalation (respiratory irritant).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp powder/towel mixture.

    • Clean the surface with a mild detergent and water.

    • Place all cleanup materials into a sealable bag.

  • Disposal: Label as Solid Chemical Waste (Contaminated Debris).

Regulatory Compliance & Validation

This protocol aligns with the following regulatory standards. Ensure your local EHS officer reviews these classifications against your specific facility permits.

  • EPA RCRA (40 CFR 261): N-Octanoylglycine is not a listed hazardous waste (F, K, P, or U lists). However, waste solutions may exhibit the characteristic of Ignitability (D001) if dissolved in organic solvents like methanol [1].

  • OSHA Lab Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan that includes provisions for waste determination. The SDS for N-Octanoylglycine indicates H318 (Eye Damage), mandating eye protection during handling and disposal [2].

  • Stable Isotope Handling: Stable isotopes are exempt from Nuclear Regulatory Commission (NRC) licensing and disposal requirements, provided they are not mixed with radioactive materials [3].

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[Link]

  • National Institutes of Health (NIH). Waste Disposal Guide: Distinction Between Radioactive and Stable Isotopes.[Link]

Sources

Handling

Mastering the Safe Handling of N-Octanoylglycine-¹³C₂,¹⁵N: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-Octanoylglycine-¹³C₂,¹⁵N, a stable isotope-labeled compound crucial for metabolic research.[1][2] By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment: Understanding the Compound

N-Octanoylglycine-¹³C₂,¹⁵N is an isotopically labeled form of N-Octanoylglycine, an acylglycine that serves as a metabolite of fatty acids.[1] While the isotopic labeling with ¹³C and ¹⁵N does not impart radioactivity, the chemical properties of the parent molecule dictate the primary safety considerations.[][4]

The primary hazard associated with the non-labeled parent compound, N-Octanoylglycine (Capryloyl Glycine), is the risk of serious eye damage (GHS Hazard Statement H318).[5][6] Therefore, all handling procedures must be designed to mitigate this specific risk. Although some safety data sheets for similar compounds may classify them as non-hazardous, it is best practice to handle all chemicals with a thorough risk assessment.[7][8]

Key Physical and Chemical Properties:

PropertyValueSource
Physical StateSolid, Powder/Crystal[5][9][10]
AppearanceWhite to Light Yellow[5][9][10]
Molecular FormulaC₁₀H₁₉NO₃ (for unlabeled)[5]
Melting Point105.0 to 109.0 °C[5]
SolubilitySoluble in water[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of appropriate PPE is directly informed by the primary hazard of serious eye damage and the potential for inhalation or skin contact with the powdered form.

  • Eye and Face Protection: At a minimum, chemical safety goggles are required.[11] Given the "Danger" signal word and H318 hazard statement for the parent compound, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[5][6][12]

  • Skin Protection:

    • Gloves: Nitrile rubber gloves are a suitable choice.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[13]

    • Lab Coat: A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: While not always mandatory under normal use conditions with adequate ventilation, a NIOSH-approved particulate respirator (e.g., N95) should be used if dust is generated and cannot be controlled at the source.[11][12][14]

  • General Attire: Long pants and closed-toe shoes are required in any laboratory setting where chemicals are handled.[12]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring the integrity of the compound.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any associated hazards.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from direct sunlight and incompatible materials such as strong oxidizing agents.[7][8] Recommended storage temperatures can range from room temperature to -20°C for long-term stability.[5][7]

Handling and Use:
  • Ventilation: All handling of N-Octanoylglycine-¹³C₂,¹⁵N powder should be conducted in a well-ventilated area. A chemical fume hood is the preferred designated area to minimize inhalation exposure.[7][16]

  • Weighing and Transfer:

    • Designate a specific area for weighing, preferably within a fume hood or ventilated balance enclosure.

    • Use appropriate tools like spatulas for transferring the solid.[16] Avoid creating dust clouds.[7][8]

    • If preparing a solution, add the solid to the solvent slowly.

  • Spill Management:

    • In case of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[8][11]

    • Collect the spilled material in a sealed container for proper disposal.[8]

    • Clean the spill area with a suitable solvent and decontaminate.

First Aid Measures:
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[17] Seek immediate medical attention.[7][17]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[8][13] If irritation persists, seek medical attention.[17]
Inhalation Move the person to fresh air.[8] If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water and seek medical attention.[8]

Disposal Plan: Responsible Stewardship

As N-Octanoylglycine-¹³C₂,¹⁵N contains stable, non-radioactive isotopes, it does not require special handling as radioactive waste.[][4] However, it must be disposed of as chemical waste in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.[18]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[18]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of N-Octanoylglycine-¹³C₂,¹⁵N

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards 1. Assess Hazards (Primary: Eye Damage) Select_PPE 2. Select & Don PPE (Goggles, Face Shield, Gloves) Assess_Hazards->Select_PPE Receive_Store 3. Receive & Store (Cool, Dry, Ventilated) Select_PPE->Receive_Store Work_in_Hood 4. Work in Fume Hood Receive_Store->Work_in_Hood Weigh_Transfer 5. Weigh & Transfer (Avoid Dust) Work_in_Hood->Weigh_Transfer Prepare_Solution 6. Prepare Solution Weigh_Transfer->Prepare_Solution Spill_Event Spill? Weigh_Transfer->Spill_Event Decontaminate 7. Decontaminate Workspace Prepare_Solution->Decontaminate Segregate_Waste 8. Segregate Waste (Chemical Waste) Decontaminate->Segregate_Waste Dispose_Properly 9. Dispose via EHS Segregate_Waste->Dispose_Properly Spill_Event->Decontaminate Clean up per protocol

Caption: Workflow for the safe handling of N-Octanoylglycine-¹³C₂,¹⁵N.

References

  • National Center for Biotechnology Information. (n.d.). N-Phthaloylglycine. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

  • Solutions Pest & Lawn. (2021-12-14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube. Retrieved from [Link]

  • Triumvirate Environmental. (2021-04-06). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • LabManager. (2024-01-23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • GEO Specialty Chemicals. (2019-02-12). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019-01-03). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • University of Kentucky. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). Synthesis and Applications of Isotopically Labelled Compounds 1994. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Capryloyl Glycine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.